Argpyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-5-[(5-hydroxy-4,6-dimethylpyrimidin-2-yl)amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O3/c1-6-9(16)7(2)15-11(14-6)13-5-3-4-8(12)10(17)18/h8,16H,3-5,12H2,1-2H3,(H,17,18)(H,13,14,15)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCPBQSFZQHFSMR-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)NCCCC(C(=O)O)N)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NC(=N1)NCCC[C@@H](C(=O)O)N)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00590274 | |
| Record name | Argpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
195143-52-3 | |
| Record name | Argpyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=195143-52-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Argpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Argpyrimidine: A Technical Guide to its Chemical Structure, Synthesis, and Biological Formation
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive technical overview of Argpyrimidine, an advanced glycation end-product (AGE). It details its chemical structure, physicochemical properties, established experimental protocols for its synthesis and analysis, and its biological formation pathway.
Chemical Identity and Structure
This compound is a well-characterized AGE derived from the non-enzymatic reaction between an arginine residue and the dicarbonyl compound methylglyoxal (B44143) (MGO).[1][2] Its formal chemical name is (2S)-2-amino-5-[(5-hydroxy-4,6-dimethylpyrimidin-2-yl)amino]pentanoic acid.[1][3] It is classified as a hydroxypyrimidine and a non-proteinogenic alpha-amino acid.[3] The structure consists of a pyrimidine (B1678525) ring system attached to the delta-amino group of an ornithine backbone, which itself is derived from an arginine precursor.
Caption: 2D representation of the this compound molecule.
Physicochemical Properties
The key chemical and physical properties of this compound are summarized below. This data is essential for its detection, quantification, and use as an analytical standard.
| Property | Value | Source(s) |
| Identifiers | ||
| CAS Number | 195143-52-3 | [1][3][4] |
| PubChem CID | 17750123 | [1] |
| ChEBI ID | CHEBI:59962 | [1][3] |
| DSSTox Substance ID | DTXSID00590274 | [3][4] |
| Chemical Formula | C₁₁H₁₈N₄O₃ | [1][3][4] |
| Molecular Weight | 254.29 g/mol | [1][3][4] |
| Exact Mass | 254.13789045 Da | [3][4] |
| Physical Properties | ||
| Melting Point | 207 °C (decomposition) | [4] |
| pKa (Predicted) | 2.48 ± 0.24 | [4] |
| XLogP3 | -1.9 | [3][4] |
| Structural Features | ||
| Hydrogen Bond Donor Count | 4 | [4] |
| Hydrogen Bond Acceptor Count | 7 | [4] |
| Rotatable Bond Count | 6 | [4] |
| Spectroscopic Data | ||
| Fluorescence | Excitation: 320 nm, Emission: 385 nm | [5] |
Experimental Protocols
Synthesis of this compound
Two primary methods for the synthesis of this compound have been reported: a one-step synthesis for bulk preparation and a method for generating an analytical standard from a protected arginine precursor.
A. One-Step Synthesis of Free this compound [6]
This method is suitable for producing gram quantities of the unprotected amino acid.
-
A solution of L-arginine (17.2 mmol) in 1.5 M methanesulfonic acid (12 mL) is prepared and maintained at 25 °C with magnetic stirring.
-
Crude diketone 5 (acetylacetone peroxide) (ca. 22 mmol) is added to the solution.
-
Further portions of the diketone (ca. 17 mmol each) are added at 3 and 6 hours.
-
The mixture is stirred for 48 hours, resulting in a dark brown, viscous solution.
-
The reaction is cooled to 0 °C and neutralized by the dropwise addition of concentrated ammonium (B1175870) hydroxide (B78521) (28-30% aq solution) until a pH of ~7 is reached.
-
The neutralized mixture is stirred at 25 °C for 30 minutes, diluted with water, and loaded onto a C18 reversed-phase silica (B1680970) gel column.
-
Purification is performed using column chromatography to yield pure this compound.
B. Preparation of an this compound Analytical Standard [5]
This protocol involves the reaction of a protected arginine followed by enzymatic deprotection, which is ideal for creating a pure standard for chromatographic identification.
Caption: Experimental workflow for the synthesis of an this compound standard.
Analytical Detection and Quantification
The identification and quantification of this compound in biological samples typically involve enzymatic hydrolysis of proteins followed by chromatographic separation and detection.
Protocol: Detection in Protein Hydrolysates [5][7]
-
Protein Extraction & Hydrolysis:
-
Derivatization:
-
The amino acids in the hydrolysate are derivatized using dabsyl chloride.[8] This step is crucial for sensitive detection.
-
-
HPLC Analysis:
-
Quantification:
Biological Formation and Signaling Context
This compound is not produced enzymatically; it is a product of spontaneous chemical reactions, primarily involving the detoxification of excess glucose.[1][2] Its formation is a hallmark of "carbonyl stress" and is linked to hyperglycemia and various age-related diseases.[1][10]
The central precursor to this compound is methylglyoxal (MGO), a highly reactive dicarbonyl compound.[1] MGO itself is generated from several key metabolic pathways.[1]
Caption: Biological formation pathway of this compound from metabolic precursors.
The formation of this compound from an arginine residue and MGO is a multi-step process. Recent studies suggest that it proceeds through a key intermediate, tetrahydropyrimidine (THP).[2][11] This THP intermediate then undergoes rearrangement to form the stable this compound structure, a process that involves the release of formate rather than oxidative decarboxylation as previously thought.[11][12] This pathway highlights a direct link between metabolic dysregulation (specifically, high levels of glycolytic intermediates) and non-enzymatic protein damage.[1][2] The accumulation of this compound has been associated with apoptosis, cellular stress, and the pathology of diseases such as diabetes mellitus, cancer, and familial amyloidotic polyneuropathy.[2][8][13]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A Chemical Mechanistic Path Leads the Way to Cellular this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C11H18N4O3 | CID 17750123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound|lookchem [lookchem.com]
- 5. This compound, a methylglyoxal-derived advanced glycation end-product in familial amyloidotic polyneuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. portlandpress.com [portlandpress.com]
- 8. This compound, a methylglyoxal-derived advanced glycation end-product in familial amyloidotic polyneuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. Generation and Accumulation of Various Advanced Glycation End-Products in Cardiomyocytes May Induce Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
Argpyrimidine Formation: A Technical Guide for Researchers
An In-depth Examination of the Chemistry, Analysis, and Biological Implications of a Key Advanced Glycation End-product
For Researchers, Scientists, and Drug Development Professionals
Abstract
Argpyrimidine, a fluorescent advanced glycation end-product (AGE), is formed through the non-enzymatic reaction of methylglyoxal (B44143) (MGO) with arginine residues in proteins. This modification is increasingly recognized for its role in the pathophysiology of various age-related and metabolic diseases, including diabetes mellitus, neurodegenerative disorders, and complications associated with cellular stress. This technical guide provides a comprehensive overview of the formation of this compound, detailing its chemical mechanism, factors influencing its synthesis, and its broader biological significance. Furthermore, this document offers detailed experimental protocols for the synthesis, quantification, and in vitro analysis of this compound, serving as a valuable resource for researchers in the fields of biochemistry, drug discovery, and molecular medicine.
Introduction
Advanced glycation end-products (AGEs) are a heterogeneous group of compounds formed through the Maillard reaction, a non-enzymatic reaction between reducing sugars or their degradation products and the amino groups of proteins, lipids, and nucleic acids.[1] this compound is a specific AGE that results from the modification of arginine residues by methylglyoxal, a highly reactive dicarbonyl compound generated during glycolysis and other metabolic pathways.[1][2] The accumulation of this compound in tissues has been linked to cellular dysfunction and the progression of several diseases, making it a significant biomarker and a potential therapeutic target.[2][3][4]
The Chemistry of this compound Formation
The formation of this compound is a complex process that is part of the broader Maillard reaction cascade. It involves the reaction of two molecules of methylglyoxal with one arginine residue.
Proposed Chemical Mechanism
Recent studies have elucidated a likely chemical pathway for this compound formation, moving beyond earlier hypotheses of simple oxidation or reductone-mediated mechanisms. The currently favored mechanism involves the following key steps:
-
Initial Adduct Formation: The reaction initiates with the nucleophilic attack of the guanidino group of an arginine residue on one molecule of methylglyoxal, leading to the formation of a dihydroxy-imidazolidine intermediate.[2][5]
-
Formation of Tetrahydropyrimidine (THP): This intermediate is believed to be a direct precursor to this compound.[5][6]
-
Rearrangement and Second MGO Addition: The key intermediate, 2-amino-5-(2-amino-4-hydro-4-methyl-5-imidazolinone-1-yl)pentanoic acid, possesses an acidic hydrogen that can trigger an aldol (B89426) condensation with a second molecule of methylglyoxal.[7]
-
Ring Closure and Dehydration: A series of intramolecular reactions, including hydration, deprotonation, ring closure, and dehydration, lead to the formation of the stable, fluorescent this compound structure.[6]
-
Byproduct Formation: Notably, this proposed mechanism involves the release of formate (B1220265) as a byproduct, rather than carbon dioxide, and does not necessitate a formal oxidation step.[5][6]
The presence of nearby amino acid residues, such as tyrosine or phosphorylated serine and tyrosine, can act as general bases and facilitate the reaction.[5][6]
Factors Influencing this compound Formation
The rate and yield of this compound formation are influenced by several physicochemical factors:
-
Concentration of Reactants: The formation of this compound is dependent on the concentrations of both methylglyoxal and available arginine residues. Increased levels of methylglyoxal, as seen in hyperglycemic conditions, significantly accelerate the formation of this compound.[2]
-
pH: The Maillard reaction is generally favored under neutral to slightly alkaline conditions (pH 7.4).[7][8] While specific kinetic data for this compound formation across a wide pH range is limited, the general principles of the Maillard reaction suggest that pH will significantly impact the reaction rate by affecting the protonation state of the arginine guanidino group.
-
Temperature: Elevated temperatures can accelerate the rate of the Maillard reaction.[3] In vitro synthesis of this compound standards is often carried out at elevated temperatures (e.g., 70°C) to increase the reaction rate.[3]
-
Presence of Other Sugars: While methylglyoxal is the primary precursor, other sugars such as glyceraldehyde, threose, ribose, and even glucose and fructose (B13574) can lead to the formation of this compound, albeit at lower concentrations.[1]
Biological Significance of this compound
This compound is more than just a chemical modification; it is an active participant in cellular signaling and pathophysiology.
Role in Disease
Elevated levels of this compound have been documented in a range of pathological conditions:
-
Diabetes Mellitus: Hyperglycemia leads to increased methylglyoxal production, resulting in higher levels of this compound in tissues such as the lens and serum of diabetic patients.[9][10] This accumulation is associated with diabetic complications like cataracts.[10]
-
Neurodegenerative Diseases: this compound has been identified in the amyloid fibrils of patients with familial amyloidotic polyneuropathy, suggesting a role in amyloidogenesis.[3][4] It is also implicated in aging-related neurodegeneration, such as Alzheimer's disease, through the activation of microglia and macrophages.[2]
-
Aging: As a biomarker for aging, this compound accumulation contributes to increased oxidative stress and inflammation.[2]
Cellular Signaling Pathways
This compound exerts its biological effects primarily through the Receptor for Advanced Glycation End-products (RAGE). The binding of this compound and other AGEs to RAGE triggers a cascade of intracellular signaling events, most notably the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[10]
Activated NF-κB translocates to the nucleus and induces the transcription of a wide array of pro-inflammatory and pro-apoptotic genes.[11][12][13] This includes the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2, ultimately leading to programmed cell death (apoptosis).[10]
Quantitative Data
The following tables summarize the reported concentrations of this compound in various biological samples, providing a valuable reference for researchers.
Table 1: this compound Concentrations in Human Tissues and Fluids
| Biological Sample | Condition | This compound Concentration (pmol/mg protein) | Reference(s) |
| Amyloid Fibrils (Adipose Tissue) | Familial Amyloidotic Polyneuropathy (FAP) | 162.40 ± 9.05 | [3][4] |
| Human Lens Proteins | - | 205 ± 19 | [3] |
| Serum Proteins | Diabetic | 9.3 ± 6.7 | [9] |
| Serum Proteins | Non-diabetic Control | 4.4 ± 3.4 | [9] |
Experimental Protocols
This section provides detailed methodologies for the synthesis, quantification, and in vitro study of this compound.
In Vitro Synthesis of this compound Standard
Objective: To prepare a standard of Nα-acetyl-argpyrimidine for use in analytical method development and as a reference compound.
Materials:
-
Nα-acetyl-L-arginine
-
Methylglyoxal (prepared by acid hydrolysis of 1,1-dimethoxypropanone)
-
100 mM Sodium Phosphate (B84403) Buffer (pH 7.4)
-
Trifluoroacetic Acid (TFA)
-
Acetonitrile (B52724) (ACN)
Procedure:
-
Prepare a solution of 100 mM Nα-acetyl-L-arginine and 100 mM methylglyoxal in 100 mM sodium phosphate buffer (pH 7.4).[3]
-
Incubate the reaction mixture at 70°C for 72 hours.[3]
-
Monitor the formation of Nα-acetyl-argpyrimidine by HPLC using a C18 column and a binary gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).[3]
-
Purify the Nα-acetyl-argpyrimidine using preparative HPLC and confirm its identity by mass spectrometry and NMR.[3]
-
To obtain the this compound standard, remove the acetyl group by enzymatic hydrolysis with leucine aminopeptidase at 37°C for 48 hours.[3]
-
Quantify the final this compound standard by HPLC with fluorescence detection (Excitation: 320 nm, Emission: 385 nm) using a calibration curve.[3]
Quantification of this compound in Biological Samples by LC-MS/MS
Objective: To accurately quantify this compound in complex biological matrices such as plasma or tissue homogenates.
Materials:
-
Biological sample (plasma, tissue homogenate)
-
Internal Standard (stable isotope-labeled this compound, if available)
-
Acetonitrile (ACN) with 0.1% Formic Acid (FA)
-
LC-MS/MS system with a triple quadrupole mass spectrometer
-
Reversed-phase C18 or HILIC column
Procedure:
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma or tissue homogenate, add 150 µL of ice-cold acetonitrile containing 0.1% formic acid and the internal standard.[14][15]
-
Vortex vigorously for 1 minute to precipitate proteins.[14]
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[14]
-
Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.[14]
LC-MS/MS Analysis:
-
Chromatography:
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A typical gradient would start with a low percentage of B, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration step. An example gradient could be: 0-1 min, 5% B; 1-5 min, 5-95% B; 5-7 min, 95% B; 7.1-10 min, 5% B.
-
Flow Rate: 0.3-0.5 mL/min.
-
-
Mass Spectrometry (Multiple Reaction Monitoring - MRM):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion of the standards. For this compound (C11H18N4O3, Molar Mass: 254.29 g/mol ), the protonated molecule [M+H]+ at m/z 255.3 would be the precursor ion. Product ions would be determined from its fragmentation pattern.
-
Optimization: Optimize MS parameters such as collision energy and declustering potential for each transition to maximize sensitivity.
-
Data Analysis:
-
Generate a calibration curve using known concentrations of the this compound standard.
-
Quantify the this compound in the biological samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
In Vitro Apoptosis Assay
Objective: To assess the pro-apoptotic effect of this compound on a relevant cell line (e.g., human lens epithelial cells, HLE-B3).
Materials:
-
HLE-B3 cells (or other relevant cell line)
-
Cell culture medium (e.g., MEM with 10% FBS)
-
Methylglyoxal (to induce intracellular this compound formation)
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Culture HLE-B3 cells in MEM with 10% FBS at 37°C in a 5% CO2 incubator.[10]
-
Seed cells in 6-well plates and allow them to reach 80% confluency.[10]
-
Replace the culture medium with serum-free medium 16 hours before treatment.[10]
-
Treat the cells with varying concentrations of methylglyoxal for 24 hours to induce intracellular this compound formation.[10] Include an untreated control.
-
-
Cell Staining:
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the Annexin V-FITC kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.[9]
-
Incubate the cells in the dark for 15 minutes at room temperature.[9]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-FITC positive, PI negative cells are considered early apoptotic.
-
Annexin V-FITC positive, PI positive cells are considered late apoptotic or necrotic.
-
Quantify the percentage of apoptotic cells in each treatment group.[9]
-
NF-κB Activation Assay (p65 Nuclear Translocation)
Objective: To determine if this compound induces the activation of NF-κB by monitoring the nuclear translocation of the p65 subunit.
Materials:
-
Cell line of interest cultured on glass coverslips
-
Methylglyoxal
-
Paraformaldehyde (PFA) for fixation
-
Triton X-100 for permeabilization
-
Primary antibody against NF-κB p65
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488)
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on glass coverslips in a 24-well plate and grow to sub-confluency.
-
Treat cells with methylglyoxal for the desired time to induce this compound formation. Include an untreated control.
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.
-
Incubate with the primary antibody against NF-κB p65 (diluted in blocking buffer) overnight at 4°C.[2][7]
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.[2]
-
Wash three times with PBS.
-
Mount the coverslips on microscope slides using a mounting medium containing DAPI.[10]
-
-
Microscopy and Image Analysis:
-
Visualize the cells using a fluorescence microscope.
-
In unstimulated cells, p65 will be predominantly in the cytoplasm. In stimulated cells, p65 will translocate to the nucleus.
-
Capture images and quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of p65 to determine the extent of NF-κB activation.[7]
-
Visualizations
Signaling Pathway
Caption: this compound-RAGE signaling pathway leading to apoptosis.
Experimental Workflow: LC-MS/MS Quantification
Caption: Workflow for this compound quantification by LC-MS/MS.
Conclusion
This compound is a critical advanced glycation end-product with significant implications for cellular health and disease. Understanding the intricacies of its formation, the factors that govern its accumulation, and its biological consequences is paramount for developing effective therapeutic strategies against a host of age-related and metabolic disorders. The experimental protocols and data presented in this guide offer a robust framework for researchers to further investigate the role of this compound and to explore novel avenues for drug development.
References
- 1. Binding and modification of proteins by methylglyoxal under physiological conditions. A kinetic and mechanistic study with N alpha-acetylarginine, N alpha-acetylcysteine, and N alpha-acetyllysine, and bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Method for the Quantitative Analysis of Stimulation-Induced Nuclear Translocation of the p65 Subunit of NF-κB from Patient-Derived Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a methylglyoxal-derived advanced glycation end-product in familial amyloidotic polyneuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 9. Differential Response to α-Oxoaldehydes in Tamoxifen Resistant MCF-7 Breast Cancer Cells | PLOS One [journals.plos.org]
- 10. Accumulation of this compound, a methylglyoxal-derived advanced glycation end product, increases apoptosis of lens epithelial cells both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DUTTA_APOPTOSIS_VIA_NFKB [gsea-msigdb.org]
- 12. The NF-κB activation pathways, emerging molecular targets for cancer prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The formation of this compound, a methylglyoxal-arginine adduct, in the nucleus of neural cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. criver.com [criver.com]
The Maillard Reaction Pathway to Argpyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Maillard reaction, a form of non-enzymatic browning, is a complex cascade of chemical reactions between amino acids and reducing sugars. While renowned for its role in the aroma and flavor of cooked foods, this reaction also occurs endogenously, leading to the formation of a heterogeneous group of compounds known as Advanced Glycation End-products (AGEs). AGEs are implicated in the pathophysiology of numerous age-related diseases and diabetic complications. Argpyrimidine, a fluorescent AGE, is a specific product of the Maillard reaction between arginine residues in proteins and the dicarbonyl compound methylglyoxal (B44143) (MGO). This technical guide provides an in-depth overview of the Maillard reaction pathway leading to this compound, including its chemical mechanism, factors influencing its formation, and detailed experimental protocols for its synthesis and analysis.
The Chemical Pathway of this compound Formation
The formation of this compound is a multi-step process initiated by the reaction of the guanidinium (B1211019) group of an arginine residue with methylglyoxal, a reactive dicarbonyl compound formed from carbohydrate and lipid metabolism.[1][2]
The key steps in the proposed non-oxidative pathway are:
-
Initial Adduct Formation: The reaction begins with the nucleophilic attack of the guanidinium group of arginine on one of the carbonyl groups of methylglyoxal. This leads to the formation of a dihydroxy-imidazolidine intermediate.[2]
-
Formation of Tetrahydropyrimidine (B8763341) (THP): The dihydroxy-imidazolidine intermediate undergoes further reactions, including the addition of a second molecule of methylglyoxal, to form a crucial intermediate known as tetrahydropyrimidine (THP).[3][4] THP has been identified as a direct precursor to this compound.[3][5]
-
Conversion of THP to this compound: The conversion of THP to this compound is the rate-limiting step and is proposed to occur via a retro-aldol ring opening, followed by a series of rearrangements and dehydration steps.[5] This final stage of the reaction cascade results in the formation of the stable, fluorescent this compound molecule and the release of formate.[1][5] Notably, this pathway does not require a formal oxidation step, distinguishing it from previously proposed mechanisms that involved oxidative decarboxylation or reductone intermediates.[1][3][4]
The overall pathway can be visualized as follows:
Factors Influencing this compound Formation
The rate and yield of this compound formation are significantly influenced by several factors:
-
Temperature: Elevated temperatures accelerate the conversion of the THP intermediate to this compound.[5] This suggests a relatively high activation energy for this final step.
-
pH: The reaction is favored at alkaline pH.[5] This is attributed to the requirement of a general base to facilitate the initial deprotonation step in the retro-aldol ring opening of THP.[5]
-
Neighboring Amino Acid Residues: The presence of a nearby tyrosine residue can act as a general base to promote the formation of this compound.[1][3][5] Phosphorylated tyrosine and serine residues have also been shown to facilitate this reaction.[3]
-
Coexistence of Other Amino Acids: In models using glyceraldehyde as the glycating agent, the presence of lysine (B10760008) was found to be necessary for the formation of this compound from arginine.[][7]
Quantitative Data on this compound Formation
The following tables summarize the quantitative effects of temperature and pH on the formation of this compound from a peptide precursor in in vitro studies.[8]
Table 1: Effect of Temperature on this compound Formation
| Temperature (°C) | This compound (% of Total Glycation) |
| 37 | Low/Negligible |
| 45 | Low/Negligible |
| 55 | Notable Increase |
| 60 | 53.1 ± 12.1 |
| 65 | Decreased from peak |
| 70 | Decreased from peak |
Table 2: Effect of pH on this compound Formation
| pH | This compound (% of Total Glycation) |
| 7.3 | 0.6 ± 0.4 |
| 10.0 | 3.3 ± 1.4 |
| 10.2 | Sharp Increase |
| 10.4 | Sharp Increase |
| 11.0 | 20.3 ± 1.1 (Peak) |
| 12.0 | Decreased from peak |
Experimental Protocols
In Vitro Synthesis of this compound Standard
This protocol describes the synthesis of an this compound standard for use in analytical methods.[9]
Materials:
-
Nα-acetyl-L-arginine
-
Methylglyoxal (MGO) solution (prepared by acid hydrolysis of 1,1-dimethoxypropanone)
-
100 mM Sodium phosphate (B84403) buffer (pH 7.4)
-
Heating block or water bath at 70°C
-
HPLC system for purification
Procedure:
-
Prepare a solution of 100 mM Nα-acetyl-L-arginine in 100 mM sodium phosphate buffer (pH 7.4).
-
Add an equimolar amount of methylglyoxal solution to the Nα-acetyl-L-arginine solution (final concentration of 100 mM for each).
-
Incubate the reaction mixture at 70°C for 72 hours.
-
Purify the resulting Nα-acetyl-argpyrimidine using reversed-phase HPLC.
-
Confirm the identity of the purified product by mass spectrometry (expected molecular mass of 298.11 Da) and NMR spectroscopy.[9]
-
To obtain the this compound standard, remove the acetyl group by enzymatic hydrolysis using leucine (B10760876) aminopeptidase (B13392206) at 37°C for 48 hours.[9]
-
Quantify the final this compound standard using HPLC with fluorescence detection and a calibration curve.
Analysis of this compound by HPLC with Fluorescence Detection
This protocol is suitable for the quantification of this compound in biological or in vitro samples.[9]
Instrumentation:
-
HPLC system equipped with a fluorescence detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile (B52724) with 0.1% TFA.
-
Gradient: A typical gradient would be a linear increase in the percentage of Mobile Phase B over time to elute compounds of increasing hydrophobicity. A specific gradient described is 0–30 min, 20–40% B; 30–55 min, 40–90% B; 5 min isocratic at 90% B; and 60–65 min, 90–20% B.[9]
-
Flow Rate: 1 mL/min.
-
Detection: Fluorescence detection with excitation at 320 nm and emission at 385 nm.[9]
Sample Preparation (for protein-bound this compound):
-
Enzymatic Hydrolysis: Subject the protein samples to enzymatic hydrolysis to release the modified amino acids. A sequential digestion with pepsin, pronase E, and aminopeptidase is a common method.[9]
-
Derivatization (optional but can enhance sensitivity): The enzymatically hydrolyzed sample can be derivatized with a fluorescent tag such as dabsyl chloride.[9]
-
Injection: Inject the prepared sample into the HPLC system.
Quantification:
-
Generate a standard curve using the synthesized this compound standard.
-
Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.
Analysis of this compound and its Precursors by LC-MS/MS
This protocol provides a framework for the sensitive and specific quantification of this compound and its precursor, THP, using liquid chromatography-tandem mass spectrometry.
Instrumentation:
-
LC-MS/MS system (e.g., a triple quadrupole or Q-TOF mass spectrometer coupled to an HPLC or UPLC system).
Liquid Chromatography Conditions:
-
Column: A HILIC or reversed-phase C18 column suitable for separating polar compounds.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A gradient elution is typically used, starting with a high percentage of aqueous mobile phase and gradually increasing the organic phase.
-
Flow Rate: Dependent on the column dimensions (typically 0.2-0.5 mL/min for analytical scale).
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and THP need to be determined by infusing pure standards.
-
Instrument Parameters: Optimize parameters such as capillary voltage, cone voltage, collision energy, and gas flows for maximum sensitivity.
Sample Preparation:
-
Protein Precipitation: For biological fluids like plasma or serum, precipitate proteins using a solvent like acetonitrile or methanol.
-
Enzymatic Hydrolysis: For protein-bound this compound, perform enzymatic hydrolysis as described in the HPLC protocol.
-
Solid-Phase Extraction (SPE): Depending on the sample complexity, an SPE cleanup step may be necessary to remove interfering substances.
Quantification:
-
Use stable isotope-labeled internal standards for this compound and THP for accurate quantification.
-
Construct calibration curves using standards in a matrix that mimics the sample composition to account for matrix effects.
Conclusion
The formation of this compound is a significant pathway in the Maillard reaction, particularly in the context of biological systems where methylglyoxal is a prevalent metabolite. Understanding the detailed chemical mechanism, the factors that influence its formation, and having robust analytical methods for its detection and quantification are crucial for researchers in the fields of food science, aging, diabetes, and drug development. The protocols and data presented in this guide offer a comprehensive resource for studying this important advanced glycation end-product. Further research into the biological consequences of this compound formation and the development of inhibitors of this pathway hold promise for mitigating the pathological effects of AGEs.
References
- 1. Solid-phase synthesis of arginine-containing peptides and fluorogenic substrates using a side-chain anchoring approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. mdpi.com [mdpi.com]
- 5. Chemoselective synthesis of peptides containing major advanced glycation end-products of lysine and arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Chemical Mechanistic Path Leads the Way to Cellular this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound - Wikipedia [en.wikipedia.org]
The Role of Argpyrimidine in Diabetic Complications: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Argpyrimidine is an advanced glycation end-product (AGE) formed through the non-enzymatic reaction of methylglyoxal (B44143) (MGO), a highly reactive dicarbonyl compound, with arginine residues in proteins.[1][2] Under hyperglycemic conditions characteristic of diabetes mellitus, the production of MGO is accelerated through pathways such as glycolysis, the polyol pathway, and lipid peroxidation.[1] This leads to an increased formation and accumulation of this compound, which has been implicated in the pathogenesis of various diabetic complications, including nephropathy, retinopathy, neuropathy, and cardiovascular disease.[1][3][4] This technical guide provides an in-depth overview of the role of this compound in diabetic complications, focusing on its formation, quantification, and pathological mechanisms. It also details relevant experimental protocols for its study.
Data Presentation
The following table summarizes quantitative data on this compound levels in diabetic conditions compared to controls.
| Condition | Sample Type | This compound Concentration (Diabetic) | This compound Concentration (Non-Diabetic Control) | Fold Change | Reference |
| Diabetes Mellitus | Serum Proteins | 9.3 ± 6.7 pmol/mg | 4.4 ± 3.4 pmol/mg | ~2.1 | [1] |
| Brunescent Cataract | Lens Proteins | ~7 times higher than aged non-cataractous lenses | - | ~7 | [1] |
| Familial Amyloidotic Polyneuropathy (FAP) | Amyloid Fibrils | 162.40 ± 9.05 pmol/mg of protein | Not detected | - | [5][6] |
| High Glucose-treated Bovine Retinal Endothelial Cells | Cell Supernatant and Pellet | Significantly higher (P < 0.05) than control | 5 mM Glucose | - | [3] |
Signaling Pathways
This compound exerts its pathogenic effects primarily through the activation of the Receptor for Advanced Glycation End-products (RAGE). The binding of this compound and other AGEs to RAGE initiates a cascade of intracellular signaling events, leading to oxidative stress, inflammation, and apoptosis. A key downstream effector is the transcription factor Nuclear Factor-kappa B (NF-κB).
Experimental Protocols
In Vitro Synthesis of this compound
This protocol describes the synthesis of an this compound standard for experimental use.[5]
Materials:
-
Nα-acetyl-L-arginine
-
Methylglyoxal (MGO)
-
100 mM Sodium phosphate (B84403) buffer (pH 7.4)
-
HPLC system
Procedure:
-
Prepare a solution of 100 mM Nα-acetyl-L-arginine and 100 mM MGO in 100 mM sodium phosphate buffer (pH 7.4).
-
Incubate the reaction mixture at 70°C for 72 hours.
-
Monitor the formation of Nα-acetylthis compound by HPLC.
-
To remove the acetyl group, treat the product with leucine aminopeptidase at 37°C for 48 hours.
-
Purify the resulting this compound using HPLC.
-
Confirm the identity of the purified this compound by mass spectrometry and NMR spectroscopy.
Quantification of this compound in Tissue Proteins by HPLC
This protocol details the quantification of this compound in protein samples following acid hydrolysis.[1]
Materials:
-
Tissue protein sample
-
6 N HCl
-
HPLC system with a fluorescence detector
Procedure:
-
Hydrolyze the tissue protein sample with 6 N HCl.
-
After hydrolysis, neutralize the sample.
-
Inject the hydrolyzed sample into an HPLC system.
-
Separate the components using a suitable column and mobile phase gradient.
-
Detect this compound using a fluorescence detector with excitation at 320 nm and emission at 385 nm.[5]
-
Quantify the amount of this compound by comparing the peak area to a standard curve generated with a known concentration of purified this compound.
Western Blot Analysis of this compound-Modified Proteins
This protocol outlines the detection of proteins modified by this compound in cell or tissue lysates.
Materials:
-
Cell or tissue lysate
-
Lysis buffer (e.g., RIPA buffer)
-
Protein assay kit (e.g., BCA assay)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against this compound
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Lyse cells or tissues in ice-cold lysis buffer containing protease inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a protein assay.
-
Mix a specific amount of protein (e.g., 20-50 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
-
Gel Electrophoresis:
-
Load the prepared samples onto an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against this compound (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the effects of this compound on retinal endothelial cells, a key cell type in diabetic retinopathy.
Conclusion
This compound is a significant AGE that accumulates in diabetes and contributes to the pathogenesis of its complications. Its formation from methylglyoxal and arginine is a key event in the molecular damage induced by hyperglycemia. The interaction of this compound with the RAGE receptor triggers downstream signaling pathways that promote inflammation, oxidative stress, and cellular dysfunction. The methods and data presented in this guide provide a foundation for researchers and drug development professionals to further investigate the role of this compound and to explore therapeutic strategies aimed at inhibiting its formation or blocking its pathological effects.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. High concentrations of glucose induce synthesis of this compound in retinal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a methylglyoxal-derived advanced glycation end-product in familial amyloidotic polyneuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a methylglyoxal-derived advanced glycation end-product in familial amyloidotic polyneuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Blue Fingerprint: A Technical Guide to the Fluorescent Properties of Argpyrimidine for Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Argpyrimidine, a key advanced glycation end-product (AGE), is emerging as a critical biomarker in a host of pathological conditions, including diabetes, neurodegenerative diseases, and aging-related complications.[1] Formed through the non-enzymatic reaction of methylglyoxal (B44143) with arginine residues in proteins, this compound possesses intrinsic fluorescent properties that make it a valuable target for detection and quantification in biological systems.[1][2] This technical guide provides an in-depth exploration of the fluorescent characteristics of this compound, offering detailed experimental protocols and data to empower researchers in its accurate detection and analysis.
Core Fluorescent Properties of this compound
This compound exhibits a characteristic blue fluorescence, a property that is central to its detection.[1] While precise quantum yield and fluorescence lifetime data for this compound are not extensively documented in publicly available literature, its excitation and emission maxima are well-established, forming the basis of its fluorometric detection.
Quantitative Fluorescence Data
The following table summarizes the key fluorescent properties of this compound as reported in the literature.
| Property | Value | References |
| Excitation Maximum (λex) | ~320 - 335 nm | [2][3] |
| Emission Maximum (λem) | ~380 - 385 nm | [2][3] |
| Fluorescence Quantum Yield (ΦF) | Not explicitly reported | |
| Fluorescence Lifetime (τ) | Not explicitly reported |
Biochemical Formation of this compound
The formation of this compound is a spontaneous, non-enzymatic process initiated by the reaction of methylglyoxal, a reactive dicarbonyl compound, with the guanidinium (B1211019) group of arginine residues within proteins.[1] This reaction is a key part of the Maillard reaction cascade, which contributes to the formation of a diverse range of AGEs.
Figure 1. Simplified schematic of this compound formation.
Experimental Protocols
Synthesis of Nα-Acetyl-Argpyrimidine Standard
A standardized reference for this compound is crucial for accurate quantification in biological samples. The following protocol is adapted from established methods for the synthesis of Nα-acetyl-argpyrimidine.[2]
Materials:
-
Nα-acetyl-L-arginine
-
Methylglyoxal
-
100 mM Sodium phosphate (B84403) buffer (pH 7.4)
-
1,1-dimethoxypropanone
-
Hydrochloric acid (HCl)
-
Reversed-phase C18 column for HPLC purification
-
Acetonitrile (B52724) (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Lyophilizer
Procedure:
-
Preparation of Methylglyoxal: Prepare methylglyoxal by acid hydrolysis of 1,1-dimethoxypropanone as previously described.
-
Reaction Mixture: Incubate 100 mM Nα-acetyl-L-arginine with 100 mM methylglyoxal in 100 mM sodium phosphate buffer (pH 7.4).
-
Incubation: Heat the reaction mixture at 70°C for 72 hours.
-
HPLC Analysis and Purification:
-
Analyze the reaction products by reversed-phase HPLC.
-
Use a binary gradient with Solvent A (water with 0.1% TFA) and Solvent B (acetonitrile with 0.1% TFA).
-
A typical gradient program is as follows: 0–8 min, 2–10% B; 8–13 min, 10% B; 13–23 min, 10–20% B; 23–25 min, 20% B; 25–28 min, 20–2% B.[2]
-
Monitor the elution of Nα-acetylthis compound by its characteristic fluorescence (λex = 320 nm, λem = 385 nm).[2]
-
Collect the fractions containing the purified Nα-acetyl-argpyrimidine.
-
-
Lyophilization: Combine the pure fractions and freeze-dry to obtain the Nα-acetyl-argpyrimidine standard as a powder.
-
Characterization: Confirm the identity and purity of the synthesized standard using mass spectrometry and NMR spectroscopy.
Detection of this compound in Biological Samples by HPLC with Fluorescence Detection
This protocol outlines the general steps for the extraction and quantification of this compound from tissue or plasma samples.
Sample Preparation:
-
Tissue Samples:
-
Homogenize frozen tissue samples in a suitable buffer (e.g., phosphate-buffered saline).
-
Perform acid hydrolysis of the tissue homogenate using 6 N HCl at 110°C for 24 hours to release this compound from proteins.[3]
-
Neutralize the hydrolysate and remove any precipitate by centrifugation.
-
Filter the supernatant through a 0.22 µm filter before HPLC analysis.
-
-
Plasma Samples:
-
Precipitate proteins from plasma samples by adding an equal volume of 10% trichloroacetic acid (TCA).
-
Incubate on ice for 10 minutes and then centrifuge to pellet the precipitated proteins.
-
Collect the supernatant containing free this compound and other small molecules.
-
Filter the supernatant through a 0.22 µm filter prior to injection into the HPLC system.
-
HPLC-Fluorescence Detection:
-
Instrumentation: Use an HPLC system equipped with a fluorescence detector.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of acetonitrile in water containing an ion-pairing agent like TFA is typically employed. A representative gradient is described in the synthesis protocol above.
-
Detection: Set the fluorescence detector to an excitation wavelength of approximately 320-335 nm and an emission wavelength of 380-385 nm.[2][3]
-
Quantification: Create a standard curve using the synthesized Nα-acetyl-argpyrimidine standard of known concentrations. Calculate the concentration of this compound in the biological samples by comparing their peak areas to the standard curve.
Figure 2. Workflow for this compound Detection by HPLC.
Immunofluorescence Detection of this compound in Cells
This protocol provides a general guideline for the visualization of this compound in cultured cells using immunofluorescence.
Materials:
-
Cultured cells on coverslips or in chamber slides
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1-5% BSA or normal goat serum in PBS)
-
Anti-argpyrimidine primary antibody
-
Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-FITC)
-
DAPI for nuclear counterstaining
-
Mounting medium
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat as required for the experiment.
-
Fixation:
-
Wash cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization:
-
Incubate cells with permeabilization buffer for 10-15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Blocking:
-
Incubate cells with blocking buffer for 1 hour at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the anti-argpyrimidine primary antibody in blocking buffer (a typical starting dilution is 1:100, but this should be optimized).[4]
-
Incubate the cells with the primary antibody solution overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS.
-
Dilute the fluorescently labeled secondary antibody in blocking buffer.
-
Incubate the cells with the secondary antibody solution for 1-2 hours at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS.
-
Incubate with DAPI solution for 5-10 minutes to stain the nuclei.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging: Visualize the fluorescent signal using a fluorescence microscope with appropriate filters for the chosen fluorophore and DAPI.
This compound in Cellular Signaling
The accumulation of this compound and other AGEs can trigger cellular signaling cascades, primarily through the Receptor for Advanced Glycation End Products (RAGE). The interaction of AGEs with RAGE is implicated in the activation of the transcription factor NF-κB, leading to the expression of pro-inflammatory and pro-oxidant genes, thereby contributing to cellular dysfunction and disease progression.
Figure 3. AGE-RAGE Signaling Pathway Leading to NF-κB Activation.
Conclusion
The intrinsic fluorescence of this compound provides a powerful tool for its detection and quantification in biological systems. This technical guide has summarized the key fluorescent properties of this compound and provided detailed protocols for its synthesis, detection by HPLC, and visualization in cells via immunofluorescence. By leveraging these methodologies, researchers can gain valuable insights into the role of this compound in various disease states, paving the way for the development of novel diagnostic and therapeutic strategies targeting the pathways of advanced glycation. Further research to precisely determine the fluorescence quantum yield and lifetime of this compound will enhance its utility as a quantitative fluorescent biomarker.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, a methylglyoxal-derived advanced glycation end-product in familial amyloidotic polyneuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Accumulation of this compound, a methylglyoxal-derived advanced glycation end product, increases apoptosis of lens epithelial cells both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
The Formation and Impact of Argpyrimidine in Human Lens Proteins: An Early Research Retrospective
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth analysis of the foundational research on argpyrimidine, a significant advanced glycation end product (AGE), in human lens proteins. The accumulation of this compound, a fluorescent blue fluorophore, is increasingly implicated in the pathogenesis of age-related nuclear cataracts. This document synthesizes key quantitative data, details critical experimental methodologies, and visualizes the core biochemical pathways described in seminal early studies.
Core Findings from Early Investigations
Early research into non-enzymatic post-translational modifications of lens proteins identified methylglyoxal (B44143) (MG), a reactive α-dicarbonyl compound, as a key player in the formation of AGEs.[1] One of the major fluorescent products of the reaction between MG and arginine residues in proteins is this compound (N-δ-(5-hydroxy-4,6-dimethylpyrimidine-2-yl)-l-ornithine).[1][2] Studies have consistently shown that this compound levels are significantly elevated in cataractous lenses, particularly in the water-insoluble protein fraction, suggesting a role in protein aggregation and cataract formation.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from early studies on this compound concentrations in human lens proteins.
Table 1: this compound Levels in Human Lens Protein Fractions
| Lens Category | Water-Soluble (WS) Fraction (pmol/mg protein) | Water-Insoluble (WI) Fraction (pmol/mg protein) |
| Aged Lenses | - | 16.1 ± 8 |
| Nuclear Cataractous | - | 49.0 ± 26 |
| Brunescent Cataractous | - | 254.0 ± 155 |
| Diabetic Lenses | - | 50.3 ± 23.6 |
Data sourced from competitive ELISA measurements.[1][2]
Table 2: Comparative Levels of Advanced Glycation End Products (AGEs) in Human Lens Proteins
| Advanced Glycation End Product | Mean Concentration (pmol/mg protein) |
| MG-H1 (Methylglyoxal-derived hydroimidazolone 1) | 4609 ± 411 |
| MG-H2 (Methylglyoxal-derived hydroimidazolone 2) | 3085 ± 328 |
| This compound | 205 ± 19 |
| Pentosidine (B29645) | 0.693 ± 0.104 |
Data represents mean ± SEM.[4] This comparison highlights that while hydroimidazolones are more abundant, this compound levels are significantly higher than other fluorescent AGEs like pentosidine.[4][5]
Table 3: Increase of AGEs in Cataractous vs. Non-Cataractous Lenses
| Advanced Glycation End Product | Percentage Increase in Cataractous Lenses |
| MG-H1 | 85% |
| MG-H2 | 122% |
| This compound | 255% |
| Pentosidine | 183% |
P < 0.001 for all increases.[4] This data strongly indicates a significant association between the accumulation of these AGEs, particularly this compound, and the presence of cataracts.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections outline the key experimental protocols used in the early characterization of this compound in human lens proteins.
Quantification of this compound by Competitive ELISA
This method was pivotal for the initial quantification of this compound in lens protein fractions.[1][2]
-
Antigen Preparation: A monoclonal antibody specific to this compound was developed.[2]
-
Sample Preparation: Water-soluble (WS) and water-insoluble (WI) protein fractions were separated from human lenses. The WI protein was solubilized by sonication.[2] For the assay, protein amounts corresponding to 0.1 mg were used.[1]
-
Competitive ELISA Procedure:
-
Microtiter plates were coated with an this compound-conjugated protein.
-
A mixture of the prepared lens protein sample (or synthetic this compound standard) and the anti-argpyrimidine monoclonal antibody was added to the wells.
-
The plate was incubated, allowing the this compound in the sample to compete with the coated antigen for antibody binding.
-
After washing, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) was added.
-
A substrate was added, and the resulting colorimetric reaction was measured.
-
The concentration of this compound in the sample was determined by comparing the inhibition of the signal to a standard curve generated with synthetic this compound. The lower limit of detection was 0.5 pmol.[1]
-
High-Performance Liquid Chromatography (HPLC) for this compound Detection
HPLC provided a robust method for the separation and confirmation of this compound in lens protein digests.[2][5]
-
Sample Preparation:
-
Chromatographic Separation:
-
Detection and Quantification:
Immunodetection by Western Blotting
Western blotting was employed to identify which specific lens crystallins were modified by this compound.[2][3]
-
Protein Separation:
-
Immunoblotting Procedure:
-
The separated proteins were transferred to a nitrocellulose or PVDF membrane.
-
The membrane was blocked to prevent non-specific antibody binding.
-
The membrane was incubated with the primary anti-argpyrimidine monoclonal antibody.
-
After washing, the membrane was incubated with a secondary antibody conjugated to an enzyme.
-
A chemiluminescent substrate was added, and the resulting signal was detected on X-ray film or with a digital imager.
-
Visualizing the Pathways
Understanding the biochemical pathways and experimental workflows is facilitated by visual diagrams.
Caption: Formation of this compound from the reaction of two methylglyoxal molecules with an arginine residue.
Caption: Experimental workflow for the quantification of this compound using competitive ELISA.
Caption: Proposed signaling pathway linking this compound accumulation to apoptosis in lens epithelial cells.[6]
Conclusion
The early studies on this compound laid a critical foundation for understanding its role in the aging lens and the development of cataracts. The data clearly demonstrates a significant accumulation of this AGE in cataractous lenses, particularly in the insoluble protein fraction which is a hallmark of cataract.[1][2] The development of specific antibodies and analytical techniques like competitive ELISA and HPLC were instrumental in quantifying this compound and identifying its presence in all major crystallin types.[2][3] This body of work has paved the way for further research into the mechanisms by which this compound contributes to protein cross-linking, aggregation, and cellular damage, and has identified it as a potential therapeutic target for the prevention or delay of cataractogenesis.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. This compound, a blue fluorophore in human lens proteins: high levels in brunescent cataractous lenses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methylglyoxal-derived hydroimidazolone advanced glycation end-products of human lens proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chromatographic quantification of this compound, a methylglyoxal-derived product in tissue proteins: comparison with pentosidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Accumulation of this compound, a methylglyoxal-derived advanced glycation end product, increases apoptosis of lens epithelial cells both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
The In Vivo Path of Argpyrimidine: A Technical Guide to its Synthesis, Metabolism, and Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Argpyrimidine is a significant advanced glycation end-product (AGE) formed non-enzymatically in vivo through the Maillard reaction.[1] It arises from the interaction of methylglyoxal (B44143) (MGO), a reactive dicarbonyl compound, with arginine residues in proteins.[1] The accumulation of this compound is implicated in the pathophysiology of numerous age-related and chronic diseases, including diabetes, neurodegenerative disorders, and cardiovascular disease, making it a crucial biomarker and therapeutic target.[1][2] This technical guide provides a comprehensive overview of the in vivo synthesis and metabolism of this compound, detailed experimental protocols for its study, and quantitative data to support further research and drug development efforts.
In Vivo Synthesis of this compound
The formation of this compound is a non-enzymatic post-translational modification that occurs spontaneously within the physiological environment.[3] The primary precursors are the amino acid arginine, a fundamental component of proteins, and methylglyoxal (MGO), a highly reactive dicarbonyl metabolite.[1]
Sources of Methylglyoxal (MGO)
MGO is endogenously produced through several metabolic pathways:
-
Glycolysis: A major source of MGO is the non-enzymatic degradation of the triose phosphates, glyceraldehyde-3-phosphate and dihydroxyacetone phosphate.[1]
-
Lipid Peroxidation: The oxidation of polyunsaturated fatty acids can generate MGO as a byproduct.[1]
-
Acetone Metabolism: The breakdown of acetone, a ketone body, can also lead to the formation of MGO.[1]
-
Protein Glycation: MGO can be produced during the Maillard reaction itself, contributing to a cycle of AGE formation.[4]
Chemical Formation Pathway
The synthesis of this compound from MGO and an arginine residue proceeds through the Maillard reaction.[1] The reaction mechanism involves several intermediates and is influenced by the local chemical environment.
-
Initial Adduct Formation: The guanidino group of an arginine residue reacts with one of the carbonyl groups of MGO.
-
Intermediate Formation: This initial reaction leads to the formation of intermediates such as a dihydroxy-imidazolidine.[1] Recent studies have identified tetrahydropyrimidine (B8763341) (THP) as a direct precursor to this compound.[3][5]
-
Rearrangement and Stabilization: The THP intermediate undergoes further rearrangement to form the stable, fluorescent this compound structure. This final step involves the release of formate, and notably, does not require a formal oxidation step, ruling out some previously proposed mechanisms.[3][5]
The formation of this compound can be facilitated by nearby amino acid residues, such as tyrosine or phosphorylated serine/tyrosine, which can act as general bases.[3][5]
Metabolism and Cellular Fate
Currently, there is no known specific enzymatic pathway for the direct catabolism or repair of the this compound adduct once it is formed on a protein. The primary metabolic processes related to this compound are the detoxification of its precursor, MGO, and the degradation of the modified proteins.
MGO Detoxification: The Glyoxalase System
The principal defense against MGO-induced damage is the glyoxalase system, which detoxifies MGO. This pathway consists of two enzymes, Glyoxalase I (GLO1) and Glyoxalase II (GLO2), and requires glutathione (B108866) (GSH) as a cofactor.
-
Glyoxalase I: GLO1 converts the hemithioacetal, formed spontaneously from MGO and GSH, into S-D-lactoylglutathione.
-
Glyoxalase II: GLO2 hydrolyzes S-D-lactoylglutathione to D-lactate, regenerating GSH in the process.
Efficient functioning of the glyoxalase pathway is crucial for maintaining low steady-state concentrations of MGO, thereby preventing the accumulation of this compound and other MGO-derived AGEs.[6]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. A Chemical Mechanistic Path Leads the Way to Cellular this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advanced Glycation End Products and Risks for Chronic Diseases: Intervening Through Lifestyle Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Protein glycation in Saccharomyces cerevisiae. This compound formation and methylglyoxal catabolism. | Sigma-Aldrich [sigmaaldrich.com]
Chemical formula and molecular weight of Argpyrimidine
An In-depth Examination of the Advanced Glycation End-Product in Cellular Stress and Disease
Abstract
Argpyrimidine is a significant advanced glycation end-product (AGE) resulting from the non-enzymatic reaction of arginine residues with methylglyoxal (B44143) (MGO).[1] This document provides a comprehensive technical overview of this compound, including its chemical properties, formation pathways, and analytical methodologies. It is intended for researchers, scientists, and professionals in drug development who are investigating cellular stress, aging, and metabolic diseases such as diabetes.[1][2] The guide details experimental protocols for the synthesis and quantification of this compound and presents its known signaling implications through diagrammatic representations.
Chemical Properties and Structure
This compound is an organic compound with the chemical formula C11H18N4O3 and a molecular weight of 254.29 g/mol .[1][3] It is structurally defined as (2S)-2-amino-5-[(5-hydroxy-4,6-dimethylpyrimidin-2-yl)amino]pentanoic acid.[3] The formation of this compound introduces a fluorescent pyrimidine (B1678525) ring structure onto the arginine residue, a characteristic that is often utilized in its detection.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C11H18N4O3 | [1] |
| Molecular Weight | 254.29 g/mol | [3][4] |
| IUPAC Name | (2S)-2-amino-5-[(5-hydroxy-4,6-dimethylpyrimidin-2-yl)amino]pentanoic acid | [3] |
| CAS Number | 195143-52-3 | [1] |
| Melting Point | 207 °C (decomposed) | [4] |
| Boiling Point | 517.2±60.0 °C (Predicted) | [4] |
| pKa | 2.48±0.24 (Predicted) | [4] |
| Exact Mass | 254.13789045 Da | [3] |
Endogenous and Exogenous Formation
Endogenous Synthesis: In biological systems, this compound is formed from the reaction of methylglyoxal (MGO) with arginine residues in proteins.[1] MGO is a reactive dicarbonyl compound primarily produced as a byproduct of glycolysis.[1] The formation of this compound is a part of the Maillard reaction and is considered a marker of dicarbonyl stress.[1]
Exogenous Sources: this compound can also be formed in foods during cooking and processing through the Maillard reaction, contributing to the browning and flavor of heated food products.[1]
Biological Significance and Signaling Pathways
This compound is implicated in the pathophysiology of several age-related and metabolic diseases. As an advanced glycation end-product (AGE), it can contribute to cellular dysfunction by altering protein structure and function.
The accumulation of this compound has been linked to:
-
Diabetes Mellitus: Increased glucose levels in diabetics can lead to higher MGO production and subsequent this compound formation.[1]
-
Aging and Neurodegenerative Diseases: this compound is a biomarker for aging and has been associated with neurodegenerative conditions like Alzheimer's disease through the activation of microglia and macrophages.[1]
-
Oxidative Stress: The formation of AGEs like this compound is associated with increased oxidative stress, leading to damage of cellular macromolecules.[1]
This compound and other AGEs can exert their effects by interacting with the Receptor for Advanced Glycation End-products (RAGE), a multi-ligand receptor of the immunoglobulin superfamily. This interaction can trigger a cascade of downstream signaling events, leading to inflammation and cellular damage.
Experimental Protocols
In Vitro Synthesis of this compound Standard
This protocol is adapted from the procedure for preparing an this compound standard for analytical purposes.[2]
Materials:
-
Nα-acetyl-L-arginine
-
Methylglyoxal (MGO)
-
100 mM Sodium Phosphate (B84403) Buffer (pH 7.4)
-
RP-18 column for purification
-
HPLC system
-
Mass spectrometer
Procedure:
-
Prepare a solution of 100 mM Nα-acetyl-L-arginine and 100 mM MGO in 100 mM sodium phosphate buffer (pH 7.4).
-
Incubate the mixture at 70°C for 72 hours.[2]
-
Monitor the formation of Nα-acetylthis compound by HPLC. The product exhibits fluorescence at an excitation wavelength of 320 nm and an emission wavelength of 385 nm.[2]
-
Purify the resulting Nα-acetylthis compound using an RP-18 column.[2]
-
Confirm the identity of the purified product by mass spectrometry (expected molecular mass of 298.11 Da) and NMR spectroscopy.[2]
-
To obtain the de-acetylated this compound standard, perform enzymatic hydrolysis of the purified Nα-acetylthis compound using leucine aminopeptidase at 37°C for 48 hours.[2]
Quantification of this compound in Biological Samples by HPLC
This protocol outlines the general steps for the detection and quantification of this compound in protein samples.[2][5]
Materials:
-
Protein sample (e.g., tissue homogenate, serum)
-
Enzymatic hydrolysis solution (e.g., pepsin, Pronase E, leucine aminopeptidase)[2]
-
HPLC system with a fluorescence detector
-
This compound standard
Procedure:
-
Protein Extraction and Hydrolysis:
-
Extract proteins from the biological sample.
-
Perform exhaustive enzymatic hydrolysis of the protein sample to release individual amino acids, including this compound. A sequential digestion with multiple proteases (e.g., pepsin, pronase, leucine aminopeptidase) is often employed.[2]
-
-
HPLC Analysis:
-
Separate the amino acids in the hydrolysate using reverse-phase HPLC.
-
Detect this compound using a fluorescence detector set to an excitation wavelength of 320 nm and an emission wavelength of 385 nm.[2]
-
-
Quantification:
-
Create a calibration curve using the prepared this compound standard.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.[2]
-
Quantitative Data
The levels of this compound can vary significantly depending on the tissue and disease state.
Table 2: Reported Concentrations of this compound in Human Tissues
| Sample Type | Condition | This compound Concentration (pmol/mg protein) | Reference |
| Serum Proteins | Non-diabetic | 4.4 ± 3.4 | [5] |
| Serum Proteins | Diabetic | 9.3 ± 6.7 | [5] |
| Lens Proteins | Aged non-cataractous | ~30 (approx. from graph) | [5] |
| Lens Proteins | Brunescent cataractous | ~210 (approx. from graph) | [5] |
| Amyloid Fibrils | Familial Amyloidotic Polyneuropathy (FAP) | 162.40 ± 9.05 | [2] |
| Amyloid Fibrils | Non-FAP Control | Not detected / ~1 (in one subject) | [2] |
Conclusion
This compound is a key advanced glycation end-product that serves as a valuable biomarker for dicarbonyl stress, aging, and various pathologies. Understanding its formation, biological roles, and accurate quantification is crucial for research into the mechanisms of age- and diabetes-related diseases and for the development of potential therapeutic interventions targeting the AGE-RAGE axis. The methodologies and data presented in this guide provide a solid foundation for researchers to further investigate the impact of this compound in biological systems.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, a methylglyoxal-derived advanced glycation end-product in familial amyloidotic polyneuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C11H18N4O3 | CID 17750123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound|lookchem [lookchem.com]
- 5. researchgate.net [researchgate.net]
Review of Argpyrimidine's role in cellular signaling
An In-depth Technical Guide to the Role of Argpyrimidine in Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, an advanced glycation end-product (AGE) resulting from the non-enzymatic reaction of methylglyoxal (B44143) (MGO) with arginine residues, is increasingly recognized as a critical mediator in cellular signaling cascades associated with aging and metabolic diseases. This technical guide provides a comprehensive review of this compound's formation, its intricate role in modulating key cellular pathways—primarily the NF-κB and apoptotic signaling cascades—and its interaction with cellular stress responses. We present a synthesis of current research, including quantitative data on its cellular effects, detailed experimental protocols for its study, and visual diagrams of the involved signaling pathways to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction
Advanced glycation end-products (AGEs) are a diverse group of molecules formed through the non-enzymatic Maillard reaction between reducing sugars or reactive dicarbonyls and the amino groups of proteins, lipids, or nucleic acids.[1] Among the most potent precursors to AGEs is methylglyoxal (MGO), a byproduct of glycolysis.[2] MGO reacts readily with arginine residues to form Nδ-(5-hydroxy-4,6-dimethylpyrimidin-2-yl)-L-ornithine, commonly known as this compound.[2][3]
The accumulation of this compound has been implicated in the pathophysiology of numerous conditions, including diabetes mellitus, neurodegenerative diseases like Alzheimer's, and cataract formation.[2][4][5] Its formation on long-lived proteins can alter their structure and function, leading to cellular dysfunction. Furthermore, this compound can act as a signaling molecule by interacting with cell surface receptors, such as the Receptor for Advanced Glycation End Products (RAGE), triggering downstream inflammatory and apoptotic pathways.[3][6] This guide delves into the molecular mechanisms of this compound formation and its profound impact on cellular signaling networks.
The Chemical Biology of this compound Formation
This compound is formed from the reaction of two molecules of MGO with an arginine residue.[7] Recent mechanistic studies have clarified this pathway, ruling out previously proposed mechanisms involving oxidative decarboxylation.[8] The current understanding is that another AGE, tetrahydropyrimidine (B8763341) (THP), serves as a direct precursor to this compound.[8][9] The conversion of THP to this compound involves a rearrangement that releases formate, not carbon dioxide, and does not require a formal oxidation step.[7][8]
Interestingly, the local protein environment significantly influences the rate of this compound formation. The presence of nearby tyrosine or phosphorylated serine/tyrosine residues can act as a general base, promoting the reaction.[7][8] This suggests a significant crosstalk between cellular phosphorylation events and glycation, potentially linking metabolic stress with kinase-regulated signaling pathways.[8]
Caption: Chemical formation pathway of this compound from Methylglyoxal.
This compound-Mediated Cellular Signaling
This compound accumulation is a potent trigger for distinct cellular signaling cascades, primarily revolving around inflammation, oxidative stress, and apoptosis.
NF-κB Signaling and Apoptosis
A primary and well-documented consequence of this compound accumulation is the activation of the Nuclear Factor-kappaB (NF-κB) signaling pathway.[4][10] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB.[10] The accumulation of this compound, often initiated by high MGO levels, leads to the activation of the IκB kinase (IKK) complex. This results in the phosphorylation and subsequent degradation of IκB, freeing NF-κB to translocate into the nucleus.[10][11]
Once in the nucleus, NF-κB acts as a transcription factor, upregulating the expression of pro-apoptotic proteins like Bax.[4][10] This shifts the cellular balance by increasing the Bax/Bcl-2 ratio, a critical determinant of cell fate that favors apoptosis.[10] The apoptotic cascade is then executed by effector caspases, such as caspase-3, leading to programmed cell death.[10] This pathway has been extensively demonstrated in human lens epithelial cells, linking this compound to diabetic cataract formation.[4][10]
Caption: this compound activates NF-κB, leading to pro-apoptotic signaling.
RAGE and Oxidative Stress
The cellular effects of this compound and other AGEs are often mediated by the Receptor for Advanced Glycation End Products (RAGE).[3][6] The binding of AGEs to RAGE initiates a signaling cascade that generates reactive oxygen species (ROS), primarily through the activation of NADPH oxidase.[12] This surge in oxidative stress creates a vicious cycle, as oxidative conditions can further promote the formation of MGO and AGEs.[2] The RAGE-induced oxidative stress is a potent activator of NF-κB, linking the AGE-RAGE axis directly to the inflammatory and apoptotic responses described above.[3][13] This interaction can trigger a chronic, low-grade inflammatory state that contributes to the progression of various diseases.[6]
Caption: this compound binding to RAGE induces oxidative stress and NF-κB.
Other Implicated Pathways
While the NF-κB pathway is the most clearly defined target of this compound, broader research on AGEs suggests involvement in other critical signaling networks:
-
MAPK Pathway: Methylglyoxal has been shown to activate Mitogen-Activated Protein Kinase (MAPK) superfamily signaling pathways, which are involved in cellular proliferation, differentiation, and stress responses.[7]
-
Calcium Signaling: Acute exposure to AGEs can impair cellular calcium (Ca²⁺) signaling by causing a depletion of intracellular Ca²⁺ stores, thereby attenuating signals stimulated by other agents.[14] This disruption can affect a wide range of endothelial cell functions.
Quantitative Data Summary
The biological impact of this compound can be quantified by its concentration in tissues and its effect on cellular markers.
| Parameter | Finding | Biological Context | Reference(s) |
| Concentration in FAP | 162.40 ± 9.05 pmol/mg of protein | Amyloid fibrils from Familial Amyloidotic Polyneuropathy patients | [3] |
| Concentration in Lens | ~7 times higher in brunescent cataractous lenses vs. age-matched non-cataractous lenses | Human lens proteins, indicating a role in cataract development | [15] |
| Correlation with HbA1c | Significant positive correlation (P = 0.0001) between serum protein this compound and glycosylated hemoglobin | Diabetic patients, linking this compound levels to glycemic control | [15] |
| Effect of MGO on Apoptosis | MGO treatment of HLE-B3 cells induces this compound accumulation and triggers apoptosis | In vitro model of diabetic cataractogenesis | [4][10] |
| Effect on Bax/Bcl-2 Ratio | Accumulation of this compound significantly increases the Bax/Bcl-2 protein ratio | Human lens epithelial cells and cataractous lenses from diabetic rats | [4][10] |
Key Experimental Protocols
Reproducing and building upon existing research requires robust and detailed methodologies. Below are summaries of key experimental protocols used in this compound research.
Preparation of this compound Standard
-
Objective: To synthesize an this compound standard for use in quantification and characterization experiments.
-
Methodology:
-
Nα-Acetyl-L-arginine (100 mM) is incubated with methylglyoxal (100 mM) in 100 mM sodium phosphate (B84403) buffer (pH 7.4).
-
The reaction mixture is incubated at 70°C for 72 hours.
-
The resulting products are analyzed and purified by High-Performance Liquid Chromatography (HPLC).[3]
-
Alternatively, a one-step synthesis can be achieved by reacting L-arginine with crude diketone in methanesulfonic acid for 48 hours, followed by neutralization and purification on a C18-reversed-phase silica (B1680970) gel column.[16]
-
Cell Culture and MGO Treatment to Induce this compound
-
Objective: To induce endogenous this compound formation in a cell line to study its downstream effects.
-
Methodology:
-
Human lens epithelial (HLE-B3) cells are cultured in Minimal Essential Media with 10% FBS at 37°C in a 5% CO₂ incubator.
-
Before experiments, cells are serum-starved for 16 hours.
-
To induce this compound formation, cells are incubated with a specified concentration of MGO (e.g., 0.5-1.0 mM) for 24 hours.
-
For inhibitor studies, compounds like pyrrolidine (B122466) dithiocarbamate (B8719985) (PDTC, an NF-κB inhibitor) or pyridoxamine (B1203002) (an AGEs inhibitor) are added 1 hour prior to MGO treatment.[10]
-
Western Blotting for Apoptosis-Related Proteins
-
Objective: To quantify changes in protein expression (e.g., Bax, Bcl-2, NF-κB) following this compound accumulation.
-
Methodology:
-
Cells are lysed, and protein concentrations are determined (e.g., using a BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked (e.g., with 5% skim milk) and then incubated overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., anti-Bax, anti-Bcl-2, anti-NF-κB p65).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Bands are visualized using an enhanced chemiluminescence (ECL) detection system.[10]
-
Immunofluorescence for NF-κB Nuclear Translocation
-
Objective: To visualize the subcellular localization of NF-κB to confirm its activation.
-
Methodology:
-
Cells are grown on coverslips and treated as described in Protocol 5.2.
-
Cells are fixed (e.g., with 4% paraformaldehyde), permeabilized (e.g., with 0.1% Triton X-100), and blocked.
-
Samples are incubated with a primary antibody against the NF-κB p65 subunit.
-
After washing, a fluorescently-labeled secondary antibody (e.g., FITC-conjugated) is applied.
-
Nuclei are counterstained with DAPI.
-
Coverslips are mounted, and images are captured using a fluorescence microscope to observe the localization of the green (NF-κB) and blue (DAPI) signals.[10]
-
Caption: A typical workflow for studying this compound's cellular effects.
Conclusion and Future Directions
This compound is a key advanced glycation end-product that functions as a significant signaling molecule in pathological conditions driven by carbonyl stress. Its accumulation directly activates the NF-κB pathway, leading to a pro-apoptotic state, and engages the RAGE receptor to perpetuate a cycle of oxidative stress and inflammation. The discovery of its formation being catalyzed by phosphorylated residues opens new avenues for research into the interplay between metabolic dysregulation and protein kinase signaling.
For drug development professionals, targeting the formation of this compound or blocking its downstream signaling through the RAGE-NF-κB axis represents a promising therapeutic strategy for a host of age-related and metabolic diseases. Future research should focus on developing more specific inhibitors of this compound formation and further elucidating its role in other signaling pathways to fully understand its impact on cellular homeostasis.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound, a methylglyoxal-derived advanced glycation end-product in familial amyloidotic polyneuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Accumulation of this compound, a methylglyoxal-derived advanced glycation end product, increases apoptosis of lens epithelial cells both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a methylglyoxal-derived advanced glycation end-product in familial amyloidotic polyneuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. A Chemical Mechanistic Path Leads the Way to Cellular this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Chemical Mechanistic Path Leads the Way to Cellular this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Accumulation of this compound, a methylglyoxal-derived advanced glycation end product, increases apoptosis of lens epithelial cells both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Advanced Glycation End Products Acutely Impair Ca2+ Signaling in Bovine Aortic Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Understanding the endogenous formation of Argpyrimidine
An In-depth Technical Guide to the Endogenous Formation of Argpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is an advanced glycation end-product (AGE) formed through the non-enzymatic reaction of methylglyoxal (B44143) (MGO) with arginine residues in proteins.[1][2] As a hallmark of aging and various pathologies, particularly diabetes mellitus, the study of this compound provides critical insights into the molecular mechanisms of cellular damage and disease progression.[2][3] This technical guide offers a comprehensive overview of the endogenous formation of this compound, including its biochemical pathways, quantitative data on its prevalence, detailed experimental protocols for its study, and its impact on cellular signaling.
Biochemical Pathways of this compound Formation
The endogenous formation of this compound is a multi-step process initiated by the production of methylglyoxal, a reactive dicarbonyl compound.
Endogenous Sources of Methylglyoxal (MGO)
Methylglyoxal is primarily generated as a byproduct of several key metabolic pathways:
-
Glycolysis: The degradation of triose phosphates, glyceraldehyde-3-phosphate (G3P) and dihydroxyacetone phosphate (B84403) (DHAP), is the most significant source of MGO.[2]
-
Lipid Peroxidation: The oxidation of lipids can also lead to the formation of MGO.[2]
-
Acetone Metabolism: The metabolism of acetone, a ketone body, can produce MGO.[2]
-
Protein Glycation: The glycation of proteins can also contribute to the MGO pool.[2]
The Maillard Reaction and this compound Synthesis
Once formed, MGO reacts with the guanidino group of arginine residues on proteins in a non-enzymatic process known as the Maillard reaction.[2] Recent mechanistic studies have elucidated a pathway that proceeds through a tetrahydropyrimidine (B8763341) (THP) intermediate. This reaction involves the release of formate, distinguishing it from previously proposed mechanisms that suggested a reductone intermediate or oxidative decarboxylation.
The overall reaction can be summarized as:
Arginine residue + 2 Methylglyoxal → Tetrahydropyrimidine intermediate → this compound + Formate
Detoxification of Methylglyoxal
Cells possess enzymatic defense systems to mitigate the harmful effects of MGO. The primary detoxification route is the glyoxalase system, which converts MGO into the less reactive D-lactate. This system comprises two main enzymes:
-
Glyoxalase I (Glo1): Catalyzes the formation of S-D-lactoylglutathione from MGO and glutathione.
-
Glyoxalase II (Glo2): Hydrolyzes S-D-lactoylglutathione to D-lactate, regenerating glutathione.
Dysfunction of the glyoxalase system can lead to an accumulation of MGO and consequently, an increase in this compound formation.
Data Presentation: Quantitative Levels of this compound and Methylglyoxal
The following tables summarize quantitative data on this compound and methylglyoxal concentrations in various biological samples, highlighting differences in pathological versus healthy states.
Table 1: this compound Concentrations in Human Tissues
| Tissue/Fluid | Condition | This compound Concentration (pmol/mg protein) | Reference(s) |
| Serum Proteins | Diabetic | 9.3 ± 6.7 | [1][4] |
| Serum Proteins | Non-diabetic Control | 4.4 ± 3.4 | [1][4] |
| Brunescent Cataractous Lenses | - | ~7 times higher than aged non-cataractous lenses | [1][4] |
| Amyloid Fibrils (FAP patients) | Familial Amyloidotic Polyneuropathy | 162.40 ± 9.05 | [5] |
| Human Lens Proteins | - | 205 ± 19 | [5] |
Table 2: Methylglyoxal (MGO) Concentrations
| Sample Type | Condition | MGO Concentration | Reference(s) |
| Whole Blood | Type 1 Diabetes | ~6-fold increase vs. control | [6] |
| Whole Blood | Type 2 Diabetes | 3- to 4-fold increase vs. control | [6] |
| Plasma (Human) | Healthy | 50 - 250 nM | [7] |
| Intracellular (various tissues) | Healthy | 2 - 10 µM | [7] |
| Liver and Muscle Tissues (Mouse) | Healthy | ~4 µM | [8] |
| Brain Tissue (Mouse) | Healthy | ~1 µM | [8] |
Experimental Protocols
This section provides detailed methodologies for the in vitro induction and quantification of this compound.
In Vitro Induction of this compound Formation
This protocol is adapted for the generation of this compound in a controlled laboratory setting, often used for creating standards or studying the effects of inhibitors.
Materials:
-
Nα-acetyl-L-arginine
-
Methylglyoxal (MGO) solution
-
Sodium phosphate buffer (100 mM, pH 7.4)
-
Incubator or water bath at 37°C
-
Human Lens Epithelial (HLE-B3) cells
-
Minimal Essential Media (MEM) with 10% Fetal Bovine Serum (FBS)
-
Serum-free MEM
-
Pyrrolidine (B122466) dithiocarbamate (B8719985) (PDTC) - NF-κB inhibitor (optional)
-
Pyridoxamine (B1203002) (PM) - AGEs inhibitor (optional)
Procedure:
-
Cell Culture: Culture HLE-B3 cells in MEM with 10% FBS at 37°C in a 5% CO₂ incubator until they reach 80% confluency.[9]
-
Serum Starvation: Replace the standard culture medium with fresh serum-free MEM and incubate for 16 hours.[9]
-
MGO Treatment: To induce this compound formation, incubate the cells with the desired concentration of MGO (e.g., 400 µM) in serum-free MEM for 24 hours.[10]
-
Inhibitor Treatment (Optional): To study the inhibition of this compound formation or its downstream effects, add inhibitors such as pyridoxamine (PM) or pyrrolidine dithiocarbamate (PDTC) to the culture medium 1 hour before MGO treatment.[9]
-
Cell Lysis and Analysis: After incubation, lyse the cells and proceed with quantification methods as described below.
Quantification of this compound by HPLC with Fluorescence Detection
This method is suitable for the quantification of this compound in protein hydrolysates.
Materials:
-
Hydrolyzed protein samples (acid or enzymatic hydrolysis)
-
Dabsyl chloride (derivatization reagent)
-
Acetonitrile
-
Sodium acetate (B1210297) buffer (25 mM, pH 6.5)
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column
Procedure:
-
Sample Hydrolysis:
-
Acid Hydrolysis: Hydrolyze protein samples with 6 N HCl.[4]
-
Enzymatic Hydrolysis: For a milder approach, perform enzymatic hydrolysis using enzymes like Pronase E and leucine (B10760876) aminopeptidase.[5]
-
-
Derivatization:
-
HPLC Analysis:
-
Filter the derivatized sample before injection.
-
Mobile Phase A: 25 mM sodium acetate buffer, pH 6.5.[5]
-
Mobile Phase B: Acetonitrile.[5]
-
Gradient Program:
-
0-30 min: 20-40% B
-
30-55 min: 40-90% B
-
55-60 min: 90% B (isocratic)
-
60-65 min: 90-20% B[5]
-
-
Fluorescence Detection: Excitation at 320 nm and emission at 385 nm.[5]
-
-
Quantification: Create a standard curve using a known concentration of this compound standard to quantify the amount in the samples.
Quantification of this compound by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides high sensitivity and specificity for the identification and quantification of this compound.
Materials:
-
Peptide/protein digest samples
-
Formic acid
-
Acetonitrile
-
Water (LC-MS grade)
-
LC-MS system (e.g., Q-TOF)
-
Reversed-phase peptide column (e.g., Agilent AdvanceBio Peptide)
Procedure:
-
Sample Preparation: Prepare peptide samples from protein digests.
-
LC Separation:
-
Mass Spectrometry Analysis:
-
Use an appropriate mass spectrometer (e.g., Q-TOF) to acquire mass spectra of the eluting peptides.
-
Identify this compound-modified peptides by the characteristic mass shift.
-
Perform MS/MS fragmentation to confirm the modification site.
-
-
Quantification: Quantify the modified peptides by comparing their peak areas to those of unmodified counterpart peptides or by using labeled internal standards.
Signaling Pathways and Logical Relationships
The accumulation of this compound and other AGEs can trigger intracellular signaling cascades, primarily through the Receptor for Advanced Glycation End Products (RAGE). This interaction often leads to a pro-inflammatory and pro-apoptotic cellular state.
This compound-RAGE Signaling to NF-κB
The binding of this compound to RAGE activates a signaling cascade that culminates in the activation of the transcription factor NF-κB. This pathway is a critical link between glycation and inflammation.
Experimental Workflow for Studying this compound-Induced Cellular Stress
The following diagram outlines a typical experimental workflow to investigate the cellular consequences of this compound formation.
Conclusion
The endogenous formation of this compound is a complex process with significant implications for cellular health and disease. Understanding the biochemical pathways of its formation, its quantitative presence in tissues, and its impact on signaling pathways is crucial for the development of therapeutic strategies aimed at mitigating the detrimental effects of advanced glycation. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the role of this compound in aging and disease.
References
- 1. Chromatographic quantification of this compound, a methylglyoxal-derived product in tissue proteins: comparison with pentosidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a methylglyoxal-derived advanced glycation end-product in familial amyloidotic polyneuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methylglyoxal and glyoxalase 1—a metabolic stress pathway-linking hyperglycemia to the unfolded protein response and vascular complications of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Accumulation of this compound, a methylglyoxal-derived advanced glycation end product, increases apoptosis of lens epithelial cells both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methylglyoxal induces cellular damage by increasing this compound accumulation and oxidative DNA damage in human lens epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Chemical Mechanistic Path Leads the Way to Cellular this compound - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Argpyrimidine in Biological Samples using HPLC with Fluorescence Detection
Introduction
Argpyrimidine, an advanced glycation end-product (AGE), is formed from the reaction of methylglyoxal (B44143) with arginine residues in proteins.[1][2] As a biomarker for diseases such as diabetes and its complications, accurate quantification of this compound in biological samples is crucial for researchers, scientists, and drug development professionals.[1][2] This application note provides a detailed protocol for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with fluorescence detection, a sensitive and reliable method for this analysis.[1][3]
Principle
The method involves the liberation of this compound from proteins via acid hydrolysis, followed by separation using reverse-phase HPLC. This compound is a fluorescent molecule, and its detection is achieved by exciting the sample at a specific wavelength and measuring the emitted fluorescence, which allows for sensitive and selective quantification.[1][4]
Experimental Protocols
1. Sample Preparation (Protein Hydrolysis)
This protocol is designed for the hydrolysis of protein samples to liberate this compound for subsequent HPLC analysis. This compound has been shown to be stable under acid hydrolysis conditions.[1][2]
Materials:
-
Protein sample (e.g., serum, tissue homogenate)
-
6 N Hydrochloric Acid (HCl)
-
Nitrogen gas
-
Heating block or oven
-
Vacuum centrifuge
-
Reconstitution solution (e.g., 0.1% Trifluoroacetic acid in water)
-
Syringe filters (0.22 µm)[5]
Procedure:
-
To a known amount of protein sample, add 6 N HCl.
-
Seal the container and heat at 110°C for 16-24 hours.
-
After hydrolysis, cool the sample to room temperature.
-
Dry the sample completely using a vacuum centrifuge or by blowing down with nitrogen gas.
-
Reconstitute the dried hydrolysate in a suitable volume of reconstitution solution.
-
Filter the reconstituted sample through a 0.22 µm syringe filter to remove any particulate matter before HPLC injection.[5][6]
2. HPLC-Fluorescence Detection Method
Instrumentation:
-
HPLC system with a binary pump, autosampler, and column oven
-
Fluorescence detector
Chromatographic Conditions:
| Parameter | Condition 1[4] | Condition 2[7] |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm) | Zorbax Eclipse-AAA column (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water | 40 mM Sodium Phosphate (NaH₂PO₄), pH 7.8 |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in acetonitrile | Acetonitrile/Methanol/Water (45/45/10 v/v/v) |
| Flow Rate | 1.0 mL/min | 2.0 mL/min |
| Column Temperature | 30°C | 40°C |
| Injection Volume | 10-20 µL | 2.5 µL |
| Fluorescence Detection | Excitation: 320 nm, Emission: 385 nm[4] | Excitation: 335 nm, Emission: 385 nm[1] |
| Gradient Program | A time-dependent gradient from low to high organic phase (acetonitrile) is typical. A representative gradient is provided in the Graphviz diagram below. | A gradient program raising eluent B to 53% over 16.3 minutes is used.[7] |
3. Quantification
Quantification is achieved by creating a calibration curve using this compound standards of known concentrations.
Procedure:
-
Prepare a series of this compound standard solutions of known concentrations.
-
Inject each standard onto the HPLC system and record the peak area.
-
Plot a calibration curve of peak area versus concentration.
-
Inject the prepared biological samples and determine the peak area corresponding to this compound.
-
Calculate the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Data Presentation
The following table summarizes representative quantitative data for this compound found in various biological samples from the literature.
| Sample Type | Condition | This compound Concentration (pmol/mg protein) | Reference |
| Human Serum Proteins | Non-diabetic | 4.4 ± 3.4 | [1][2] |
| Human Serum Proteins | Diabetic | 9.3 ± 6.7 | [1][2] |
| Human Lens Proteins | Aged non-cataractous | ~10 | [1][2] |
| Human Lens Proteins | Brunescent cataractous | ~70 | [1][2] |
| Amyloid Deposits (FAP) | FAP Patients | 162.40 ± 9.05 | [4] |
| Amyloid Deposits (FAP) | Control Subjects | Not Detected | [4] |
Method Validation
To ensure the reliability of the analytical method, it is essential to perform method validation.[8][9] Key validation parameters include:
| Parameter | Description |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. |
| Linearity and Range | The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.[10] |
| Accuracy | The closeness of the test results obtained by the method to the true value.[10] |
| Precision | The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[7] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[10] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[10] |
A validation study for a similar HPLC method for amino acid analysis reported good linearity with correlation coefficients >0.998 and limits of quantification in the femtomole range.[11][12]
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Formation of this compound from arginine and methylglyoxal.
Caption: Signaling pathway of this compound formation.
References
- 1. researchgate.net [researchgate.net]
- 2. Chromatographic quantification of this compound, a methylglyoxal-derived product in tissue proteins: comparison with pentosidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a methylglyoxal-derived advanced glycation end-product in familial amyloidotic polyneuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. greyhoundchrom.com [greyhoundchrom.com]
- 6. organomation.com [organomation.com]
- 7. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 9. wjpmr.com [wjpmr.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Analysis of Urinary Amino Acids by High-Performance Liquid Chromatography with Fluorescence Detection Using 2,3-Naphthalenedicarboxaldehyde as Fluorescence Derivatization Reagent [mdpi.com]
Application Note: Accurate Quantification of Argpyrimidine in Biological Samples using a Validated LC-MS/MS Method
For Researchers, Scientists, and Drug Development Professionals
Introduction
Argpyrimidine, an advanced glycation end-product (AGE), is formed from the reaction of methylglyoxal (B44143) (MG) with arginine residues in proteins.[1][2] Elevated levels of this compound have been implicated in various pathologies, including diabetic complications and neurodegenerative diseases, making it a critical biomarker for research and drug development.[2] This application note provides a detailed protocol for the accurate and precise measurement of this compound in various biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method is designed for high-throughput analysis and can be validated according to regulatory guidelines.
Principle
This method employs a robust sample preparation procedure to extract this compound from complex biological matrices such as plasma, tissue homogenates, and cell lysates. The analyte is then separated from other endogenous components using reverse-phase liquid chromatography and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This highly selective and sensitive detection allows for accurate quantification of this compound over a wide dynamic range.
Experimental Protocols
Sample Preparation
The choice of sample preparation method is critical and depends on the biological matrix. The following are protocols for plasma/serum, tissue, and cell culture samples.
a) Plasma/Serum:
A protein precipitation and phospholipid removal method is recommended for plasma and serum samples to reduce matrix effects.[3]
-
To 25 µL of plasma or serum in a microcentrifuge tube, add an appropriate internal standard (e.g., a stable isotope-labeled this compound).
-
Add 100 µL of ice-cold acetonitrile (B52724) containing 1% formic acid to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a phospholipid removal plate or column.
-
Elute the sample according to the manufacturer's instructions.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 98:2 water:acetonitrile with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
b) Tissue Samples:
Acid hydrolysis is a stable method for releasing this compound from tissue proteins.[4]
-
Homogenize the tissue sample in a suitable buffer.
-
Determine the protein concentration of the homogenate.
-
To an aliquot containing approximately 1 mg of protein, add 6 N HCl.
-
Hydrolyze the sample at 110°C for 16-24 hours.
-
After hydrolysis, evaporate the HCl under vacuum.
-
Reconstitute the hydrolysate in a known volume of mobile phase A.
-
Filter the sample through a 0.22 µm syringe filter before injection.
c) Cell Culture:
-
Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer.[2]
-
Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet cell debris.[2]
-
Collect the supernatant and proceed with either protein precipitation (as described for plasma) or acid hydrolysis (as described for tissues) depending on whether total or protein-bound this compound is to be measured.
LC-MS/MS Method
a) Liquid Chromatography (LC) Conditions:
A reverse-phase separation is typically used for this compound analysis.
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40°C |
| Gradient Elution | See Table below for a typical gradient program. This should be optimized for your specific column and system. |
LC Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 2 |
| 1.0 | 2 |
| 5.0 | 95 |
| 7.0 | 95 |
| 7.1 | 2 |
| 10.0 | 2 |
b) Mass Spectrometry (MS) Conditions:
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode. The specific precursor and product ions for this compound must be determined by infusing a standard solution of the analyte.
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) m/z | To be determined experimentally (TBD) |
| Product Ion (Q3) m/z (Quantifier) | To be determined experimentally (TBD) |
| Product Ion (Q3) m/z (Qualifier) | To be determined experimentally (TBD) |
| Collision Energy (CE) | To be determined experimentally (TBD) - optimize for the most intense and stable fragment ion signal. |
| Capillary Voltage | ~3.5 kV (Optimize for your instrument) |
| Source Temperature | ~150°C (Optimize for your instrument) |
| Desolvation Gas Temperature | ~400°C (Optimize for your instrument) |
| Desolvation Gas Flow | ~800 L/hr (Optimize for your instrument) |
Note on Determining MS Parameters: The precursor ion will be the [M+H]+ of this compound. To determine the product ions and optimal collision energy, a pure standard of this compound should be infused into the mass spectrometer. A product ion scan will reveal the fragmentation pattern, from which the most abundant and specific quantifier and qualifier ions can be selected. The collision energy should then be optimized for these transitions.
Method Validation
A full validation of the method should be performed according to established guidelines (e.g., FDA or EMA) to ensure its reliability for the intended application.[5] The following parameters should be assessed:
-
Selectivity and Specificity: Analyze blank matrix samples from at least six different sources to ensure no endogenous interferences co-elute with this compound or the internal standard.
-
Linearity and Range: Prepare a calibration curve with a blank, a zero standard, and at least six non-zero concentration levels spanning the expected range of concentrations in the study samples. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used.
-
Accuracy and Precision: Analyze quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in multiple replicates on the same day (intra-day precision) and on different days (inter-day precision).
-
Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix by comparing the response of the analyte in post-extraction spiked matrix samples to the response in a neat solution.
-
Recovery: Determine the efficiency of the extraction procedure by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.
-
Stability: Assess the stability of this compound in the biological matrix under various storage and handling conditions, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability.
Quantitative Data Summary
The results of the method validation should be summarized in clear and concise tables for easy interpretation.
Table 1: Linearity of the Calibration Curve
| Analyte | Range (ng/mL) | Regression Model | Weighting | Correlation Coefficient (r²) |
| This compound | 1 - 1000 | Linear | 1/x² | > 0.99 |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| Low | 3 | < 15% | ± 15% | < 15% | ± 15% |
| Medium | 50 | < 15% | ± 15% | < 15% | ± 15% |
| High | 800 | < 15% | ± 15% | < 15% | ± 15% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound quantification.
Formation of this compound
Caption: Formation of this compound from an arginine residue and methylglyoxal.
References
Application Notes: Preparation of Argpyrimidine Standard for Research
Introduction
Argpyrimidine, a specific advanced glycation end-product (AGE), is formed through the Maillard reaction between arginine residues in proteins and methylglyoxal (B44143) (MG).[1] Methylglyoxal is a reactive α-dicarbonyl compound produced in vivo from several metabolic pathways.[2][3] this compound serves as a crucial biomarker in food chemistry and has been implicated in the pathophysiology of aging and diseases such as diabetes mellitus.[1] The presence of a stable, well-characterized this compound standard is essential for accurate quantification in biological samples and for conducting research into the mechanisms of glycation. These notes provide a detailed protocol for the synthesis, purification, and characterization of an this compound standard suitable for research applications.
Principle of Synthesis
The preparation of a chromatographic this compound standard involves a two-step process. First, Nα-acetyl-L-arginine is reacted with methylglyoxal to form the stable intermediate, Nα-acetyl-argpyrimidine. This intermediate is then purified using solid-phase extraction and high-performance liquid chromatography (HPLC). Finally, the acetyl group is enzymatically removed using leucine (B10760876) aminopeptidase (B13392206) to yield the final this compound standard.[4]
Experimental Protocols
Part 1: Synthesis of Nα-acetyl-argpyrimidine
This protocol is based on the reaction of Nα-acetyl-L-arginine with methylglyoxal.[4]
Materials:
-
Nα-acetyl-L-arginine
-
Methylglyoxal (prepared by acid hydrolysis of 1,1-dimethoxypropanone)[4]
-
Sodium phosphate (B84403) buffer (100 mM, pH 7.4)
-
Incubator or water bath capable of maintaining 70°C
-
Reaction vials
Procedure:
-
Prepare a solution of 100 mM Nα-acetyl-L-arginine in 100 mM sodium phosphate buffer (pH 7.4).
-
Prepare a solution of 100 mM methylglyoxal in the same buffer.
-
Combine equal volumes of the Nα-acetyl-L-arginine and methylglyoxal solutions in a reaction vial.
-
Seal the vial and incubate the mixture at 70°C for 72 hours.[4]
-
After incubation, the reaction mixture containing Nα-acetyl-argpyrimidine can be stored until purification.
Part 2: Purification of Nα-acetyl-argpyrimidine
The resulting Nα-acetyl-argpyrimidine is purified using a reverse-phase (RP) solid-phase extraction column.[4]
Materials:
-
RP-18 column (e.g., LiChrolut, 500 mg)[4]
-
HPLC system with a fluorescence detector
-
Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Solvent B: Acetonitrile with 0.1% TFA
-
Freeze-dryer
Procedure:
-
Condition the RP-18 column according to the manufacturer's instructions.
-
Load the reaction mixture from Part 1 onto the conditioned column.
-
Wash the column to remove unreacted starting materials and by-products.
-
Elute the Nα-acetyl-argpyrimidine. The precise elution conditions may need to be optimized.
-
Collect fractions and analyze them by HPLC (see Table 2 for conditions) to identify those containing pure Nα-acetyl-argpyrimidine.[4] Nα-acetyl-argpyrimidine is identified by its characteristic fluorescence at an excitation wavelength of 320 nm and an emission wavelength of 385 nm.[4]
-
Combine the pure fractions.
-
Freeze-dry the combined fractions to obtain purified Nα-acetyl-argpyrimidine as a solid.[4]
Part 3: Characterization of Nα-acetyl-argpyrimidine
The identity and purity of the synthesized intermediate should be confirmed.
Procedure:
-
Mass Spectrometry (MS): Confirm the identity of the product by verifying its molecular mass. The expected molecular mass for Nα-acetyl-argpyrimidine is 298.11 Da.[4]
-
NMR Spectroscopy: For a more detailed structural confirmation, perform NMR spectroscopy analysis.[4]
-
HPLC Analysis: Assess the purity of the compound using the HPLC method detailed in Table 2.
Part 4: Enzymatic Hydrolysis to Prepare this compound Standard
The final step is the removal of the acetyl group to generate this compound.
Materials:
-
Purified Nα-acetyl-argpyrimidine
-
Leucine aminopeptidase
-
Incubator or water bath at 37°C
Procedure:
-
Dissolve the purified, freeze-dried Nα-acetyl-argpyrimidine in an appropriate buffer for the enzyme.
-
Add leucine aminopeptidase to the solution.
-
Incubate the mixture at 37°C for 2 days to allow for complete removal of the acetyl group.[4]
-
The resulting solution contains the this compound standard. This can be further purified by HPLC if necessary.
Part 5: Quantification and Storage
Quantification: The concentration of the final this compound standard is determined by HPLC with fluorescence detection.[4] A calibration curve should be generated by plotting the area of the chromatographic peak against known concentrations of a previously validated standard or by using a molar extinction coefficient if available.[4]
Storage: For long-term stability, it is recommended to store the purified this compound standard, either as a freeze-dried powder or in solution, at -20°C or below.[5] Avoid repeated freeze-thaw cycles.
Data Presentation
Table 1: Synthesis and Hydrolysis Parameters
| Parameter | Value | Reference |
| Reactant 1 | Nα-acetyl-L-arginine | [4] |
| Reactant 2 | Methylglyoxal | [4] |
| Concentration | 100 mM (each) | [4] |
| Buffer | 100 mM Sodium Phosphate | [4] |
| pH | 7.4 | [4] |
| Synthesis Temperature | 70°C | [4] |
| Synthesis Time | 72 hours | [4] |
| Deacetylation Enzyme | Leucine aminopeptidase | [4] |
| Hydrolysis Temperature | 37°C | [4] |
| Hydrolysis Time | 2 days | [4] |
Table 2: HPLC Analysis Conditions for this compound
| Parameter | Description | Reference |
| Column | Reverse Phase C18 (RP-18) | [4] |
| Mobile Phase A | Water with 0.1% TFA | [4] |
| Mobile Phase B | Acetonitrile with 0.1% TFA | [4] |
| Gradient | 0–8 min, 2–10% B | [4] |
| 8–13 min, 10% B isocratic | [4] | |
| 13–23 min, 10–20% B | [4] | |
| 23–25 min, 20% B isocratic | [4] | |
| 25–28 min, 20–2% B | [4] | |
| Detection | Fluorescence | [4] |
| Excitation Wavelength | 320 nm | [4] |
| Emission Wavelength | 385 nm | [4] |
Table 3: Characterization Data
| Parameter | Expected Value | Reference |
| Nα-acetyl-argpyrimidine | ||
| Molecular Mass (MS) | 298.11 Da | [4] |
| This compound | ||
| Chemical Formula | C₁₁H₁₈N₄O₃ | [1] |
| Molar Mass | 254.290 g·mol⁻¹ | [1] |
| Fluorescence λex/λem | 320 nm / 385 nm | [4] |
Visualizations
Caption: Chemical synthesis pathway for the this compound standard.
Caption: Experimental workflow for preparing the this compound standard.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Chromatographic quantification of this compound, a methylglyoxal-derived product in tissue proteins: comparison with pentosidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a methylglyoxal-derived advanced glycation end-product in familial amyloidotic polyneuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. labtest.com.br [labtest.com.br]
Application Notes and Protocols for Argpyrimidine Detection in Human Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Argpyrimidine is an advanced glycation end-product (AGE) formed non-enzymatically through the Maillard reaction between methylglyoxal (B44143) (MG), a byproduct of glycolysis, and arginine residues in proteins.[1][2] As a stable and fluorescent compound, this compound has emerged as a significant biomarker for assessing the extent of protein glycation.[3][4] Its accumulation in tissues is implicated in the pathophysiology of numerous age-related and metabolic diseases, including diabetes mellitus, neurodegenerative disorders, and cancer, making its accurate detection and quantification crucial for both basic research and clinical drug development.[2][5]
Application Notes
Clinical Significance of this compound
The presence of this compound in human tissues is a strong indicator of carbonyl stress and is associated with several pathological conditions:
-
Diabetes Mellitus: this compound levels are significantly elevated in diabetic patients. Studies have shown a two- to three-fold higher concentration in diabetic serum proteins compared to non-diabetic controls.[1][3] A strong positive correlation exists between serum this compound levels and glycosylated hemoglobin (HbA1c), reinforcing its role as a marker for long-term glycemic control.[1][3]
-
Aging and Cataracts: this compound concentration increases with age. For instance, its levels were found to be approximately seven times greater in brunescent cataractous lenses than in aged, non-cataractous lenses.[1]
-
Neurodegenerative Diseases: The formation of AGEs like this compound is linked to the activation of microglia and macrophages in the brain, contributing to oxidative stress and inflammation observed in conditions such as Alzheimer's disease.[2]
-
Familial Amyloidotic Polyneuropathy (FAP): this compound has been identified in the amyloid fibrils characteristic of FAP, suggesting that protein glycation is a key factor in amyloidogenesis.[6][7]
-
Cancer: this compound has been detected in various human tumor tissues.[5] Given that tumors exhibit high rates of glycolysis, the resulting increase in methylglyoxal can lead to elevated AGE formation, potentially implicating this compound in cancer biology.[5]
Quantitative Data Summary
The following table summarizes reported concentrations of this compound in various human tissue samples, highlighting the differences between pathological and control states.
| Tissue/Sample Type | Condition | This compound Concentration (pmol/mg protein) | Reference |
| Serum Proteins | Diabetic | 9.3 ± 6.7 | [1] |
| Non-diabetic Control | 4.4 ± 3.4 | [1] | |
| Lens Proteins | Brunescent Cataractous | ~7x higher than control | [1] |
| Aged Non-cataractous | Baseline | [1] | |
| General | 205 ± 19 | [6] | |
| Amyloid Fibrils | Familial Amyloidotic Polyneuropathy (FAP) | 162.40 ± 9.05 | [6][7] |
| Non-FAP Control | Not detected / ~1.0 | [6] |
Experimental Protocols & Methodologies
Accurate detection of this compound can be achieved through several analytical techniques. The choice of method depends on the required sensitivity, specificity, and available instrumentation.
Core Methodologies
-
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection: A robust method for quantification, often involving a derivatization step to enhance detection. This compound is naturally fluorescent, which can also be utilized.[1][6]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and specificity, allowing for definitive identification and quantification without derivatization.[6][8]
-
Immunoassays (ELISA): Utilizes specific antibodies to detect this compound, suitable for high-throughput screening of multiple samples.[5][9]
Diagram: this compound Formation Pathway
Caption: Formation of this compound from methylglyoxal and protein-bound arginine.
Protocol 1: Sample Preparation from Human Tissue
This protocol describes two common methods for protein extraction and hydrolysis to release this compound for analysis.
A. Acid Hydrolysis (For HPLC) [1]
-
Homogenization: Homogenize frozen tissue samples in a suitable buffer (e.g., PBS) on ice.
-
Protein Precipitation: Precipitate proteins using trichloroacetic acid (TCA) and wash the pellet with ethanol/ether to remove lipids.
-
Hydrolysis: Resuspend the protein pellet in 6 N HCl. Hydrolyze at 110°C for 20-24 hours in a vacuum-sealed tube.
-
Drying: After hydrolysis, remove HCl by evaporation under a stream of nitrogen gas or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried hydrolysate in a suitable buffer (e.g., 0.1% TFA in water) for HPLC analysis.
B. Enzymatic Hydrolysis (For HPLC and LC-MS/MS) [6]
-
Protein Extraction: Extract proteins from adipose or other tissues using a modified procedure based on established methods.[6] This may involve homogenization followed by centrifugation to isolate protein fractions.
-
Washing: Wash the extracted proteins by ultrafiltration (e.g., using a 5 kDa cut-off membrane) to remove small molecules.[6]
-
Initial Digestion: Add 40 mM HCl, thymol (B1683141) (2 mg/ml), and pepsin (2 mg/ml) to the protein sample and incubate at 37°C for 24 hours.[6]
-
Further Digestion (Optional but Recommended): Neutralize the sample and perform subsequent digestions with enzymes like Pronase E and aminopeptidase (B13392206) to ensure complete hydrolysis to amino acids.
-
Filtration: Filter the final hydrolysate through a 0.22 µm filter before analysis.
Diagram: General Experimental Workflow
Caption: Workflow for this compound detection from tissue to final report.
Protocol 2: HPLC with Fluorescence Detection
This protocol is based on a method using dabsyl chloride derivatization for enhanced chromatographic separation and detection.[6][7]
-
Derivatization:
-
HPLC System & Column:
-
Mobile Phase & Gradient:
-
Detection:
-
Fluorescence Detector Settings: Excitation at 320 nm, Emission at 385 nm.[6]
-
-
Quantification:
-
Prepare a standard curve using a synthetic this compound standard treated with the same derivatization procedure.
-
Calculate the concentration in the sample by comparing its peak area to the standard curve. Normalize the result to the initial protein concentration (pmol/mg protein).
-
Protocol 3: General Immunoassay (ELISA)
This protocol outlines the general steps for a competitive or sandwich ELISA for this compound quantification.[5][9]
-
Plate Coating:
-
Competitive ELISA: Coat microtiter plate wells with an this compound-protein conjugate (e.g., this compound-BSA).
-
Sandwich ELISA: Coat wells with a capture anti-argpyrimidine antibody.[9]
-
-
Blocking: Block non-specific binding sites with a suitable blocking buffer (e.g., 1% BSA in PBS).[9]
-
Sample/Standard Incubation:
-
Competitive ELISA: Add standards and prepared tissue hydrolysates along with a limited amount of anti-argpyrimidine antibody.
-
Sandwich ELISA: Add standards and samples to the wells and incubate to allow binding to the capture antibody.[9]
-
-
Detection Antibody Incubation:
-
Competitive ELISA: This step is combined with the previous one.
-
Sandwich ELISA: Add a second, enzyme-conjugated anti-argpyrimidine antibody that binds to a different epitope.[9]
-
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB) for the enzyme conjugate (e.g., HRP). The color development is inversely proportional (competitive) or directly proportional (sandwich) to the amount of this compound.
-
Measurement: Stop the reaction and read the absorbance at the appropriate wavelength using a plate reader.
-
Calculation: Determine the concentration of this compound in samples from a standard curve.
Diagram: AGE-RAGE Signaling Pathway
Caption: Simplified AGE-RAGE signaling leading to cellular stress.
References
- 1. Chromatographic quantification of this compound, a methylglyoxal-derived product in tissue proteins: comparison with pentosidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. A Chemical Mechanistic Path Leads the Way to Cellular this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advanced glycation end products in human cancer tissues: detection of Nepsilon-(carboxymethyl)lysine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a methylglyoxal-derived advanced glycation end-product in familial amyloidotic polyneuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a methylglyoxal-derived advanced glycation end-product in familial amyloidotic polyneuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Immunoassay Methods - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
In Vitro Synthesis of Argpyrimidine for Experimental Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Argpyrimidine is a key advanced glycation end-product (AGE) formed non-enzymatically from the reaction of methylglyoxal (B44143) with arginine residues in proteins.[1] Its accumulation is implicated in various pathologies, including diabetes, neurodegenerative diseases, and aging-related complications. The availability of synthetic this compound is crucial for in-depth studies of its biological effects, for use as a standard in analytical methods, and for screening potential therapeutic inhibitors of its formation. This document provides detailed application notes and protocols for the in vitro synthesis, purification, and experimental use of this compound.
Chemical Synthesis of this compound
This compound, with the chemical formula C₁₁H₁₈N₄O₃ and a molar mass of 254.29 g/mol , is synthesized in vitro primarily through the Maillard reaction between an arginine source and methylglyoxal.[2] Several methods have been established, offering flexibility in scale and starting materials.
Synthesis Methods Overview
Two common approaches for the chemical synthesis of this compound are presented below. The choice of method may depend on the desired scale, available starting materials, and purification capabilities.
| Method | Arginine Source | Methylglyoxal (MGO) Source | Reaction Conditions | Reported Yield | Reference |
| Method 1 | Nα-acetyl-L-arginine | Methylglyoxal (from 1,1-dimethoxypropanone hydrolysis) | 100 mM Nα-acetyl-L-arginine, 100 mM MGO, 100 mM Sodium Phosphate (B84403) Buffer (pH 7.4), 70°C, 72 h | Not specified | [1] |
| Method 2 | L-arginine | Crude diketone (3,5-hexanedione) | 17.2 mmol L-arginine, ~22 mmol diketone, 1.5 M Methanesulfonic acid, 25°C, 48 h | ~65% | [3] |
Detailed Experimental Protocols
Protocol 1: Synthesis from Nα-acetyl-L-arginine and Methylglyoxal
This protocol is adapted from the method described for preparing an this compound standard.[1]
Materials:
-
Nα-acetyl-L-arginine
-
Methylglyoxal (40% solution in water) or 1,1-dimethoxypropanone for fresh preparation
-
Sodium Phosphate Buffer (1 M, pH 7.4)
-
Hydrochloric Acid (HCl)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Reversed-phase C18 column for purification
Procedure:
-
Preparation of Methylglyoxal (if starting from 1,1-dimethoxypropanone): Hydrolyze 1,1-dimethoxypropanone in an acidic solution to generate methylglyoxal.
-
Reaction Mixture Preparation:
-
In a sealed reaction vessel, combine 100 mM Nα-acetyl-L-arginine and 100 mM methylglyoxal in 100 mM sodium phosphate buffer (pH 7.4).
-
-
Incubation: Incubate the reaction mixture at 70°C for 72 hours.[1]
-
Purification of Nα-acetyl-argpyrimidine:
-
The resulting product mixture can be purified by High-Performance Liquid Chromatography (HPLC).
-
Column: Reversed-phase C18 column.
-
Mobile Phase A: Water with 0.1% TFA.
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient:
-
0-8 min: 2-10% B
-
8-13 min: 10% B (isocratic)
-
13-23 min: 10-20% B
-
23-25 min: 20% B (isocratic)
-
25-28 min: 20-2% B
-
-
Monitor the elution by absorbance and fluorescence (Excitation: 320 nm, Emission: 385 nm).[1]
-
Collect the fractions containing Nα-acetyl-argpyrimidine.
-
-
Removal of Acetyl Group (Optional): To obtain free this compound, the purified Nα-acetyl-argpyrimidine can be treated with leucine (B10760876) aminopeptidase.
-
Verification: Confirm the identity of the purified product by mass spectrometry and NMR spectroscopy.
Protocol 2: Large-Scale Synthesis from L-arginine
This method is suitable for producing gram quantities of this compound.[3]
Materials:
-
L-arginine
-
Crude diketone (e.g., 3,5-hexanedione as a methylglyoxal precursor)
-
Methanesulfonic acid
-
Methanol (B129727) (MeOH)
-
Water
-
Reversed-phase C18 silica (B1680970) gel
Procedure:
-
Reaction Setup: In a suitable flask, dissolve 3.0 g (17.2 mmol) of L-arginine in 12 mL of 1.5 M methanesulfonic acid at 25°C with magnetic stirring.
-
Addition of Diketone: Add crude diketone (3.5 g, ~22 mmol) to the arginine solution. The reaction is mildly exothermic. Add further portions of the diketone (2 x 2.7 g) after 3 and 6 hours.
-
Reaction Time: Stir the resulting dark brown, viscous mixture for 48 hours at 25°C.
-
Neutralization: Cool the mixture to 0°C and neutralize by the dropwise addition of concentrated ammonium hydroxide until the pH is approximately 7.
-
Purification:
-
Dilute the neutralized mixture with water and load it onto a C18 reversed-phase silica gel column equilibrated with water.
-
Elute the column with a stepwise gradient of methanol in water (0% → 10% → 20% v/v).
-
Monitor the fractions for the fluorescent product.
-
Pool the fractions containing pure this compound and concentrate them.
-
-
Final Product: Lyophilize the pooled fractions to obtain this compound as a white powder. A yield of approximately 65% has been reported for this method.[3]
Experimental Use of Synthesized this compound
Synthesized this compound can be used in a variety of in vitro and cell-based assays to investigate its biological functions.
Cell Culture Treatment for Signaling Pathway Analysis
This protocol describes how to treat cultured cells with methylglyoxal (MGO) to induce the formation of intracellular this compound and study its downstream effects, such as the activation of the NF-κB pathway.
Materials:
-
Mammalian cell line of interest (e.g., Human Lens Epithelial cells, HLE-B3)
-
Complete cell culture medium (e.g., MEM with 10% FBS)
-
Serum-free cell culture medium
-
Methylglyoxal (MGO) solution
-
Phosphate-buffered saline (PBS)
-
Reagents for downstream analysis (e.g., cell lysis buffer, antibodies for Western blotting, NF-κB activity assay kit)
Procedure:
-
Cell Seeding: Plate the cells at an appropriate density in culture plates or flasks and grow until they reach approximately 80% confluency.
-
Serum Starvation: Replace the complete medium with serum-free medium and incubate for 16 hours. This helps to synchronize the cells and reduce background signaling.
-
MGO Treatment:
-
Prepare fresh dilutions of MGO in serum-free medium to the desired final concentrations (e.g., 0.1, 0.5, 1.0 mM).
-
Remove the serum-free medium from the cells and add the MGO-containing medium.
-
Incubate the cells for a specified period (e.g., 24 hours) to allow for the formation of this compound.
-
-
Cell Harvesting and Lysis:
-
After incubation, wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer to extract total protein or cellular fractions (cytoplasmic and nuclear).
-
-
Downstream Analysis:
-
Western Blotting: Use an anti-Argpyrimidine antibody to detect the formation of this compound-modified proteins.
-
NF-κB Activation Assay: Measure the nuclear translocation of NF-κB subunits (e.g., p65) using immunofluorescence microscopy or an ELISA-based transcription factor activity assay.
-
Immunoassay for this compound Detection (ELISA - Representative Protocol)
This is a representative protocol for a competitive ELISA to quantify this compound in biological samples, assuming the availability of an anti-Argpyrimidine antibody and an this compound-coated plate.
Materials:
-
This compound-coated 96-well plate
-
Synthesized this compound (for standard curve)
-
Anti-Argpyrimidine monoclonal antibody
-
HRP-conjugated secondary antibody
-
Sample diluent (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
TMB substrate solution
-
Stop solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Standard and Sample Preparation:
-
Prepare a serial dilution of the synthesized this compound in sample diluent to create a standard curve.
-
Dilute the biological samples (e.g., protein hydrolysates, cell lysates) in sample diluent.
-
-
Competitive Binding:
-
Add standards and samples to the wells of the this compound-coated plate.
-
Immediately add the anti-Argpyrimidine antibody to each well.
-
Incubate for a specified time (e.g., 1-2 hours) at room temperature to allow competition between the this compound in the sample/standard and the this compound coated on the plate for binding to the antibody.
-
-
Washing: Wash the plate several times with wash buffer to remove unbound antibodies and other components.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Reaction: Add the TMB substrate solution to each well and incubate in the dark until a color develops.
-
Stop Reaction: Add the stop solution to each well to terminate the reaction.
-
Measurement: Read the absorbance at 450 nm using a microplate reader. The absorbance is inversely proportional to the amount of this compound in the sample.
-
Calculation: Calculate the concentration of this compound in the samples by interpolating from the standard curve.
Visualizations
This compound Synthesis and Purification Workflow
Caption: Workflow for the in vitro synthesis and purification of this compound.
This compound-Induced RAGE Signaling Pathway
Caption: this compound interaction with RAGE receptor leading to NF-κB activation.
References
Application Notes and Protocols for Antibody-Based Assays of Argpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction to Argpyrimidine
This compound is an advanced glycation end-product (AGE) formed non-enzymatically from the reaction of methylglyoxal (B44143) (MG) with arginine residues in proteins through the Maillard reaction.[1] Methylglyoxal itself is a byproduct of several metabolic pathways, including glycolysis.[1] The accumulation of this compound and other AGEs is implicated in the pathogenesis of various age-related and metabolic diseases, including diabetes mellitus, aging, and neurodegenerative disorders such as Alzheimer's disease and familial amyloidotic polyneuropathy.[1][2][3] As a stable biomarker, the quantification of this compound in biological samples is of significant interest for diagnostics, prognostics, and for monitoring the efficacy of therapeutic interventions targeting AGE formation.
Antibody-based assays, such as Enzyme-Linked Immunosorbent Assay (ELISA), offer a sensitive and specific method for the detection and quantification of this compound in various biological matrices. These assays rely on the high specificity of monoclonal or polyclonal antibodies that recognize and bind to the this compound moiety.
Signaling Pathway of this compound Formation
The formation of this compound is a multi-step process initiated by the reaction of methylglyoxal with the guanidino group of an arginine residue within a protein. This process is part of the broader Maillard reaction, which leads to the formation of a diverse range of AGEs.
References
Measuring Argpyrimidine Levels Using Fluorescence Spectroscopy: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Argpyrimidine is an advanced glycation end-product (AGE) formed from the non-enzymatic reaction of methylglyoxal (B44143) (MGO) with arginine residues in proteins.[1] As a biomarker for carbonyl stress, this compound has been implicated in the pathogenesis of various age-related diseases and diabetic complications.[1][2] Fluorescence spectroscopy offers a sensitive and specific method for the detection and quantification of this compound, leveraging its intrinsic fluorescent properties. This application note provides a detailed protocol for the measurement of this compound levels in biological samples using fluorescence spectroscopy.
Principle
This compound exhibits a characteristic fluorescence spectrum that allows for its detection. By exciting a sample at a specific wavelength, the emitted fluorescence intensity can be measured at its emission maximum. This intensity is directly proportional to the concentration of this compound, enabling quantitative analysis. This method can be applied to purified proteins or protein hydrolysates from various biological samples.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the fluorescence measurement of this compound.
Table 1: Fluorescence Spectral Properties of this compound
| Parameter | Wavelength (nm) | Reference(s) |
| Excitation Maximum (λex) | 320 - 335 | [3][4][5] |
| Emission Maximum (λem) | 380 - 390 | [4][5][6] |
Table 2: Reported this compound Levels in Biological Samples
| Sample Type | Condition | this compound Concentration (pmol/mg protein) | Reference(s) | |---|---|---| | Human Serum Proteins | Non-diabetic | 4.4 ± 3.4 |[2][4] | | Human Serum Proteins | Diabetic | 9.3 ± 6.7 |[2][4] | | Human Lens Proteins | Aged non-cataractous | - |[2] | | Human Lens Proteins | Brunescent cataractous | ~7 times higher than aged non-cataractous |[2] | | Human Lens Proteins | - | 205 ± 19 |[3] |
Experimental Protocols
1. Preparation of this compound Standard
A standard of this compound is required for generating a calibration curve for accurate quantification.
-
Reaction: Incubate Nα-acetyl-L-arginine (100 mM) with methylglyoxal (100 mM) in 100 mM sodium phosphate (B84403) buffer (pH 7.4).[3]
-
Incubation: Heat the mixture at 70°C for 72 hours.[3]
-
Purification: The resulting Nα-acetylthis compound can be purified using a RP-18 column.[3]
-
Hydrolysis: The acetyl group is removed by enzymatic hydrolysis with leucine (B10760876) aminopeptidase (B13392206) at 37°C for 48 hours to yield this compound.[3]
-
Quantification: The concentration of the this compound standard should be determined by a reliable method, such as amino acid analysis or HPLC.
2. Sample Preparation from Biological Tissues/Cells
This protocol is designed for the analysis of total protein-bound this compound.
-
Homogenization: Homogenize tissue samples or cell pellets in a suitable lysis buffer (e.g., RIPA buffer) on ice.
-
Protein Precipitation: Precipitate proteins using a method such as trichloroacetic acid (TCA) precipitation to remove small molecule interferents.
-
Washing: Wash the protein pellet with a cold organic solvent (e.g., acetone (B3395972) or ethanol) to remove lipids and residual TCA.
-
Protein Hydrolysis:
-
Sample Clarification: Centrifuge the hydrolysate to remove any particulate matter. The supernatant contains the free this compound.
3. Fluorescence Spectroscopy Measurement
-
Instrument: A fluorescence spectrophotometer or a microplate reader with fluorescence capabilities.
-
Instrument Settings:
-
Procedure:
-
Standard Curve: Prepare a series of dilutions of the this compound standard in the same buffer as the samples.
-
Blank: Use the hydrolysis buffer as a blank to zero the instrument.
-
Measurement: Measure the fluorescence intensity of the standards and the samples.
-
Quantification: Plot the fluorescence intensity of the standards against their known concentrations to generate a standard curve. Use the linear regression equation from the standard curve to calculate the concentration of this compound in the samples.
-
Mandatory Visualizations
Caption: The formation pathway of this compound from Arginine and Methylglyoxal.
Caption: Workflow for measuring this compound levels via fluorescence spectroscopy.
Considerations and Troubleshooting
-
Interference: Other fluorescent molecules in the sample can interfere with the measurement. The protein precipitation and washing steps are crucial to minimize this. Running a sample blank (without hydrolysis) can help assess the background fluorescence.
-
pH Effects: The fluorescence of this compound can be pH-dependent. Ensure that the standards and samples are at the same pH for accurate comparison.
-
Photobleaching: this compound, like many fluorophores, can be susceptible to photobleaching. Minimize the exposure of samples to the excitation light.
-
Inner Filter Effect: At high concentrations of this compound or other absorbing species, the excitation light may be attenuated, leading to a non-linear relationship between fluorescence and concentration. Diluting the samples may be necessary to mitigate this effect.
Fluorescence spectroscopy is a valuable tool for the quantification of this compound in biological samples. The protocol outlined in this application note provides a robust framework for researchers to accurately measure this important biomarker of carbonyl stress. Careful sample preparation and adherence to the protocol will ensure reliable and reproducible results, aiding in the investigation of diseases associated with advanced glycation end-products.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Chromatographic quantification of this compound, a methylglyoxal-derived product in tissue proteins: comparison with pentosidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a methylglyoxal-derived advanced glycation end-product in familial amyloidotic polyneuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Novel Fluorometric Assay of Antiglycation Activity Based on Methylglyoxal-Induced Protein Carbonylation [mdpi.com]
Application of Argpyrimidine as a Clinical Biomarker: A Guide for Researchers and Drug Development Professionals
Introduction
Argpyrimidine, an advanced glycation end-product (AGE), is emerging as a significant clinical biomarker in a range of pathologies, including diabetes, neurodegenerative diseases, and certain cancers. Formed through the non-enzymatic reaction of methylglyoxal (B44143) with arginine residues in proteins, its accumulation reflects increased glycation and oxidative stress. This document provides detailed application notes and protocols for the detection and quantification of this compound in biological samples, aimed at researchers, scientists, and professionals in drug development.
Clinical Significance of this compound
Elevated levels of this compound have been implicated in several disease states, making it a valuable target for clinical investigation.
-
Diabetes Mellitus: this compound concentrations are significantly higher in diabetic patients, correlating with levels of glycosylated hemoglobin (HbA1c). Its accumulation in tissues like the kidney and eye lens is associated with diabetic complications such as nephropathy and cataracts.
-
Neurodegenerative Diseases: This biomarker has been identified in the spinal cord of patients with amyotrophic lateral sclerosis (ALS) and is linked to the aging process and Alzheimer's disease through the activation of microglia and macrophages in the brain.
-
Familial Amyloidotic Polyneuropathy (FAP): this compound has been found in the amyloid deposits of FAP patients, suggesting a role for protein glycation in the pathogenesis of amyloid diseases.[1][2]
-
Cancer: The presence of this compound has been detected in various human tumors, pointing to its potential involvement in cancer biology.
Quantitative Data Summary
The following tables summarize quantitative data on this compound levels from various studies, providing a reference for clinical investigations.
Table 1: this compound Levels in Human Plasma/Serum
| Condition | This compound Concentration (pmol/mg protein) | Control Group Concentration (pmol/mg protein) | Fold Change | Reference |
| Diabetes Mellitus | 9.3 ± 6.7 | 4.4 ± 3.4 | ~2.1 | [3] |
Table 2: this compound Levels in Human Tissues
| Tissue | Condition | This compound Concentration (pmol/mg protein) | Control Group Concentration (pmol/mg protein) | Fold Change | Reference |
| Adipose Tissue | Familial Amyloidotic Polyneuropathy | 162.40 ± 9.05 | Not Detected | - | [1][2] |
| Lens Proteins | Brunescent Cataracts | ~7 times higher than aged non-cataractous lenses | - | ~7 |
Signaling Pathway Involvement
This compound, as an advanced glycation end-product, can exert its pathological effects through receptor-mediated signaling pathways. A key pathway implicated is the activation of Nuclear Factor-kappa B (NF-κB) through the Receptor for Advanced Glycation End Products (RAGE).
References
- 1. This compound, a methylglyoxal-derived advanced glycation end-product in familial amyloidotic polyneuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a methylglyoxal-derived advanced glycation end-product in familial amyloidotic polyneuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of Arginine and Its Methylated Derivatives in Plasma by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Argpyrimidine in Protein Cross-Linking Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Argpyrimidine is a fluorescent advanced glycation end-product (AGE) formed through the non-enzymatic reaction of methylglyoxal (B44143) (MGO) with arginine residues in proteins.[1][2] MGO is a reactive dicarbonyl compound produced during glycolysis and other metabolic pathways.[1][3] The accumulation of this compound and other AGEs is implicated in the pathogenesis of various age-related and metabolic diseases, including diabetes mellitus, neurodegenerative disorders like Alzheimer's and Parkinson's disease, and cardiovascular disease.[1][4][5][6] This is due to their ability to alter protein structure and function, induce oxidative stress, and trigger inflammatory responses through the Receptor for Advanced Glycation End Products (RAGE) signaling pathway.[1][2] While this compound itself is a modification of a single arginine residue and not a direct protein-protein cross-link, its formation is a key indicator of MGO-mediated protein damage, which often accompanies and contributes to protein aggregation and cross-linking. Therefore, the analysis of this compound serves as a valuable biomarker for studying the extent of glycation-induced protein cross-linking and associated cellular damage.
These application notes provide an overview of the role of this compound in protein cross-linking analysis and detailed protocols for its detection and quantification.
Formation of this compound and its Link to Protein Cross-Linking
The formation of this compound is a multi-step process known as the Maillard reaction.[1] In vivo, elevated levels of MGO, often associated with hyperglycemia, react with the guanidino group of arginine residues in proteins.[1][3] This reaction leads to the formation of a stable, fluorescent pyrimidine (B1678525) derivative, this compound.[1][7]
While this compound itself is a monomeric adduct, the overall process of protein glycation by MGO can lead to the formation of protein-protein cross-links. MGO can also react with other amino acid residues, such as lysine, to form various other AGEs, some of which are known to form covalent cross-links between proteins.[3] Therefore, the presence of this compound is a strong indicator of a broader glycation process that results in protein aggregation and cross-linking, leading to loss of protein function and cellular toxicity.[5][8]
The following diagram illustrates the formation of this compound and its connection to the broader context of advanced glycation.
Caption: Formation of this compound and its link to protein cross-linking.
Analytical Methods for this compound Detection
Several analytical techniques can be employed for the detection and quantification of this compound in biological samples. The choice of method depends on the required sensitivity, specificity, and the nature of the sample.
1. High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection: This is a widely used method for the quantification of this compound due to its inherent fluorescence.[4][7][9] Proteins are first hydrolyzed to their constituent amino acids, and the resulting hydrolysate is analyzed by HPLC. Derivatization with reagents like dabsyl chloride can be used to enhance chromatographic separation and detection.[4][5]
2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and specificity for the identification and quantification of this compound.[10] It is particularly useful for complex biological samples and for confirming the identity of the this compound peak observed in HPLC.
3. Immunochemical Methods (ELISA): Enzyme-linked immunosorbent assays (ELISAs) using specific antibodies against this compound can be used for high-throughput screening of a large number of samples. While generally less quantitative than HPLC or LC-MS, they are valuable for rapid assessment of this compound levels.
4. Fluorescence Spectroscopy: The intrinsic fluorescence of this compound can be directly measured using a fluorescence spectrophotometer.[7][11] This method is simple and rapid but may lack specificity in complex biological samples containing other fluorescent compounds.[12]
Quantitative Data Summary
The following table summarizes reported concentrations of this compound in various biological samples under different conditions.
| Sample Type | Condition | This compound Concentration (pmol/mg protein) | Analytical Method | Reference |
| Human Serum Proteins | Non-diabetic | 4.4 ± 3.4 | HPLC | [9] |
| Human Serum Proteins | Diabetic | 9.3 ± 6.7 | HPLC | [9] |
| Human Lens Proteins | Aged non-cataractous | ~29 | HPLC | [9] |
| Human Lens Proteins | Brunescent cataractous | ~203 | HPLC | [9] |
| Amyloid Fibrils (FAP) | Familial Amyloidotic Polyneuropathy | 162.40 ± 9.05 | HPLC | [4][5] |
| Control Subjects (FAP study) | Non-FAP | Not detected | HPLC | [4][5] |
Experimental Protocols
Protocol 1: In Vitro Glycation of Proteins with Methylglyoxal
This protocol describes the in vitro formation of this compound by incubating a model protein with MGO.
Materials:
-
Bovine Serum Albumin (BSA) or other purified protein
-
Methylglyoxal (MGO) solution
-
Phosphate (B84403) Buffered Saline (PBS), pH 7.4
-
Sodium azide (B81097) (optional, as a preservative)
-
Incubator at 37°C
-
Dialysis tubing or centrifugal filter units
Procedure:
-
Prepare a solution of the target protein (e.g., 10 mg/mL BSA) in 0.1 M PBS (pH 7.4).
-
Prepare a stock solution of MGO (e.g., 100 mM) in PBS.
-
In a sterile tube, mix the protein solution with the MGO solution to achieve a final MGO concentration of 1-5 mM.
-
If the incubation is for an extended period, 0.02% sodium azide can be added to prevent microbial growth.
-
Incubate the mixture at 37°C for a desired period (e.g., 24 hours to several days). The extent of glycation will increase with incubation time.
-
After incubation, remove excess MGO by dialysis against PBS or by using centrifugal filter units.
-
The resulting glycated protein can be used for further analysis.
Caption: Workflow for in vitro protein glycation with MGO.
Protocol 2: Quantification of this compound by HPLC with Fluorescence Detection
This protocol details the steps for quantifying this compound in protein samples after enzymatic hydrolysis and derivatization.
Materials:
-
Glycated protein sample or biological tissue
-
Enzymes for hydrolysis: Pepsin, Pronase E, Leucine aminopeptidase (B13392206), Prolidase
-
Hydrochloric acid (HCl)
-
Potassium phosphate buffer
-
Potassium hydroxide (B78521) (KOH)
-
Dabsyl chloride
-
Sodium acetate (B1210297) buffer
-
HPLC system with a fluorescence detector and a C18 reverse-phase column
Procedure:
A. Sample Preparation and Enzymatic Hydrolysis:
-
Wash the protein sample (e.g., amyloid fibrils) by ultrafiltration (5 kDa cut-off) to remove contaminants.[4]
-
To approximately 10-20 µg of protein, add 25 µL of 40 mM HCl, 5 µL of 2 mg/mL pepsin in 20 mM HCl, and incubate at 37°C for 24 hours.[4]
-
Neutralize the sample with 25 µL of 0.5 M potassium phosphate buffer (pH 7.4) and 5 µL of 260 mM KOH.[4]
-
Add 5 µL of 2 mg/mL Pronase E and incubate for 24 hours at 37°C.[4]
-
Add 5 µL each of Leucine aminopeptidase and Prolidase solutions and incubate for 48 hours at 37°C.[4]
B. Derivatization:
-
Mix 50 µL of the enzymatic hydrolysate with 50 µL of 2 mM dabsyl chloride in acetonitrile.[4]
-
Incubate the mixture at 70°C for 10 minutes.[4]
-
Filter the sample before HPLC analysis.
C. HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A binary gradient system of 25 mM sodium acetate buffer, pH 6.5 (Solvent A) and acetonitrile (Solvent B).[4]
-
Detection: Fluorescence detector with excitation at 320 nm and emission at 385 nm.[4][7]
-
Quantification: Generate a standard curve using a known concentration of this compound standard treated with the same derivatization procedure. Calculate the concentration in the sample by comparing the peak area to the standard curve.[4]
Caption: Workflow for this compound quantification by HPLC.
Signaling Pathway Implication: RAGE and NF-κB
The accumulation of this compound and other AGEs can activate the Receptor for Advanced Glycation End Products (RAGE), a multi-ligand receptor of the immunoglobulin superfamily.[1] The binding of AGEs to RAGE initiates a cascade of intracellular signaling events, most notably the activation of the transcription factor NF-κB.[13] This activation leads to the upregulation of pro-inflammatory and pro-oxidant genes, contributing to the cellular damage and pathology associated with AGE accumulation.[1] The inhibition of this compound formation or the blockade of NF-κB translocation has been shown to prevent apoptosis in cells treated with MGO.[13]
Caption: this compound-induced RAGE-NF-κB signaling pathway.
Conclusion
The analysis of this compound provides a crucial tool for researchers and drug development professionals to investigate the extent of protein damage caused by methylglyoxal-induced glycation. While not a direct cross-link itself, its presence is a reliable indicator of the chemical environment that promotes protein cross-linking and aggregation. The detailed protocols and methods described in these application notes offer a comprehensive guide for the accurate detection and quantification of this compound, enabling a deeper understanding of its role in disease and the development of potential therapeutic interventions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Advanced Glycation End Products (AGEs): Biochemistry, Signaling, Analytical Methods, and Epigenetic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound, a methylglyoxal-derived advanced glycation end-product in familial amyloidotic polyneuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a methylglyoxal-derived advanced glycation end-product in familial amyloidotic polyneuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. portlandpress.com [portlandpress.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Novel Fluorometric Assay of Antiglycation Activity Based on Methylglyoxal-Induced Protein Carbonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Generation and Accumulation of Various Advanced Glycation End-Products in Cardiomyocytes May Induce Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Accumulation of this compound, a methylglyoxal-derived advanced glycation end product, increases apoptosis of lens epithelial cells both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Study the Effects of Argpyrimidine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Argpyrimidine is an advanced glycation end-product (AGE) formed from the non-enzymatic reaction of methylglyoxal (B44143) with arginine residues in proteins.[1] The accumulation of this compound has been implicated in various pathological conditions, including diabetes, aging, and neurodegenerative diseases.[2][3] It exerts its effects primarily through the interaction with the Receptor for Advanced Glycation End Products (RAGE), triggering a cascade of intracellular events that lead to oxidative stress, inflammation, and apoptosis.[2][3] These application notes provide detailed protocols for a suite of cell-based assays to investigate the biological effects of this compound, enabling researchers to elucidate its mechanisms of action and evaluate potential therapeutic interventions.
Key Signaling Pathway: this compound-RAGE-NF-κB Axis
The binding of this compound to RAGE is a critical initiating event that activates downstream signaling pathways. A key pathway implicated in this compound-induced cellular damage is the NF-κB signaling cascade. Activation of this pathway leads to the transcription of genes involved in inflammation and apoptosis.[2][4]
References
Application Notes and Protocols for the Extraction of Argpyrimidine from Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Argpyrimidine, a fluorescent advanced glycation end-product (AGE), is formed through the non-enzymatic reaction of methylglyoxal (B44143) with arginine residues in proteins.[1][2] Its accumulation in tissues is implicated in the pathogenesis of various age-related and metabolic diseases, including diabetes, neurodegenerative disorders, and amyloidosis.[2][3] As a stable biomarker of carbonyl stress, the accurate quantification of this compound in biological matrices is crucial for understanding disease mechanisms and for the development of novel therapeutic strategies.
These application notes provide detailed protocols for the extraction and quantification of this compound from various biological samples, including tissues and serum. The methodologies described are based on established high-performance liquid chromatography (HPLC) techniques coupled with fluorescence or mass spectrometry detection.
Quantitative Data Summary
The following tables summarize the reported concentrations of this compound in different human biological matrices, providing a comparative overview for researchers.
Table 1: this compound Concentrations in Human Serum/Plasma Proteins
| Condition | This compound Concentration (pmol/mg protein) | Analytical Method |
| Diabetic | 9.3 ± 6.7 | HPLC[1][4] |
| Non-diabetic Control | 4.4 ± 3.4 | HPLC[1][4] |
| Normal Control | 13.9 | LC-Mass Spectrometry |
| Normal Control | 4.4 | Amino Acid Analysis[4] |
| Normal Control | 1 fmol/mg | ELISA |
Table 2: this compound Concentrations in Human Lens Proteins
| Condition | This compound Concentration (pmol/mg protein) | Analytical Method |
| Brunescent Cataractous | ~7 times higher than aged non-cataractous | HPLC[1][4] |
| General | 205 ± 19 | LC-MS[5] |
Table 3: this compound Concentrations in Amyloid Proteins from Adipose Tissue
| Condition | This compound Concentration (pmol/mg protein) | Analytical Method |
| Familial Amyloidotic Polyneuropathy (FAP) Patients | 162.40 ± 9.05 | HPLC with fluorescence detection[3][5] |
| Non-FAP Control Subjects | Not detected | HPLC with fluorescence detection[3][5] |
Experimental Protocols
Protocol 1: Extraction of this compound from Tissue Proteins via Acid Hydrolysis
This protocol is suitable for the quantification of total this compound in tissue samples where proteins are hydrolyzed to their constituent amino acids.
Materials:
-
Tissue sample (e.g., lens, adipose tissue)
-
6 N HCl
-
Nitrogen gas
-
HPLC system with a fluorescence detector
-
C18 reversed-phase HPLC column
Procedure:
-
Sample Homogenization: Homogenize the tissue sample in a suitable buffer.
-
Protein Precipitation: Precipitate the proteins from the homogenate using a suitable method (e.g., trichloroacetic acid precipitation).
-
Washing: Wash the protein pellet to remove contaminants.
-
Acid Hydrolysis: Resuspend the protein pellet in 6 N HCl and hydrolyze at 110°C for 24 hours in a sealed, evacuated tube.[1]
-
Drying: After hydrolysis, remove the HCl by evaporation under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried hydrolysate in HPLC mobile phase or a suitable buffer.
-
HPLC Analysis: Inject the reconstituted sample into the HPLC system.
-
Column: C18 reversed-phase column.
-
Detection: Fluorescence detection with excitation at 320 nm and emission at 385 nm.[5]
-
Quantification: Use an external calibration curve prepared with a synthetic this compound standard.
-
Protocol 2: Extraction of Amyloid Proteins from Adipose Tissue for this compound Analysis
This protocol is specifically designed for the extraction of amyloid proteins from adipose tissue, followed by enzymatic hydrolysis for this compound quantification.[5]
Materials:
-
Adipose tissue sample
-
0.154 M KCl
-
Chloroform/methanol (2:1, v/v)
-
Ultrafiltration device (5 kDa cut-off)
-
Enzymes: Pepsin, Pronase E, Leucine (B10760876) aminopeptidase (B13392206), Protease
-
Dabsyl chloride
-
HPLC system with a fluorescence detector
Procedure:
-
Tissue Dispersion and Washing: Disperse the adipose tissue in 0.154 M KCl and incubate for 1 hour at room temperature. Centrifuge and wash the sediment twice with the same solution.[5]
-
Lipid Extraction: Add chloroform/methanol (2:1, v/v) to the sediment, incubate for 5 minutes, and centrifuge to remove lipids.[5]
-
Protein Solubilization: Suspend the protein pellet in a suitable buffer for further processing.
-
Enzymatic Hydrolysis: [5]
-
Wash the extracted proteins by ultrafiltration (5 kDa cut-off).
-
Add 40 mM HCl, thymol, and pepsin, and incubate at 37°C for 24 hours.
-
Neutralize and buffer the sample, then add Pronase E and incubate for 24 hours at 37°C.
-
Add leucine aminopeptidase and protease and incubate for 48 hours at 37°C.
-
-
Derivatization: Mix an aliquot of the enzymatic hydrolysate with dabsyl chloride in acetonitrile (B52724) and incubate at 60°C for 10 minutes.[5]
-
HPLC Analysis: Filter the derivatized sample and analyze by HPLC with fluorescence detection (excitation at 320 nm, emission at 385 nm).[5]
Visualizations
Formation and Role of this compound as a Biomarker
Caption: Formation of this compound and its role as a biomarker.
Experimental Workflow for this compound Extraction and Analysis
Caption: Workflow for this compound Extraction and Analysis.
References
- 1. Chromatographic quantification of this compound, a methylglyoxal-derived product in tissue proteins: comparison with pentosidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound, a methylglyoxal-derived advanced glycation end-product in familial amyloidotic polyneuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a methylglyoxal-derived advanced glycation end-product in familial amyloidotic polyneuropathy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of Argpyrimidine for Enhanced HPLC Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Argpyrimidine is a key advanced glycation end-product (AGE) formed from the non-enzymatic reaction of methylglyoxal (B44143) with arginine residues in proteins.[1][2] As a biomarker for diseases associated with increased glycation, such as diabetes and familial amyloidotic polyneuropathy, its accurate quantification is crucial.[2][3] this compound possesses intrinsic fluorescence; however, derivatization can significantly enhance its detection by high-performance liquid chromatography (HPLC), particularly in complex biological matrices.[1][3]
This document provides detailed protocols for the derivatization of this compound using dabsyl chloride for enhanced HPLC-based quantification with fluorescence detection. Dabsyl chloride is an effective derivatizing reagent that does not interfere with the native fluorescence of this compound, thereby ensuring accurate measurement.[3]
Signaling Pathway Context: Formation of this compound
This compound is a product of the Maillard reaction, a complex series of non-enzymatic reactions between reducing sugars or their degradation products and amino groups of proteins, lipids, and nucleic acids.[1] Methylglyoxal, a highly reactive dicarbonyl compound formed during glycolysis, reacts with the guanidino group of arginine residues to form this compound.[1] This process, known as glycation, can alter protein structure and function, contributing to the pathophysiology of various diseases.
Caption: Formation of this compound via the Maillard Reaction.
Experimental Workflow
The overall workflow for the analysis of this compound in biological samples involves protein extraction, enzymatic hydrolysis, derivatization, and subsequent HPLC analysis. Enzymatic hydrolysis is a critical step as this compound is unstable under acidic conditions typically used for protein hydrolysis.[3]
Caption: Experimental Workflow for this compound Analysis.
Quantitative Data Summary
The following tables summarize representative quantitative data for this compound levels in different biological samples, as determined by HPLC following derivatization.
Table 1: this compound Concentration in Familial Amyloidotic Polyneuropathy (FAP) Patients vs. Control Subjects.
| Sample Group | This compound Concentration (pmol/mg of protein) |
| FAP Patients | 162.40 ± 9.05 |
| Control Subjects | Not Detected |
Data from Gomes et al. (2008).[3]
Table 2: this compound Concentration in Diabetic vs. Non-diabetic Serum and Cataractous Lenses.
| Sample Type | Condition | This compound Concentration (pmol/mg) |
| Serum Proteins | Diabetic | 9.3 ± 6.7 |
| Serum Proteins | Non-diabetic | 4.4 ± 3.4 |
| Lens Proteins | Brunescent Cataractous | ~7 times higher than aged non-cataractous |
Data from Padayatti et al. (2001).[2]
Experimental Protocols
I. Preparation of this compound Standard
-
Reaction Mixture: Prepare a solution of 100 mM Nα-acetyl-L-arginine and 100 mM methylglyoxal in 100 mM sodium phosphate (B84403) buffer (pH 7.4).[3]
-
Incubation: Incubate the mixture at 70°C for 72 hours.[3]
-
Purification: Purify the resulting Nα-acetyl-argpyrimidine by HPLC.[3]
-
Enzymatic Hydrolysis: Remove the acetyl group by incubating with leucine aminopeptidase (B13392206) at 37°C for 48 hours to yield the this compound standard.[3]
-
Quantification: Determine the concentration of the this compound standard by creating a calibration curve relating peak area (from HPLC fluorescence detection) to known concentrations.[3]
II. Sample Preparation: Enzymatic Hydrolysis of Protein Samples
Note: this compound is acid-labile; therefore, enzymatic hydrolysis is required instead of acid hydrolysis.[3]
-
Initial Digestion (Pepsin): To approximately 10-20 µg of protein sample, add 25 µL of 40 mM HCl, 5 µL of 2 mg/mL thymol (B1683141) (in 20 mM HCl), and 5 µL of 2 mg/mL pepsin (in 20 mM HCl). Incubate at 37°C for 24 hours.[3]
-
Neutralization and Second Digestion (Pronase E): Neutralize the sample by adding 25 µL of 0.5 M potassium phosphate buffer (pH 7.4) and 5 µL of 260 mM KOH. Add 5 µL of 2 mg/mL Pronase E solution and incubate for 24 hours at 37°C.[3]
-
Final Digestion (Leucine Aminopeptidase and Protease): Add 5 µL of leucine aminopeptidase solution and 5 µL of protease solution. Incubate for 48 hours at 37°C. The resulting enzymatic hydrolysate is now ready for derivatization.[3]
III. Derivatization Protocol with Dabsyl Chloride
-
Reagent Preparation: Prepare a 2 mM solution of dabsyl chloride in acetonitrile.[3]
-
Derivatization Reaction: Mix 50 µL of the enzymatic hydrolysate with 50 µL of the 2 mM dabsyl chloride solution.[3]
-
Incubation: Incubate the mixture at 60°C for 10 minutes.[3]
-
Filtration: Filter the resulting sample before HPLC analysis.[3]
IV. HPLC Analysis
-
HPLC System: A binary gradient HPLC system with a fluorescence detector.
-
Column: A suitable reverse-phase column (e.g., C18).
-
Mobile Phase:
-
Solvent A: 25 mM sodium acetate (B1210297) buffer, pH 6.5.[3]
-
Solvent B: Acetonitrile.[3]
-
-
Gradient Program:
-
Flow Rate: A typical flow rate for analytical HPLC (e.g., 1.0 mL/min).
-
Detection:
-
Data Analysis: Identify the this compound peak by comparing its retention time with that of the this compound standard. Quantify the amount of this compound by integrating the peak area and using the calibration curve. A peak with a retention time of approximately 49 minutes has been identified as this compound in previous studies using this method.[3] A peak around 10 minutes is typically due to the derivatization reagent.[3]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Chromatographic quantification of this compound, a methylglyoxal-derived product in tissue proteins: comparison with pentosidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a methylglyoxal-derived advanced glycation end-product in familial amyloidotic polyneuropathy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Quantification of Argpyrimidine in Plasma using Competitive ELISA
Introduction
Argpyrimidine, an advanced glycation end-product (AGE), is formed from the reaction of methylglyoxal (B44143) with arginine residues in proteins. Elevated levels of this compound have been associated with various pathological conditions, including diabetes, neurodegenerative diseases, and aging. Accurate quantification of this compound in plasma is crucial for researchers and drug development professionals studying these conditions. This document provides a detailed protocol for the quantification of this compound in plasma samples using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). This assay is a sensitive and specific method for measuring the concentration of a particular antigen in a sample.
Assay Principle
The competitive ELISA is an immunoassay technique used to quantify an antigen of interest. In this assay, the antigen present in the sample competes with a labeled antigen for binding to a limited number of primary antibody binding sites coated on a microplate. The amount of labeled antigen bound to the antibody is inversely proportional to the concentration of the antigen in the sample. The signal is generated by an enzymatic reaction, and the resulting color change is measured using a microplate reader. The concentration of this compound in the samples is then determined by comparing their absorbance values to a standard curve generated with known concentrations of this compound.
Data Presentation
Note: The following table is a template. Specific values for this compound concentrations in plasma as determined by ELISA could not be retrieved from the available search results. Researchers should populate this table with their own experimental data.
| Sample Group | N | Mean this compound Concentration (ng/mL) | Standard Deviation (ng/mL) | Range (ng/mL) |
| Healthy Controls | - | - | - | - |
| Disease Group A | - | - | - | - |
| Treated Group B | - | - | - | - |
Experimental Protocols
Plasma Sample Preparation
Proper sample collection and preparation are critical for accurate results.
-
Blood Collection: Collect whole blood into tubes containing an anticoagulant such as EDTA, heparin, or citrate.
-
Centrifugation: Within 30 minutes of collection, centrifuge the blood samples at 1000 x g for 15 minutes at 4°C to separate the plasma from the blood cells.
-
Aliquoting and Storage: Carefully collect the supernatant (plasma) and transfer it to clean polypropylene (B1209903) tubes. It is recommended to aliquot the plasma to avoid repeated freeze-thaw cycles. Samples can be assayed immediately or stored at -20°C for short-term storage or -80°C for long-term storage.
Reagent Preparation
-
Wash Buffer (1X PBS with 0.05% Tween-20): Prepare by dissolving 8 g of NaCl, 0.2 g of KCl, 1.44 g of Na2HPO4, and 0.24 g of KH2PO4 in 800 mL of distilled water. Adjust the pH to 7.4. Add 0.5 mL of Tween-20 and adjust the final volume to 1 L with distilled water.
-
Coating Buffer (0.1 M Carbonate-Bicarbonate Buffer, pH 9.6): Prepare by dissolving 1.59 g of Na2CO3 and 2.93 g of NaHCO3 in 1 L of distilled water. Adjust the pH to 9.6.
-
Blocking Buffer (1% BSA in PBS): Prepare by dissolving 1 g of Bovine Serum Albumin (BSA) in 100 mL of 1X PBS.
-
Standard Dilutions: Prepare a series of standards with known concentrations of this compound in the blocking buffer. The concentration range should be chosen to cover the expected range of this compound in the plasma samples.
-
This compound-HRP Conjugate: The specific dilution of the this compound-HRP conjugate will need to be optimized.
-
Substrate Solution (TMB): Use a commercially available TMB (3,3',5,5'-tetramethylbenzidine) substrate solution.
-
Stop Solution (2 N H2SO4): Prepare by carefully adding 11.1 mL of concentrated sulfuric acid to 88.9 mL of distilled water.
Competitive ELISA Protocol
-
Coating: Coat the wells of a 96-well microplate with 100 µL of anti-Argpyrimidine monoclonal antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of wash buffer per well.
-
Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with 200 µL of wash buffer per well.
-
Competitive Reaction: Add 50 µL of the standards or plasma samples to the appropriate wells. Immediately add 50 µL of the diluted this compound-HRP conjugate to each well. Incubate for 2 hours at room temperature with gentle shaking.
-
Washing: Wash the plate five times with 200 µL of wash buffer per well.
-
Substrate Incubation: Add 100 µL of TMB substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark.
-
Stop Reaction: Stop the enzymatic reaction by adding 50 µL of stop solution to each well.
-
Absorbance Measurement: Read the absorbance at 450 nm using a microplate reader.
Data Analysis
-
Standard Curve: Generate a standard curve by plotting the absorbance values (Y-axis) against the corresponding concentrations of the this compound standards (X-axis). A four-parameter logistic (4-PL) curve fit is often recommended for competitive ELISAs.
-
Concentration Calculation: Determine the concentration of this compound in the plasma samples by interpolating their absorbance values on the standard curve.
-
Dilution Factor: If the plasma samples were diluted, multiply the calculated concentration by the dilution factor to obtain the final concentration.
Visualizations
Caption: Competitive ELISA workflow for this compound quantification.
Caption: Principle of Competitive ELISA for this compound.
Application Notes and Protocols for the Identification of Argpyrimidine-Modified Proteins and their In Vivo Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Argpyrimidine is an advanced glycation end-product (AGE) formed through the non-enzymatic reaction of methylglyoxal (B44143) (MGO) with arginine residues in proteins.[1] This modification is implicated in cellular aging and the pathology of various diseases, including diabetes and neurodegenerative disorders.[1] Identifying which proteins are modified by this compound and understanding how this modification affects their interactions within a living system are crucial steps for elucidating disease mechanisms and developing targeted therapeutics.
These application notes provide a detailed workflow and protocols for the in vivo identification of this compound-modified proteins and their interacting partners. As no direct in vivo cross-linking agent for this compound currently exists, we present a robust, integrated approach that combines a general in vivo cross-linking strategy with highly specific enrichment of this compound-modified proteins, followed by mass spectrometry-based identification of interacting proteins.
Principle of the Method
The proposed methodology is a multi-step process designed to first preserve protein-protein interactions in their native cellular environment and then specifically isolate this compound-modified proteins along with their cross-linked binding partners. This strategy, an adaptation of cross-linking immunoprecipitation (xIP) followed by mass spectrometry (MS), allows for the comprehensive analysis of the this compound interactome.
The workflow consists of the following key stages:
-
In Vivo Cross-linking: Cells or tissues are treated with a membrane-permeable cross-linker, such as formaldehyde (B43269), to covalently capture existing protein-protein interactions.
-
Cell Lysis and Solubilization: The cross-linked cells are lysed under stringent conditions to ensure the solubilization of protein complexes.
-
Immunoprecipitation (IP): An antibody with high specificity for this compound is used to enrich for modified proteins and their covalently bound interaction partners.
-
Cross-link Reversal and Elution: The captured protein complexes are eluted, and the cross-links are reversed.
-
Mass Spectrometry (MS) Analysis: The proteins are identified using high-resolution mass spectrometry, allowing for the characterization of the this compound-modified proteome and its interactome.
Data Presentation: Quantitative Levels of this compound in Human Tissues
The concentration of this compound varies significantly between tissues and is elevated in certain disease states. The following table summarizes representative quantitative data from published studies, providing a baseline for expected levels of this modification.
| Tissue/Condition | This compound Concentration (pmol/mg protein) | Control/Normal Level (pmol/mg protein) | Reference |
| Diabetic Serum Proteins | 9.3 ± 6.7 | 4.4 ± 3.4 | [2] |
| Brunescent Cataractous Lenses | ~7 times higher than control | - | [2] |
| Familial Amyloidotic Polyneuropathy (FAP) Patients | 162.40 ± 9.05 | Not detected | [3] |
| Human Lens Proteins | 205 ± 19 | - | [2] |
Experimental Protocols
Protocol 1: In Vivo Cross-linking with Formaldehyde
This protocol describes the in vivo cross-linking of proteins in cultured cells.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Formaldehyde (37% stock solution)
-
Quenching solution: 1.25 M Glycine (B1666218) in PBS
-
Cell scrapers
Procedure:
-
Culture cells to the desired confluency (typically 80-90%).
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add fresh, pre-warmed culture medium containing 1% formaldehyde (final concentration) to the cells.
-
Incubate for 10 minutes at 37°C to allow for cross-linking.[4]
-
To quench the cross-linking reaction, add the quenching solution to a final concentration of 125 mM glycine and incubate for 5 minutes at room temperature.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping in ice-cold PBS containing protease inhibitors.
-
Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C.
-
Discard the supernatant. The cell pellet can be stored at -80°C or used immediately for lysis.
Protocol 2: Cell Lysis and Enrichment of this compound-Modified Proteins
This protocol details the lysis of cross-linked cells and the subsequent immunoprecipitation of this compound-containing protein complexes.
Materials:
-
Lysis Buffer: 50 mM HEPES-KOH (pH 7.5), 140 mM NaCl, 1 mM EDTA, 10% glycerol, 0.5% NP-40, 0.25% Triton X-100, with protease and phosphatase inhibitors.
-
Anti-Argpyrimidine antibody
-
Protein A/G magnetic beads
-
Wash Buffer: High-salt and low-salt variations of the lysis buffer.
-
Elution Buffer: e.g., SDS-based buffer.
-
Reversal Buffer: Elution buffer containing a reducing agent and heated to reverse cross-links.
Procedure:
-
Resuspend the cross-linked cell pellet in Lysis Buffer.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 16,000 x g for 20 minutes at 4°C.
-
Pre-clear the supernatant by incubating with Protein A/G magnetic beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an anti-Argpyrimidine antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads sequentially with low-salt wash buffer, high-salt wash buffer, and a final wash with a low-salt buffer to remove non-specific binders.
-
Elute the protein complexes from the beads using an appropriate elution buffer.
-
Reverse the formaldehyde cross-links by heating the eluate at 95°C for 20-30 minutes.[5]
Protocol 3: Protein Preparation for Mass Spectrometry
Following elution and cross-link reversal, the proteins are prepared for identification by mass spectrometry.
Materials:
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium (B1175870) bicarbonate buffer (50 mM)
Procedure:
-
Reduce the disulfide bonds in the protein sample by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate the cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
Dilute the sample with ammonium bicarbonate buffer to reduce the concentration of detergents.
-
Digest the proteins into peptides by adding trypsin at a 1:50 (trypsin:protein) ratio and incubating overnight at 37°C.
-
Acidify the peptide solution to stop the digestion and prepare it for desalting.
-
Desalt the peptides using a C18 StageTip or equivalent.
-
The desalted peptides are now ready for analysis by LC-MS/MS.
Visualizations
Caption: Workflow for identifying this compound-modified protein interactions.
Caption: Conceptual pathway of this compound formation and interaction capture.
References
- 1. Advanced glycation end product (AGE) crosslinking of a bacterial protein: Are AGE-modifications going undetected in our studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Advanced glycation end-product cross-linking inhibits biomechanical plasticity and characteristic failure morphology of native tendon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Interactions [sigmaaldrich.com]
- 5. protocol-online.org [protocol-online.org]
Application Notes and Protocols for Argpyrimidine Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the sample preparation and analysis of Argpyrimidine, a key advanced glycation end-product (AGE), from biological samples. The following methods are essential for researchers investigating the role of this compound in various pathological conditions, including diabetes, neurodegenerative diseases, and aging.
Introduction
This compound is a fluorescent AGE formed from the reaction of methylglyoxal (B44143) with arginine residues in proteins.[1] Its accumulation in tissues is associated with increased oxidative stress and cellular damage. Accurate quantification of this compound is crucial for understanding its pathological roles and for the development of therapeutic interventions. This document outlines validated sample preparation techniques to ensure reliable and reproducible analysis of this compound, primarily using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
Table 1: Quantitative Data Summary for this compound Analysis
| Sample Type | Patient Group | This compound Concentration (pmol/mg of protein) | Analytical Method | Reference |
| Amyloid proteins from adipose tissue | Familial Amyloidotic Polyneuropathy (FAP) | 162.40 ± 9.05 | HPLC with fluorescence detection | [2][3] |
| Amyloid proteins from adipose tissue | Non-FAP control | Not detected | HPLC with fluorescence detection | [2][3] |
| Human serum proteins | Diabetic | 9.3 ± 6.7 | HPLC | [4] |
| Human serum proteins | Non-diabetic control | 4.4 ± 3.4 | HPLC | [4] |
Experimental Protocols
Protocol 1: Enzymatic Hydrolysis of Protein Samples
This protocol is essential as this compound is acid-labile, making enzymatic hydrolysis the preferred method over acid hydrolysis for releasing it from proteins.[5]
Materials:
-
Protein sample (e.g., extracted amyloid proteins, serum proteins)
-
40 mM HCl
-
2 mg/mL Pepsin in 20 mM HCl
-
0.5 M Potassium phosphate (B84403) buffer, pH 7.4
-
260 mM KOH
-
2 mg/mL Pronase E in 10 mM phosphate buffer, pH 7.4
-
Leucine (B10760876) aminopeptidase (B13392206) solution in 10 mM phosphate buffer, pH 7.4
-
Protease solution in 10 mM phosphate buffer, pH 7.4
-
Incubator at 37°C
Procedure:
-
To approximately 10-20 µg of the protein sample (in 20 µL), add 25 µL of 40 mM HCl and 5 µL of 2 mg/mL pepsin solution.
-
Incubate the mixture at 37°C for 24 hours.[5]
-
Neutralize the sample by adding 25 µL of 0.5 M potassium phosphate buffer (pH 7.4) and 5 µL of 260 mM KOH.[5]
-
Add 5 µL of 2 mg/mL Pronase E solution and incubate at 37°C for another 24 hours.[5]
-
Finally, add 5 µL each of leucine aminopeptidase and protease solutions.[5]
-
Incubate the final mixture at 37°C for 48 hours to ensure complete hydrolysis.[5]
-
The resulting enzymatic hydrolysate is now ready for derivatization or further purification.
Caption: Workflow for Enzymatic Hydrolysis of Protein Samples.
Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup
SPE is a crucial step to remove interfering substances from the complex biological matrix before chromatographic analysis, thereby improving the accuracy and sensitivity of the detection.[6][7]
Materials:
-
Enzymatic hydrolysate
-
Reversed-Phase (RP-18) SPE cartridge (e.g., LiChrolut RP-18, 500 mg)[5]
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
0.1% Trifluoroacetic acid (TFA) in water
-
Acetonitrile (HPLC grade)
-
SPE manifold
Procedure:
-
Conditioning: Condition the RP-18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water. Do not let the cartridge dry out.[8]
-
Equilibration: Equilibrate the cartridge with 5 mL of 0.1% TFA in water.
-
Sample Loading: Load the enzymatic hydrolysate onto the conditioned SPE cartridge.[7]
-
Washing: Wash the cartridge with 5 mL of 0.1% TFA in water to remove salts and other polar impurities.[7]
-
Elution: Elute the this compound and other retained compounds with an appropriate volume of a methanol/acetonitrile solution (e.g., 50:50 v/v). The optimal elution solvent may need to be determined empirically.
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute the residue in a small, known volume of the initial mobile phase for HPLC analysis.
Caption: General Workflow for Solid-Phase Extraction (SPE).
Protocol 3: Derivatization with Dabsyl Chloride for HPLC Analysis
Derivatization is employed to enhance the detection of this compound. Dabsyl chloride reacts with the primary and secondary amino groups, attaching a chromophore that allows for sensitive detection.[5]
Materials:
-
Enzymatic hydrolysate (or purified sample from SPE)
-
2 mM Dabsyl chloride in acetonitrile
-
Incubator at 60°C
-
Syringe filter (0.22 µm)
Procedure:
-
Mix 50 µL of the enzymatic hydrolysate with an equal volume (50 µL) of 2 mM dabsyl chloride in acetonitrile.[5]
-
Incubate the mixture at 60°C for 10 minutes.[5]
-
After incubation, filter the resulting sample through a 0.22 µm syringe filter to remove any particulate matter.[5]
-
The dabsylated sample is now ready for injection into the HPLC system.
Caption: Workflow for Derivatization with Dabsyl Chloride.
Protocol 4: HPLC Analysis with Fluorescence Detection
This protocol describes the chromatographic separation and detection of dabsylated this compound.
Instrumentation:
-
HPLC system with a binary gradient pump
-
Fluorescence detector
-
Reversed-phase C18 column (e.g., Merck LichroCART 250-4, 5 µm)[5]
Mobile Phase:
-
Solvent A: 25 mM Sodium acetate (B1210297) buffer, pH 6.5[5]
-
Solvent B: Acetonitrile[5]
Chromatographic Conditions:
-
Gradient Program:
-
0–30 min: 20–40% Solvent B
-
30–55 min: 40–90% Solvent B
-
55–60 min: 90% Solvent B (isocratic)
-
60–65 min: 90–20% Solvent B[5]
-
-
Flow Rate: 1 mL/min
-
Fluorescence Detection:
-
Excitation: 320 nm
-
Emission: 385 nm[5]
-
-
Injection Volume: 20 µL
Procedure:
-
Equilibrate the column with the initial mobile phase composition (20% Solvent B).
-
Inject the filtered, dabsylated sample.
-
Run the gradient program as described above.
-
Monitor the chromatogram for the this compound peak, which should elute at a specific retention time (e.g., 49 minutes as reported in one study).[5]
-
Quantify the this compound peak by comparing its area to a standard curve prepared from a pure this compound standard that has undergone the same derivatization process.
Preparation of this compound Standard
An accurate standard is essential for the quantification of this compound in biological samples.
Materials:
-
Nα-acetyl-L-arginine
-
Methylglyoxal
-
100 mM Sodium phosphate buffer, pH 7.4
-
Leucine aminopeptidase
-
RP-18 column for purification[5]
-
HPLC system for purification and analysis
Procedure:
-
Synthesis of Nα-acetyl-argpyrimidine:
-
Incubate 100 mM Nα-acetyl-L-arginine with 100 mM methylglyoxal in 100 mM sodium phosphate buffer (pH 7.4) at 70°C for 72 hours.[5]
-
-
Purification:
-
Removal of the Acetyl Group:
-
To prepare the final this compound standard, remove the acetyl group by enzymatic hydrolysis using leucine aminopeptidase at 37°C for 48 hours.[5]
-
-
Quantification:
-
Quantify the prepared this compound standard by HPLC with fluorescence detection, creating a calibration curve relating peak area to concentration.[5]
-
Concluding Remarks
The protocols detailed in these application notes provide a comprehensive framework for the reliable analysis of this compound from complex biological matrices. Adherence to these methods, particularly the use of enzymatic hydrolysis to prevent degradation of the acid-labile this compound, is critical for obtaining accurate and reproducible results. The combination of enzymatic digestion, solid-phase extraction for cleanup, derivatization for enhanced sensitivity, and HPLC with fluorescence detection represents a robust workflow for researchers in the field of AGEs and related pathologies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a methylglyoxal-derived advanced glycation end-product in familial amyloidotic polyneuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a methylglyoxal-derived advanced glycation end-product in familial amyloidotic polyneuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. affinisep.com [affinisep.com]
- 7. opentrons.com [opentrons.com]
- 8. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Argpyrimidine Detection in Complex Biological Samples
Welcome to the technical support center for the detection of argpyrimidine. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with quantifying this compound in complex biological matrices. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to support your research.
Troubleshooting Guides
This section provides solutions to common problems encountered during the detection of this compound using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
HPLC with Fluorescence Detection
Question: Why am I seeing broad or split peaks in my HPLC chromatogram?
Answer: Broad or split peaks in HPLC analysis of this compound can arise from several factors. Here’s a step-by-step troubleshooting guide:
-
Sample Solvent Incompatibility: Injecting your sample in a solvent that is significantly stronger than the mobile phase can cause peak distortion. Solution: Whenever possible, dissolve your sample in the initial mobile phase.[1]
-
Column Contamination: Accumulation of contaminants from biological samples on the guard or analytical column can lead to peak splitting. Solution: Regularly flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[1][2]
-
Injector Issues: Problems with the injector, such as worn seals or partially filled sample loops, can result in variable peak shapes. Solution: Inspect and replace worn injector seals. Ensure the sample loop is completely filled during injection.
-
Low Temperature: Operating at too low a column temperature can decrease efficiency and lead to broader peaks. Solution: Increase the column temperature using a column oven to improve peak shape.[2]
Question: My retention times are drifting. What could be the cause?
Answer: Retention time drift can compromise the identification and quantification of this compound. Consider the following causes and solutions:
-
Mobile Phase Composition: Inconsistent mobile phase preparation is a common cause of retention time drift. Solution: Prepare fresh mobile phase daily and ensure all components are fully dissolved and mixed. For gradient elution, ensure the pump's mixing performance is optimal.[2][3]
-
Column Equilibration: Insufficient column equilibration time before starting a run can lead to drifting retention times, especially in gradient methods. Solution: Increase the column equilibration time to ensure the column is fully conditioned with the initial mobile phase.[2]
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times. Solution: Use a thermostatically controlled column oven to maintain a consistent temperature.[2]
-
Flow Rate Changes: Inconsistent flow from the pump will directly impact retention times. Solution: Check for leaks in the system and ensure the pump is delivering a stable flow rate. A liquid flow meter can be used for verification.[2]
Liquid Chromatography-Mass Spectrometry (LC-MS)
Question: I am observing significant signal suppression/enhancement for this compound. How can I mitigate these matrix effects?
Answer: Matrix effects are a major challenge in LC-MS analysis of complex biological samples, leading to inaccurate quantification.[4] Here are strategies to overcome them:
-
Optimize Sample Preparation: The goal is to remove interfering matrix components while efficiently recovering this compound. Solution:
-
Solid-Phase Extraction (SPE): Develop a robust SPE protocol to selectively isolate this compound and remove phospholipids (B1166683) and other interfering substances.[5]
-
Liquid-Liquid Extraction (LLE): This can be an effective alternative for cleaning up samples.[5]
-
Protein Precipitation (PP): While a simpler method, it may not provide sufficient cleanup for complex matrices.[5]
-
-
Improve Chromatographic Separation: Ensure this compound is chromatographically resolved from co-eluting matrix components. Solution:
-
Modify Gradient: Adjust the gradient slope or duration to improve separation.
-
Change Column Chemistry: Experiment with different stationary phases (e.g., HILIC) to alter selectivity.
-
-
Use an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) is the most effective way to compensate for matrix effects. Solution: Synthesize or procure an this compound SIL-IS and add it to samples early in the preparation process.[4][6]
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is representative of the study samples. Solution: This helps to mimic the matrix effects observed in the unknown samples.[4]
Question: Why is the sensitivity of my LC-MS assay for this compound low?
Answer: Low sensitivity can be due to several factors, from sample preparation to instrument settings.
-
Inefficient Ionization: this compound may not ionize efficiently under the chosen source conditions. Solution: Optimize ESI source parameters such as spray voltage, gas temperatures, and gas flows.
-
Suboptimal Sample Cleanup: High levels of matrix components can suppress the this compound signal. Solution: Improve the sample cleanup procedure as described above.
-
Analyte Loss During Sample Preparation: this compound may be lost during extraction or other preparation steps. Solution: Evaluate the recovery of your sample preparation method by spiking a known amount of this compound into a blank matrix.
-
Instrument Contamination: Contamination of the MS source can lead to reduced sensitivity. Solution: Regularly clean the ion source components.[7]
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in preparing biological samples for this compound analysis?
A1: The primary challenge is the complexity of biological matrices (e.g., plasma, tissue homogenates), which contain numerous substances that can interfere with the detection of this compound.[5] Effective sample preparation is crucial to remove these interferences. Furthermore, this compound is acid-labile, meaning it can be degraded by strong acids.[8] Therefore, enzymatic hydrolysis is often preferred over acid hydrolysis for releasing this compound from proteins.[8]
Q2: How does matrix effect impact the quantification of this compound by LC-MS?
A2: Matrix effect refers to the alteration of ionization efficiency of the target analyte by co-eluting compounds from the sample matrix.[4] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and unreliable quantification of this compound.[4]
Q3: Are immunoassays a reliable method for this compound detection?
A3: While immunoassays can be used, they may suffer from a lack of specificity.[9] Antibodies raised against this compound may cross-react with other structurally similar molecules, leading to false-positive results.[10][11] It is essential to thoroughly validate the specificity of any antibody used for this compound detection.
Q4: What are the typical excitation and emission wavelengths for the fluorescence detection of this compound?
A4: this compound exhibits fluorescence with a maximum excitation wavelength of approximately 320 nm and a maximum emission wavelength of around 385 nm.[8][12]
Q5: How stable is this compound in biological samples during storage?
A5: The stability of analytes in biological samples can be affected by storage temperature and freeze-thaw cycles.[13][14] While specific long-term stability data for this compound in various matrices should be experimentally determined, it is generally recommended to store biological samples at -80°C to minimize degradation of proteins and other molecules.[15] Repeated freeze-thaw cycles should be avoided as they can impact the integrity of the sample.[13][16]
Quantitative Data Summary
The following table summarizes reported concentrations of this compound in various biological samples. These values can serve as a reference for expected physiological and pathological levels.
| Biological Sample | Condition | This compound Concentration (pmol/mg protein) | Detection Method |
| Amyloid Fibrils (FAP patients) | Familial Amyloidotic Polyneuropathy | 162.40 ± 9.05 | HPLC-Fluorescence |
| Human Serum Proteins | Diabetic | 9.3 ± 6.7 | HPLC |
| Human Serum Proteins | Non-diabetic controls | 4.4 ± 3.4 | HPLC |
| Human Lens Proteins | Brunescent Cataractous | Approx. 7 times higher than aged non-cataractous | HPLC |
Experimental Protocols
Detailed Methodology for Enzymatic Hydrolysis and HPLC-Fluorescence Detection of this compound
This protocol is adapted from established methods for the quantification of this compound in protein samples.[8]
1. Sample Preparation and Protein Extraction:
-
Homogenize tissue samples in an appropriate buffer.
-
Extract proteins using established methods, followed by purification if necessary.
-
Determine the protein concentration of the extract using a standard protein assay.
2. Enzymatic Hydrolysis:
-
To approximately 10-20 µg of protein, add 25 µL of 40 mM HCl.
-
Add 5 µL of 2 mg/mL pepsin (in 20 mM HCl) and incubate at 37°C for 24 hours.
-
Neutralize the sample by adding 25 µL of 0.5 M potassium phosphate (B84403) buffer (pH 7.4) and 5 µL of 260 mM KOH.
-
Add 5 µL of 2 mg/mL Pronase E and incubate at 37°C for 24 hours.
-
Add 5 µL each of leucine (B10760876) aminopeptidase (B13392206) and protease solutions and incubate for 48 hours at 37°C.[8]
3. Derivatization (Optional but recommended for improved chromatography):
-
Mix 50 µL of the enzymatic hydrolysate with 50 µL of 2 mM dabsyl chloride in acetonitrile.
-
Incubate at 60°C for 10 minutes.[8]
-
Filter the sample before HPLC analysis.
4. HPLC-Fluorescence Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 25 mM sodium acetate (B1210297) buffer, pH 6.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-30 min: 20-40% B
-
30-55 min: 40-90% B
-
55-60 min: 90% B (isocratic)
-
60-65 min: 90-20% B[8]
-
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector set to an excitation wavelength of 320 nm and an emission wavelength of 385 nm.[8]
5. Quantification:
-
Prepare a calibration curve using a pure this compound standard.
-
Quantify the amount of this compound in the samples by comparing the peak area to the calibration curve.[8]
Visualizations
Signaling Pathways and Workflows
Caption: Experimental workflow for this compound detection.
Caption: Troubleshooting logic for this compound analysis.
References
- 1. realab.ua [realab.ua]
- 2. HPLC Troubleshooting Guide [scioninstruments.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. myadlm.org [myadlm.org]
- 8. This compound, a methylglyoxal-derived advanced glycation end-product in familial amyloidotic polyneuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Accumulation of this compound, a methylglyoxal-derived advanced glycation end product, increases apoptosis of lens epithelial cells both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Referencing cross-reactivity of detection antibodies for protein array experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of allelic cross-reactivity of monoclonal IgG antibodies by a multiplexed reverse FluoroSpot assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antiglycative Properties of Anti-Dementia Drugs—In Vitro, In Silico Studies and a Systematic Literature Review | MDPI [mdpi.com]
- 13. The effect of storage time and freeze-thaw cycles on the stability of serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biochemia-medica.com [biochemia-medica.com]
- 15. The procurement, storage, and quality assurance of frozen blood and tissue biospecimens in pathology, biorepository, and biobank settings - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Impact of Freeze-thaw Cycles and Storage Time on Plasma Samples Used in Mass Spectrometry Based Biomarker Discovery Projects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Argpyrimidine Quantification
Welcome to the Technical Support Center for Argpyrimidine quantification. This resource is tailored for researchers, scientists, and drug development professionals, offering detailed troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of this compound analysis. Our goal is to provide you with the necessary tools and knowledge to improve the sensitivity and accuracy of your quantification experiments.
Frequently Asked questions (FAQs)
Q1: What is this compound and why is its quantification important?
This compound is an advanced glycation end-product (AGE) formed from the reaction of methylglyoxal (B44143) (MGO) with arginine residues in proteins.[1] MGO is a reactive dicarbonyl compound produced during glycolysis. The accumulation of this compound is implicated in various pathological conditions, including diabetes, neurodegenerative diseases, and aging. Accurate quantification of this compound serves as a critical biomarker for studying disease progression and the efficacy of therapeutic interventions.
Q2: What are the main challenges in quantifying this compound?
The primary challenges in this compound quantification include its low physiological concentrations, the complexity of biological matrices, and potential interference from other structurally similar AGEs. Sample preparation is also a critical step, as the stability of this compound can be affected by hydrolysis conditions and storage.[2]
Q3: Which analytical methods are most suitable for sensitive this compound quantification?
The most sensitive and specific methods for this compound quantification are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) with fluorescence detection. Enzyme-Linked Immunosorbent Assay (ELISA) can also be a high-throughput option, provided a specific antibody is available.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound quantification using different analytical techniques.
LC-MS/MS Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Signal Intensity / Poor Sensitivity | 1. Suboptimal MRM transitions (precursor/product ions).2. Inefficient ionization.3. Inadequate sample clean-up leading to ion suppression.4. Low collision energy. | 1. Optimize MRM transitions. For this compound (MW: 254.29 g/mol ), the protonated precursor ion [M+H]⁺ is m/z 255.3. Select characteristic product ions for monitoring.2. Adjust ESI source parameters (e.g., spray voltage, gas flow, temperature).3. Incorporate a solid-phase extraction (SPE) step to remove interfering substances from the sample matrix.4. Perform a collision energy optimization experiment for each MRM transition to find the value that yields the highest product ion intensity.[3][4] |
| High Background Noise | 1. Contaminated LC system or mobile phase.2. Matrix effects from the biological sample.3. Non-specific binding to the column. | 1. Flush the LC system with a strong solvent (e.g., isopropanol) and use fresh, high-purity mobile phase solvents.2. Use a stable isotope-labeled internal standard for this compound to normalize for matrix effects. Improve sample preparation with more rigorous clean-up steps.3. Use a guard column and optimize the chromatographic gradient to better separate this compound from interfering compounds. |
| Poor Peak Shape | 1. Inappropriate column chemistry.2. Mismatched solvent strength between sample and mobile phase.3. Column overloading. | 1. Use a column suitable for polar compounds, such as a HILIC or a mixed-mode column.2. Ensure the sample is dissolved in a solvent with a similar or weaker elution strength than the initial mobile phase.3. Reduce the injection volume or dilute the sample. |
| Inconsistent Retention Time | 1. Unstable pump pressure or flow rate.2. Column degradation.3. Changes in mobile phase composition. | 1. Check the LC pump for leaks and ensure proper solvent degassing.2. Replace the column if it has exceeded its lifetime.3. Prepare fresh mobile phase daily and ensure accurate composition. |
HPLC with Fluorescence Detection Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Fluorescence Signal | 1. Incomplete derivatization.2. Suboptimal excitation/emission wavelengths.3. Quenching of fluorescence by sample matrix components. | 1. Optimize the derivatization reaction conditions (pH, temperature, reaction time, and reagent concentration). Dabsyl chloride is a suitable derivatizing agent.[5]2. Determine the optimal excitation and emission wavelengths for the dabsylated this compound derivative by scanning with a spectrofluorometer.3. Improve sample clean-up to remove quenching agents. Use a standard addition method to assess and correct for matrix-induced quenching. |
| Presence of Multiple Peaks | 1. Formation of derivatization by-products.2. Presence of other fluorescent compounds in the sample. | 1. Optimize the derivatization reaction to minimize side reactions. A purification step after derivatization may be necessary.2. Adjust the chromatographic conditions (gradient, column) to resolve this compound from other fluorescent species. |
| Baseline Drift | 1. Contamination of the flow cell.2. Degradation of the derivatizing reagent.3. Fluctuations in lamp intensity. | 1. Clean the fluorescence detector's flow cell according to the manufacturer's instructions.2. Prepare the derivatizing reagent fresh daily and protect it from light.3. Allow the lamp to warm up sufficiently before analysis and check its lifetime. |
ELISA Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Background | 1. Insufficient blocking.2. Non-specific binding of antibodies.3. Cross-reactivity of antibodies with other molecules. | 1. Optimize the blocking buffer (e.g., increase protein concentration, try different blocking agents).2. Increase the number and duration of washing steps. Add a detergent like Tween-20 to the wash buffer.3. Use highly specific monoclonal antibodies. Test for cross-reactivity with structurally similar AGEs. |
| Low Signal | 1. Low antibody affinity.2. Inefficient hapten-carrier conjugation.3. Suboptimal assay conditions (incubation time, temperature). | 1. Screen multiple antibodies to find one with high affinity for this compound.2. Optimize the conjugation chemistry to achieve a higher hapten-to-carrier protein ratio.[6][7]3. Systematically optimize incubation times and temperatures for each step of the ELISA. |
| High Well-to-Well Variability | 1. Inconsistent pipetting.2. Uneven temperature across the plate.3. Edge effects. | 1. Use calibrated pipettes and ensure consistent technique. Automated liquid handling can improve precision.2. Ensure the plate is incubated in a temperature-controlled environment and allow all reagents to reach room temperature before use.3. Avoid using the outer wells of the plate or fill them with buffer to maintain a humid environment. |
Experimental Protocols
LC-MS/MS Quantification of this compound
This protocol outlines a sensitive method for the quantification of this compound in biological samples using a triple quadrupole mass spectrometer.
a. Sample Preparation (Plasma/Serum)
-
Protein Precipitation: To 100 µL of plasma or serum, add 400 µL of ice-cold methanol (B129727) containing a stable isotope-labeled this compound internal standard.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
b. LC-MS/MS Parameters
| Parameter | Setting |
| LC Column | HILIC Column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 95% B, decrease to 40% B over 5 min, hold for 2 min, then return to initial conditions. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | This compound: Precursor > Product 1 (Quantifier), Precursor > Product 2 (Qualifier)Internal Standard: Precursor > Product |
| Collision Energy | Optimize for each transition |
c. Data Analysis
-
Create a calibration curve using known concentrations of this compound standards.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Determine the concentration of this compound in the samples by interpolating from the calibration curve.
HPLC with Fluorescence Detection using Dabsyl Chloride Derivatization
This protocol describes the quantification of this compound using pre-column derivatization with dabsyl chloride followed by HPLC with fluorescence detection.
a. Sample Hydrolysis and Derivatization
-
Protein Hydrolysis: Hydrolyze the protein sample using 6N HCl at 110°C for 24 hours. Alternatively, for acid-labile AGEs, use enzymatic hydrolysis.
-
Derivatization:
-
To the dried hydrolysate, add 50 µL of 50 mM sodium bicarbonate buffer (pH 9.0).
-
Add 100 µL of 4 mM dabsyl chloride in acetone.
-
Incubate at 70°C for 15 minutes.
-
Add 50 µL of 50 mM sodium phosphate (B84403) buffer (pH 7.0) to stop the reaction.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
b. HPLC and Fluorescence Parameters
| Parameter | Setting |
| LC Column | C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 25 mM Sodium Acetate (pH 6.5) |
| Mobile Phase B | Acetonitrile |
| Gradient | A linear gradient from 20% B to 70% B over 30 minutes. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Fluorescence Detection | Excitation: ~436 nmEmission: ~552 nm (Optimize for dabsyl-Argpyrimidine adduct) |
Development of a Competitive ELISA for this compound
This protocol provides a general workflow for developing a competitive ELISA for this compound.
a. Hapten-Carrier Conjugation
-
Synthesize an this compound derivative with a reactive group (e.g., a carboxyl or amino group) to serve as a hapten.
-
Conjugate the this compound hapten to a carrier protein (e.g., Bovine Serum Albumin for coating antigen, Keyhole Limpet Hemocyanin for immunization) using a suitable crosslinker like EDC/NHS.
-
Characterize the conjugate to determine the hapten-to-carrier protein ratio.
b. Antibody Production and Selection
-
Immunize animals (e.g., rabbits or mice) with the this compound-KLH conjugate to produce polyclonal or monoclonal antibodies.
-
Screen the antibodies for high affinity and specificity to free this compound using a preliminary competitive ELISA format.
c. Competitive ELISA Protocol
-
Coating: Coat a 96-well plate with the this compound-BSA conjugate and incubate overnight at 4°C.
-
Blocking: Wash the plate and block with a suitable blocking buffer for 1-2 hours at room temperature.
-
Competition: Add standards or samples and the anti-Argpyrimidine antibody to the wells simultaneously. Incubate for 1-2 hours at room temperature.
-
Detection: Wash the plate and add a secondary antibody conjugated to an enzyme (e.g., HRP). Incubate for 1 hour at room temperature.
-
Substrate Addition: Wash the plate and add the enzyme substrate.
-
Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength. The signal is inversely proportional to the amount of this compound in the sample.
Visualizing this compound's Role: Formation and Downstream Effects
To better understand the biological context of this compound, the following diagrams illustrate its formation pathway and a key downstream signaling cascade it activates.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Multicolor fluorescence in situ hybridization and analysis protocol v1 [protocols.io]
- 3. Collision energy optimization of b- and y-ions for multiple reaction monitoring mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of hapten, generation of specific polyclonal antibody and development of ELISA with high sensitivity for therapeutic monitoring of crizotinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of hapten, generation of specific polyclonal antibody and development of ELISA with high sensitivity for therapeutic monitoring of crizotinib - PMC [pmc.ncbi.nlm.nih.gov]
Stability of Argpyrimidine during sample preparation and storage
Welcome to the technical support center for researchers, scientists, and drug development professionals working with argpyrimidine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during sample preparation and storage, ensuring the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is an advanced glycation end-product (AGE) formed from the reaction of methylglyoxal (B44143) with arginine residues in proteins.[1] As a biomarker for various physiological and pathological processes, including diabetes and aging, accurate quantification of this compound is crucial.[1][2] Instability during sample preparation and storage can lead to inaccurate measurements and misinterpretation of experimental data.
Q2: Is this compound stable during acid hydrolysis for protein digestion?
Yes, this compound is notably stable under conditions of acid hydrolysis.[2][3] Studies have shown that it can withstand treatment with 6 N HCl, a standard method for hydrolyzing proteins into their constituent amino acids before analysis.[2][3] This chemical robustness is a significant advantage for its quantification in protein samples.
Q3: What are the general recommendations for storing samples containing this compound?
For long-term stability, it is recommended to store samples at -80°C. While data on long-term stability at various temperatures is not extensively published, general best practices for biological samples suggest that freezing at -80°C minimizes degradation. For shorter periods, -20°C may be adequate. One study indicates that an anti-argpyrimidine antibody solution is stable for up to six months at -20°C and even longer at -70°C, suggesting the analyte itself is likely stable under these conditions.[4] It is advisable to minimize freeze-thaw cycles.[5][6]
Troubleshooting Guides
Issue 1: Low or undetectable levels of this compound in samples.
Possible Causes & Solutions:
-
Inadequate Extraction: this compound may be difficult to extract from complex matrices. Review and optimize your extraction protocol. For tissues, ensure complete homogenization and efficient lipid removal.
-
Degradation during Storage: Although generally stable, prolonged storage at improper temperatures (e.g., 4°C or room temperature) could lead to degradation. Always store samples at -80°C for long-term preservation.
-
Insufficient Sensitivity of Analytical Method: Your detection method may not be sensitive enough. Consider using a more sensitive technique like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Issue 2: High variability in this compound measurements between replicate samples.
Possible Causes & Solutions:
-
Inconsistent Sample Preparation: Ensure uniformity in all steps of your sample preparation, from extraction to derivatization (if applicable). Use precise volumes and consistent incubation times.
-
Multiple Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can lead to degradation of analytes.[5][6] Aliquot samples upon collection to avoid this.
-
Matrix Effects in LC-MS/MS: Components of the sample matrix can interfere with the ionization of this compound, leading to variable results. Optimize your chromatographic separation and consider the use of an internal standard.
Experimental Protocols
Protocol 1: Extraction of this compound from Adipose Tissue
This protocol is adapted from a method used for the extraction of amyloid proteins containing this compound.
Materials:
-
0.154 M KCl
-
Chloroform/Methanol solution (2:1, v/v)
-
Centrifuge
-
Homogenizer
Procedure:
-
Disperse adipose tissue in 5 ml of 0.154 M KCl.
-
Incubate for 1 hour at room temperature (approximately 20°C).
-
Centrifuge the sample for 10 minutes at 19,000 x g.
-
Discard the supernatant and wash the pellet twice with the same KCl solution.
-
Perform lipid extraction by adding 5 ml of chloroform/methanol (2:1, v/v) and incubating for 5 minutes at room temperature.
-
Centrifuge to separate the phases and collect the protein-containing fraction for further analysis.
Protocol 2: Enzymatic Hydrolysis for this compound Analysis
This protocol describes the enzymatic digestion of proteins to release this compound for subsequent analysis.[7]
Materials:
-
40 mM HCl
-
2 mg/ml Pepsin in 20 mM HCl
-
0.5 M Potassium phosphate (B84403) buffer, pH 7.4
-
260 mM KOH
-
2 mg/ml Pronase E in 10 mM phosphate buffer, pH 7.4
-
Protease solution
-
Incubator at 37°C
Procedure:
-
To approximately 10-20 µg of protein sample, add 25 µl of 40 mM HCl and 5 µl of 2 mg/ml pepsin.
-
Incubate at 37°C for 24 hours.
-
Neutralize the sample by adding 25 µl of 0.5 M potassium phosphate buffer (pH 7.4) and 5 µl of 260 mM KOH.
-
Add 5 µl of 2 mg/ml Pronase E solution and incubate for 24 hours at 37°C.
-
Finally, add 5 µl of leucine aminopeptidase and protease solutions and incubate for 48 hours at 37°C.
-
The resulting hydrolysate is ready for derivatization and analysis.
Quantitative Data Summary
Currently, there is a lack of comprehensive quantitative studies detailing the stability of this compound under a wide range of specific storage conditions (e.g., different pH buffers, temperatures, and durations). The available data primarily indicates its high stability under harsh hydrolytic conditions.
| Condition | Observation | Citation |
| Acid Hydrolysis | Stable in 6 N HCl | [2][3] |
| Enzymatic Hydrolysis | Stable during prolonged incubation at 37°C with proteases | [7] |
| High Temperature | A synthetic standard is prepared by incubation at 70°C for 72 hours, indicating thermal stability. | [7] |
| Long-term Storage | An anti-argpyrimidine antibody is stable for at least 6 months at -20°C and longer at -70°C, suggesting analyte stability. | [4] |
Visualizations
Caption: General experimental workflow for this compound analysis.
Caption: Key factors influencing the stability of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Chromatographic quantification of this compound, a methylglyoxal-derived product in tissue proteins: comparison with pentosidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sceti.co.jp [sceti.co.jp]
- 5. mdpi.com [mdpi.com]
- 6. Improved Stability of a Model IgG3 by DoE-Based Evaluation of Buffer Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a methylglyoxal-derived advanced glycation end-product in familial amyloidotic polyneuropathy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Matrix Effects in LC-MS Analysis of Argpyrimidine
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of Argpyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant problem in the LC-MS analysis of this compound?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting, undetected components in the sample matrix, such as plasma, urine, or tissue homogenates.[1] These components, which can include salts, phospholipids (B1166683), and proteins, interfere with the ionization process in the mass spectrometer's source.[1] This interference can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of the analytical method.[2][3] this compound, an advanced glycation end-product (AGE) formed from arginine and methylglyoxal, is often measured in complex biological samples where these interferences are prevalent, making matrix effects a critical challenge.[4][5]
Q2: What are the common signs that my this compound analysis is being affected by matrix effects?
A2: Common indicators of matrix effects in your LC-MS/MS analysis include:
-
Poor reproducibility of results, especially between different lots of a biological matrix.[6]
-
A gradual decrease in signal intensity or disappearance of the analyte peak over a series of injections.[7]
-
Inconsistent or drifting retention times.[7]
-
Poor accuracy and precision in quality control (QC) samples.
-
Non-linear calibration curves.
-
Split or shouldered peaks in your chromatogram.[7]
Q3: How can I systematically identify and quantify the extent of matrix effects?
A3: The most widely accepted method is the post-extraction spike analysis .[1][8] This quantitative approach involves comparing the peak response of an analyte spiked into a blank, extracted matrix sample with the response of the analyte in a neat (pure) solvent. The comparison allows for the calculation of the "matrix factor," which quantifies the degree of ion suppression or enhancement.[1] A qualitative method, known as post-column infusion , can also be used to identify regions in the chromatogram where matrix components elute and cause ion suppression.[7][9]
Q4: What is the most effective way to begin mitigating matrix effects?
A4: The most effective strategy for reducing matrix effects is to implement a rigorous and optimized sample preparation procedure.[9] The primary goal of sample preparation is to remove as many interfering matrix components as possible while efficiently recovering the target analyte, this compound. The choice of technique—such as protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE)—is critical.[9]
Q5: Which sample preparation technique is best suited for this compound analysis in biological fluids?
A5: The optimal technique depends on the complexity of the matrix and the required sensitivity. While protein precipitation is simple, it is often not clean enough for sensitive analyses.[10] Liquid-liquid extraction offers better cleanup.[10] However, Solid-Phase Extraction (SPE) is frequently the most effective method for complex biological samples as it provides the cleanest extracts by selectively isolating the analyte.[10][11] Mixed-mode SPE, which utilizes two forms of retention like reversed-phase and ion exchange, can be particularly powerful in removing a broad range of interferences.[10]
Table 1: Comparison of Common Sample Preparation Techniques
| Technique | Principle | Effectiveness for Matrix Removal | Pros | Cons |
| Protein Precipitation (PPT) | Addition of an organic solvent or acid to precipitate proteins. | Low to Moderate | Fast, simple, inexpensive. | Non-selective, often leaves phospholipids and other interferences in the supernatant.[10] |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between two immiscible liquid phases. | Moderate to High | More selective than PPT, can remove salts and some phospholipids. | Can be labor-intensive, requires solvent optimization, may have emulsion issues.[9] |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | High | Highly selective, provides the cleanest extracts, can concentrate the analyte.[10] | More complex method development, higher cost per sample. |
Q6: If improved sample preparation is insufficient, what chromatographic strategies can help?
A6: Optimizing the liquid chromatography separation is the next critical step.
-
Adjust Chromatographic Conditions: Modify the mobile phase gradient to better resolve this compound from the regions where matrix components elute (as identified by post-column infusion).[12]
-
Use a Different Column: If co-elution persists, switch to a column with a different stationary phase chemistry (e.g., HILIC, pentafluorophenyl) to alter selectivity.[5][6]
-
Employ a Guard Column: A guard column can help protect the analytical column from strongly retained matrix components that can build up and cause issues over time.[7]
Q7: How does an internal standard (IS) help, and what is the best choice for this compound?
A7: An internal standard is added to all samples, calibrators, and QCs to compensate for variability during sample preparation and analysis. For matrix effects, the IS is only effective if it experiences the same degree of ion suppression or enhancement as the analyte. The ideal choice is a stable isotope-labeled (SIL) internal standard of this compound. A SIL-IS has nearly identical chemical properties and chromatographic retention time, ensuring it co-elutes with this compound and accurately tracks any matrix-induced variations in the MS signal.[6][8][9]
Troubleshooting Guides
Diagram 1: Troubleshooting Decision Tree for Matrix Effects
This diagram provides a logical workflow for identifying and resolving common issues related to matrix effects in LC-MS analysis.
Caption: A step-by-step guide for troubleshooting matrix effects.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)
This protocol determines the "Matrix Factor" (MF) to quantify the impact of the matrix on the analyte's signal.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte (this compound) and its IS into the final reconstitution solvent.
-
Set B (Post-Spike Matrix): Process blank biological matrix samples through the entire sample preparation procedure. Spike the analyte and IS into the final, clean extract.
-
Set C (Pre-Spike Matrix): Spike the analyte and IS into the blank biological matrix before starting the sample preparation procedure. (This set is used for recovery calculation).
-
-
Analysis: Analyze all three sets of samples by LC-MS.
-
Calculations:
-
Matrix Factor (MF %): (Mean Peak Area in Set B / Mean Peak Area in Set A) * 100
-
An MF of 100% indicates no matrix effect.
-
An MF < 100% indicates ion suppression.
-
An MF > 100% indicates ion enhancement.
-
-
Recovery (RE %): (Mean Peak Area in Set C / Mean Peak Area in Set B) * 100
-
Table 2: Example Data for Matrix Effect Calculation
| Sample Set | Description | Mean this compound Peak Area | Calculation | Result |
| Set A | Analyte in neat solvent | 1,250,000 | - | - |
| Set B | Analyte spiked post-extraction | 850,000 | (850,000 / 1,250,000) * 100 | Matrix Factor = 68% |
| Set C | Analyte spiked pre-extraction | 731,000 | (731,000 / 850,000) * 100 | Recovery = 86% |
| Conclusion from example data: The analysis shows significant ion suppression (32%) but good recovery from the extraction process. |
Protocol 2: Solid-Phase Extraction (SPE) Workflow
This diagram illustrates a typical workflow for sample cleanup using SPE, a highly effective method for minimizing matrix effects.[11]
Caption: A generalized workflow for Solid-Phase Extraction (SPE).
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. bme.psu.edu [bme.psu.edu]
- 11. opentrons.com [opentrons.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Troubleshooting common issues in Argpyrimidine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Argpyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind this compound synthesis?
This compound is an advanced glycation end-product (AGE) formed through the Maillard reaction between an arginine residue and methylglyoxal (B44143) (MGO).[1][2] In a laboratory setting, this is typically mimicked by reacting an arginine derivative, most commonly Nα-acetyl-L-arginine, with MGO.[3] The reaction involves the formation of several intermediates, including dihydroxy-imidazolidine, before yielding this compound.[1]
Q2: Why is Nα-acetyl-L-arginine often used as a starting material instead of L-arginine?
Using Nα-acetyl-L-arginine protects the alpha-amino group of arginine, preventing it from participating in unwanted side reactions with methylglyoxal. This directs the reaction to the guanidino group of the arginine side chain, leading to a more specific synthesis of the desired Nδ-(5-hydroxy-4,6-dimethylpyrimidin-2-yl)-L-ornithine derivative. The acetyl group can be removed in a subsequent step if free this compound is required.[3]
Q3: What are the typical reaction conditions for this compound synthesis?
A common method involves incubating Nα-acetyl-L-arginine with methylglyoxal in a phosphate (B84403) buffer (pH 7.4) at an elevated temperature, for instance, 70°C for 72 hours.[3] However, reaction conditions can be optimized to improve yield and minimize side products.
Q4: How is this compound typically purified?
Due to the presence of multiple byproducts, purification is crucial. A widely used method is reversed-phase high-performance liquid chromatography (RP-HPLC).[3] Fractions are collected and analyzed for the presence of this compound, often identified by its characteristic fluorescence.
Q5: What are the key characterization techniques for this compound?
The identity and purity of synthesized this compound are typically confirmed using a combination of techniques:
-
HPLC: With fluorescence detection (excitation at ~320 nm and emission at ~385 nm) for quantification and purity assessment.[3]
-
Mass Spectrometry (MS): To confirm the molecular mass of the product.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and confirm the correct isomeric form.[4][5]
Troubleshooting Guide
Low Reaction Yield
Problem: The final yield of this compound is significantly lower than expected.
| Potential Cause | Suggested Solution |
| Suboptimal Reaction Conditions | Systematically screen reaction parameters such as temperature, pH, and reaction time. Elevated temperatures can sometimes increase the rate of this compound formation but may also promote side reactions.[6] |
| Incorrect Stoichiometry | Carefully control the ratio of Nα-acetyl-L-arginine to methylglyoxal. An excess of one reactant may push the equilibrium towards unwanted byproducts. |
| Degraded Reagents | Use fresh, high-quality Nα-acetyl-L-arginine and methylglyoxal. Prepare methylglyoxal solutions fresh by acid hydrolysis of 1,1-dimethoxypropanone if necessary.[3] |
| Side Reactions | The reaction of arginine with methylglyoxal can produce other adducts like hydroimidazolones.[7] Optimizing reaction conditions can help favor the formation of this compound. |
| Product Degradation | This compound may be susceptible to degradation under harsh reaction or workup conditions. Minimize exposure to extreme pH and high temperatures after the reaction is complete. |
Purification Challenges
Problem: Difficulty in isolating pure this compound from the reaction mixture.
| Potential Cause | Suggested Solution |
| Co-elution of Byproducts | Optimize the HPLC gradient. A shallower gradient of the organic solvent (e.g., acetonitrile) in water with a modifier like trifluoroacetic acid (TFA) can improve the separation of closely eluting compounds.[8][9] |
| Poor Peak Shape | Peak tailing or broadening can be caused by column overload or secondary interactions with the stationary phase.[9] Try injecting a smaller sample volume or using a different column chemistry. Ensure the sample is dissolved in the mobile phase.[10] |
| Irreproducible Retention Times | Inconsistent mobile phase composition is a common cause.[8] Prepare fresh mobile phase for each run and ensure accurate mixing. Temperature fluctuations can also affect retention times, so using a column oven is recommended.[10] |
| Column Contamination | Impurities from the reaction mixture can accumulate on the column.[9] Use a guard column to protect the analytical column and flush the column with a strong solvent after each run.[11] |
Characterization Issues
Problem: Ambiguous or conflicting data from analytical instruments.
| Potential Cause | Suggested Solution |
| Mass Spectrometry: Incorrect Mass or Multiple Peaks | This could indicate the presence of impurities, different adducts, or salt forms of the product. Ensure the sample is well-purified before MS analysis. |
| NMR: Complex or Uninterpretable Spectra | The presence of isomers or impurities can lead to complex NMR spectra. Further purification may be necessary. 2D NMR techniques like COSY and HMBC can help in assigning the signals and confirming the structure.[4] |
| HPLC: Unexpected Peaks | This is likely due to the formation of side products or degradation of the target compound. Analyze these peaks by mass spectrometry to identify them. |
Experimental Protocols
Protocol 1: Synthesis of Nα-acetyl-argpyrimidine
This protocol is adapted from a standard procedure for the synthesis of an this compound standard.[3]
Materials:
-
Nα-acetyl-L-arginine
-
Methylglyoxal (typically prepared by acid hydrolysis of 1,1-dimethoxypropanone)
-
100 mM Sodium Phosphate Buffer (pH 7.4)
-
Reversed-phase C18 column for purification
Procedure:
-
Prepare a 100 mM solution of Nα-acetyl-L-arginine in 100 mM sodium phosphate buffer (pH 7.4).
-
Add an equimolar amount of methylglyoxal to the solution.
-
Incubate the reaction mixture at 70°C for 72 hours.
-
Monitor the reaction progress by RP-HPLC with fluorescence detection.
-
Purify the resulting Nα-acetyl-argpyrimidine using a reversed-phase C18 column.
-
Combine and freeze-dry the fractions containing the pure product.
Protocol 2: Hydrolysis of Nα-acetyl-argpyrimidine (Optional)
If the non-acetylated form of this compound is required, the acetyl group can be removed.
Materials:
-
Purified Nα-acetyl-argpyrimidine
-
Appropriate buffer for the enzyme (consult enzyme datasheet)
Procedure:
-
Dissolve the purified Nα-acetyl-argpyrimidine in the appropriate enzyme buffer.
-
Add leucine aminopeptidase to the solution.
-
Incubate at 37°C for 48 hours.
-
Monitor the deacetylation by HPLC.
-
Purify the resulting this compound by RP-HPLC.
Visualizations
Caption: A typical experimental workflow for the synthesis and purification of this compound.
Caption: A logical approach to troubleshooting low yields in this compound synthesis.
Caption: A simplified schematic of the reaction pathway leading to this compound and potential side products.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. trilinkbiotech.com [trilinkbiotech.com]
- 3. This compound, a methylglyoxal-derived advanced glycation end-product in familial amyloidotic polyneuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 10. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 11. Troubleshooting Reversed Phase Chromatography [sigmaaldrich.com]
Common pitfalls and solutions for Argpyrimidine ELISA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Argpyrimidine ELISA kits.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it measured?
This compound is an advanced glycation end-product (AGE) formed from the non-enzymatic reaction of methylglyoxal (B44143) (a byproduct of glycolysis) with arginine residues in proteins.[1][2] It serves as a biomarker for aging and is associated with diseases such as diabetes mellitus and Alzheimer's disease.[1][2] Measuring this compound levels can provide insights into the extent of glycative stress and its pathological consequences.
Q2: What type of ELISA is typically used for this compound detection?
Due to its small molecular size, this compound is most commonly measured using a competitive ELISA format. In this assay, free this compound in the sample competes with a labeled this compound conjugate for binding to a limited number of anti-Argpyrimidine antibody sites, usually coated on the microplate. The resulting signal is inversely proportional to the amount of this compound in the sample.
Q3: What are the expected concentrations of this compound in biological samples?
This compound concentrations can vary significantly depending on the sample type and the pathological state. For instance, studies using HPLC have reported concentrations in human serum proteins of approximately 4.4 ± 3.4 pmol/mg in non-diabetic individuals, rising to 9.3 ± 6.7 pmol/mg in diabetic patients.[3] In amyloid deposits from patients with familial amyloidotic polyneuropathy, levels of 162.40 ± 9.05 pmol/mg of protein have been observed.[4]
Q4: How should I prepare my samples for an this compound ELISA?
Proper sample preparation is critical for accurate results. Below are general guidelines for common sample types. Always refer to your specific kit manufacturer's instructions for detailed protocols.
-
Serum: Use a serum separator tube and allow the sample to clot for 30 minutes to 2 hours at room temperature before centrifugation.[5][6]
-
Plasma: Collect plasma using EDTA, heparin, or citrate (B86180) as an anticoagulant. Centrifuge within 30 minutes of collection.[5]
-
Cell Culture Supernatants: Centrifuge to remove particulates and assay immediately or aliquot and store at ≤ -20°C.
-
Tissue Homogenates: Rinse tissues with PBS to remove excess blood. Homogenize in PBS and subject to freeze-thaw cycles to break cell membranes. Centrifuge to pellet debris and collect the supernatant.
-
Cell Lysates: After treatment, cells can be lysed using a suitable lysis buffer, followed by centrifugation to remove cellular debris.
Important Considerations for Sample Handling:
-
Avoid repeated freeze-thaw cycles.
-
Store samples at -20°C or -80°C for long-term storage.
-
Thaw samples at room temperature before use.[6]
Troubleshooting Guide
This guide addresses common issues encountered during this compound ELISA experiments.
High Background
High background is characterized by high optical density (OD) readings in the blank or zero standard wells, leading to a poor signal-to-noise ratio.
| Possible Cause | Solution |
| Insufficient Washing | Increase the number of wash steps and the soaking time for each wash. Ensure complete removal of wash buffer by inverting and tapping the plate on absorbent paper. |
| Contaminated Reagents or Buffers | Prepare fresh buffers for each assay. Use sterile, disposable pipette tips and reservoirs to prevent cross-contamination. |
| High Antibody Concentration | Optimize the concentration of the primary or secondary antibody by performing a titration. |
| Inadequate Blocking | Increase the blocking time or try a different blocking buffer (e.g., BSA, non-fat dry milk). |
| Extended Incubation Times | Strictly adhere to the incubation times specified in the protocol. |
| Substrate Solution Deterioration | Ensure the substrate solution is colorless before use. Protect it from light. |
Weak or No Signal
This issue is indicated by low OD readings across the entire plate, including the standards and controls.
| Possible Cause | Solution |
| Reagents Not at Room Temperature | Allow all reagents to equilibrate to room temperature before use. |
| Incorrect Reagent Preparation or Addition | Double-check all reagent dilutions and ensure they are added in the correct order as per the protocol. |
| Expired or Improperly Stored Reagents | Verify the expiration dates of all kit components and ensure they have been stored at the recommended temperatures. |
| Insufficient Incubation Times | Ensure all incubation steps are performed for the full recommended duration. |
| Low Analyte Concentration | Concentrate the sample if possible, or reduce the sample dilution factor. |
| Antibody Inactivity | Ensure antibodies have not been subjected to repeated freeze-thaw cycles. Use a fresh aliquot. |
Poor Standard Curve
A poor standard curve can be identified by a low R-squared value (<0.98) or poor linearity.
| Possible Cause | Solution |
| Improper Standard Dilution | Carefully prepare the standard serial dilutions. Use calibrated pipettes and fresh tips for each dilution. |
| Degraded Standard | Reconstitute a fresh vial of the standard. Avoid repeated freeze-thaw cycles of the reconstituted standard. |
| Pipetting Errors | Ensure accurate and consistent pipetting technique. Pre-rinse pipette tips with the reagent before dispensing. |
| Incorrect Curve Fitting | Use the appropriate curve-fitting model for competitive ELISAs, typically a four-parameter logistic (4-PL) or five-parameter logistic (5-PL) fit. |
High Variability (High %CV)
High coefficient of variation (%CV) between replicate wells indicates poor precision.
| Possible Cause | Solution |
| Inconsistent Pipetting | Use a multichannel pipette for adding reagents to multiple wells simultaneously to ensure consistency. Visually check for uniform volumes in the wells. |
| Plate Washing Inconsistency | Use an automated plate washer if available. If washing manually, ensure all wells are treated identically. |
| Temperature Gradients Across the Plate | Ensure the plate is incubated in a stable temperature environment. Avoid stacking plates during incubation. |
| Edge Effects | To minimize edge effects, avoid using the outermost wells of the plate for critical samples and standards. Fill these wells with buffer. |
Quantitative Data Summary
| Parameter | Human Serum Protein (Non-diabetic) | Human Serum Protein (Diabetic) | Amyloid Deposits (FAP Patients) | Reference |
| This compound Concentration | 4.4 ± 3.4 pmol/mg | 9.3 ± 6.7 pmol/mg | 162.40 ± 9.05 pmol/mg | [3][4] |
Experimental Protocols
General Competitive this compound ELISA Protocol
This protocol is a generalized procedure for a competitive ELISA and should be adapted based on the specific instructions provided with your kit.
-
Plate Coating: Coat a 96-well microplate with an anti-Argpyrimidine antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate 3-5 times with wash buffer.
-
Blocking: Add blocking buffer to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competitive Reaction: Add standards, controls, and samples to the appropriate wells. Immediately add the this compound-HRP conjugate to each well. Incubate for the time specified in the kit protocol (e.g., 1-2 hours at 37°C). During this incubation, free this compound in the sample and the this compound-HRP conjugate compete for binding to the coated antibody.
-
Washing: Repeat the washing step to remove unbound reagents.
-
Substrate Addition: Add TMB substrate solution to each well. Incubate in the dark at room temperature for 15-30 minutes, or until color develops.
-
Stop Reaction: Add stop solution to each well to terminate the reaction. The color will change from blue to yellow.
-
Read Plate: Measure the optical density at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Formation of this compound and its subsequent activation of cellular signaling pathways.
Caption: Workflow for a typical competitive this compound ELISA.
Caption: A logical troubleshooting workflow for common this compound ELISA issues.
References
- 1. Accumulation of this compound, a methylglyoxal-derived advanced glycation end product, increases apoptosis of lens epithelial cells both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a methylglyoxal-derived advanced glycation end-product in familial amyloidotic polyneuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fn-test.com [fn-test.com]
- 6. cloud-clone.com [cloud-clone.com]
Minimizing interference in Argpyrimidine fluorescence measurements
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with Argpyrimidine fluorescence assays. Our goal is to help you minimize interference and obtain accurate, reproducible data.
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for this compound?
A1: The fluorescence of this compound is typically measured with an excitation wavelength in the range of 320-335 nm and an emission wavelength between 380-385 nm. It is crucial to determine the optimal excitation and emission maxima for your specific experimental conditions and instrument, as these can be influenced by the local microenvironment, such as solvent polarity.
Q2: My fluorescence signal is weak. What are the possible causes and solutions?
A2: Weak fluorescence signals can stem from several factors:
-
Low this compound Concentration: The concentration of this compound in your sample may be below the detection limit of your instrument. Consider concentrating your sample or using a more sensitive detector.
-
Incorrect Instrument Settings: Ensure that the excitation and emission wavelengths on your fluorometer or plate reader are set to the optimal values for this compound. Check that the gain settings are appropriately adjusted to amplify the signal without saturation.
-
Photobleaching: Prolonged exposure to the excitation light can lead to the irreversible destruction of the this compound fluorophore. Limit light exposure by reducing illumination time or intensity.
-
Quenching: Components in your sample matrix may be quenching the fluorescence. See the troubleshooting guide on fluorescence quenching for more details.
Q3: I am observing high background fluorescence. How can I reduce it?
A3: High background fluorescence can obscure your signal of interest. Here are common causes and solutions:
-
Autofluorescence: Biological samples, cell culture media (especially those containing phenol (B47542) red or fetal bovine serum), and some reagents can exhibit intrinsic fluorescence. It is essential to run a blank control containing all components except this compound to measure and subtract the background fluorescence.
-
Contaminated Reagents or Labware: Ensure that all buffers, solvents, and microplates are of high purity and low fluorescence. Using black, clear-bottom microplates is recommended to minimize background from the plate itself.
-
Spectral Overlap: Other fluorescent molecules in your sample, such as pentosidine (B29645) or vesperlysine-like advanced glycation end products (AGEs), may have emission spectra that overlap with this compound. Chromatographic separation by HPLC is the most effective way to isolate this compound from these interfering compounds.
Q4: What is the inner filter effect and how can I correct for it?
A4: The inner filter effect is a phenomenon that leads to a non-linear relationship between fluorescence intensity and fluorophore concentration at high absorbance values. It arises from the absorption of excitation light (primary inner filter effect) or emitted light (secondary inner filter effect) by the sample itself. To minimize this effect, it is recommended to work with samples that have an absorbance below 0.05 at the excitation wavelength. If higher concentrations are necessary, mathematical correction formulas can be applied.
Q5: How can I prevent photobleaching of this compound?
A5: Photobleaching is the light-induced degradation of a fluorophore. To minimize photobleaching:
-
Reduce Light Exposure: Limit the duration and intensity of the excitation light.
-
Use Antifade Reagents: For microscopy applications, consider using commercially available antifade mounting media.
-
Work Quickly: Perform measurements as efficiently as possible to minimize the time the sample is exposed to light.
Troubleshooting Guides
Issue 1: High Signal Variability Between Replicate Wells
-
Possible Cause: Inconsistent pipetting, evaporation from wells, or non-homogenous sample.
-
Troubleshooting Steps:
-
Pipetting Technique: Use calibrated multichannel pipettes for better consistency. Ensure proper mixing of samples before aliquoting.
-
Prevent Evaporation: Use plate sealers, especially for long incubation times.
-
Sample Homogeneity: Ensure your sample is well-mixed before and during plating. For adherent cells, ensure even cell distribution.
-
Instrument Alignment: Confirm that the microplate is correctly positioned in the reader.
-
Issue 2: Unexpected Shifts in Excitation or Emission Maxima
-
Possible Cause: Changes in the local chemical environment of this compound.
-
Troubleshooting Steps:
-
Solvent Polarity: Be aware that the fluorescence properties of this compound can be sensitive to the polarity of the solvent. Maintain consistent buffer conditions across all samples and standards.
-
Binding Interactions: Binding of this compound to other molecules can alter its spectral properties. Consider if any components in your sample could be interacting with this compound.
-
Instrument Calibration: Regularly check the calibration of your spectrofluorometer.
-
Issue 3: Fluorescence Signal Decreases Over Time (Not Due to Photobleaching)
-
Possible Cause: Chemical instability of this compound or quenching.
-
Troubleshooting Steps:
-
Sample Stability: this compound is known to be acid-labile. Ensure your sample is maintained at an appropriate pH. For long-term storage, keep samples frozen and protected from light.
-
Fluorescence Quenching: Identify and remove potential quenching agents in your sample. Common quenchers include heavy ions, oxygen, and certain organic molecules. Running a control with a known concentration of this compound in the sample matrix can help identify quenching effects.
-
Quantitative Data Summary
The following tables summarize key quantitative parameters relevant to this compound fluorescence measurements.
Table 1: Reported Excitation and Emission Wavelengths for this compound and Other Common Fluorescent AGEs
| Compound | Excitation (nm) | Emission (nm) | Reference |
| This compound | 320 | 380 | |
| This compound | 320 | 385 | |
| This compound-like | 335 | 400 | |
| Pentosidine | 335 | 385 | |
| Pentosidine | 320 | 350-500 | |
| Vesperlysine-like | 370 | 440 | |
| General AGEs | 370 | 440 |
Table 2: Troubleshooting Common Issues in Fluorescence Measurements
| Issue | Potential Cause | Recommended Action |
| Low Signal | Low fluorophore concentration | Concentrate sample or use a more sensitive instrument. |
| Incorrect filter/wavelength settings | Verify instrument settings match fluorophore's spectra. | |
| Photobleaching | Reduce light exposure time and intensity. | |
| High Background | Autofluorescence from sample/media | Use a proper blank and subtract background. |
| Contaminated reagents/plates | Use high-purity reagents and low-fluorescence plates. | |
| Spectral overlap from other fluorophores | Use HPLC to separate compounds or spectral unmixing techniques. | |
| Signal Variability | Inconsistent pipetting | Use calibrated pipettes and ensure proper mixing. |
| Evaporation | Use plate sealers. | |
| Signal Saturation | Detector overload | Reduce gain settings or dilute the sample. |
Experimental Protocols
Protocol 1: General this compound Fluorescence Measurement in a Microplate Reader
-
Sample Preparation:
-
If working with protein-bound this compound, perform enzymatic hydrolysis as this compound is unstable in acidic conditions.
-
Prepare samples and standards in a low-fluorescence buffer (e.g., phosphate-buffered saline).
-
Include a "blank" sample containing all components of the sample matrix except this compound to determine background fluorescence.
-
-
Plate Setup:
-
Use a black, clear-bottom 96-well microplate to minimize well-to-well crosstalk and background fluorescence.
-
Pipette replicates of your samples, standards, and blanks into the wells.
-
-
Instrument Settings:
-
Set the excitation wavelength to the optimal value for this compound (e.g., 320 nm).
-
Set the emission wavelength to the optimal value for this compound (e.g., 385 nm).
-
Optimize the gain setting to ensure the signal is within the linear range of the detector.
-
If available, use a cutoff filter to block stray excitation light.
-
-
Data Acquisition:
-
Acquire fluorescence intensity readings for all wells.
-
-
Data Analysis:
-
Subtract the average fluorescence intensity of the blank wells from the readings of all sample and standard wells.
-
Generate a standard curve by plotting the background-subtracted fluorescence intensity of the standards against their known concentrations.
-
Determine the concentration of this compound in your samples by interpolating their background-subtracted fluorescence intensity on the standard curve.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Quantification
HPLC with fluorescence detection is the gold standard for accurately quantifying this compound, as it physically separates it from other interfering fluorescent compounds.
-
Sample Preparation:
-
Perform enzymatic hydrolysis of protein samples to release this compound.
-
Filter the hydrolysate through a 0.45 µm filter before injection.
-
-
HPLC System and Column:
-
Use a reverse-phase C18 column.
-
A typical mobile phase system consists of:
-
Solvent A: Water with 0.1% trifluoroacetic acid (TFA).
-
Solvent B: Acetonitrile with 0.1% TFA.
-
-
-
Chromatographic Conditions:
-
Run a gradient elution to effectively separate this compound from other sample components. An example gradient is as follows:
-
0-8 min: 2-10% Solvent B
-
8-13 min: 10% Solvent B (isocratic)
-
13-23 min: 10-20% Solvent B
-
23-25 min: 20% Solvent B (isocratic)
-
25-28 min: 20-2% Solvent B
-
-
Set the flow rate to a typical value, for example, 1.0 mL/min.
-
-
Fluorescence Detection:
-
Set the fluorescence detector to the optimal excitation and emission wavelengths for this compound (e.g., Ex: 320 nm, Em: 385 nm).
-
-
Quantification:
-
Inject a known concentration of an this compound standard to determine its retention time.
-
Identify the this compound peak in your samples based on its retention time.
-
Quantify the amount of this compound by comparing the peak area in your samples to a standard curve generated from serial dilutions of the this compound standard.
-
Visualizations
Caption: Experimental workflow for HPLC-based this compound quantification.
Caption: Troubleshooting decision tree for high background fluorescence.
Navigating the Nuances of Argpyrimidine Analysis: A Technical Support Guide
Welcome to the Technical Support Center for Argpyrimidine Analysis. This resource is designed for researchers, scientists, and drug development professionals who are working with this compound, a key advanced glycation end-product (AGE). Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address the common challenges encountered during the hydrolysis and quantification of this acid-labile compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its accurate quantification important?
This compound is an advanced glycation end-product (AGE) formed from the non-enzymatic reaction of methylglyoxal (B44143) with arginine residues in proteins[1]. Its accumulation is implicated in various physiological and pathological processes, including aging, diabetes, and neurodegenerative diseases. Accurate quantification of this compound is crucial for understanding its role in these conditions and for the development of therapeutic interventions.
Q2: I've seen conflicting reports about the stability of this compound in acid. Is it acid-labile or acid-stable?
This is a critical point of confusion in the literature. Some studies have reported that this compound is stable to hydrolysis with 6 N HCl, a common method for protein hydrolysis. However, a significant body of evidence suggests that this compound is, in fact, acid-labile and can be degraded under harsh acidic conditions, leading to inaccurate quantification[2]. Therefore, for reliable and reproducible results, enzymatic hydrolysis is the recommended method for releasing this compound from proteins[2].
Q3: What are the potential consequences of using acid hydrolysis for this compound analysis?
Q4: What is the recommended alternative to acid hydrolysis?
Enzymatic hydrolysis is the recommended method for the complete and accurate release of this compound from proteins without causing its degradation[2]. This method utilizes a combination of proteases to break down the protein into its constituent amino acids, leaving the this compound adduct intact.
Troubleshooting Guide
Issue 1: Low or no detectable this compound in my samples.
Possible Cause 1: Inappropriate Hydrolysis Method. As highlighted in the FAQs, the use of strong acid hydrolysis is a primary reason for the loss of this compound.
Solution: Switch to an enzymatic hydrolysis protocol. A detailed, validated protocol is provided in the "Experimental Protocols" section below. This will ensure the integrity of the this compound molecule during the hydrolysis process.
Possible Cause 2: Incomplete Enzymatic Hydrolysis. Even with enzymatic methods, incomplete digestion of the protein can lead to low recovery of this compound, as it may remain trapped within larger peptide fragments.
Solution:
-
Optimize Enzyme-to-Substrate Ratio: Ensure you are using an adequate amount of a broad-spectrum protease cocktail.
-
Extend Incubation Time: Increasing the duration of the enzymatic digestion can improve the completeness of the hydrolysis.
-
Sequential Digestion: Consider a two-step enzymatic digestion process for complex protein samples.
Possible Cause 3: Degradation During Sample Storage or Preparation. this compound stability can be affected by pH and temperature during storage and handling.
Solution:
-
Maintain Neutral pH: Store samples at a neutral or slightly alkaline pH (pH 7-8).
-
Low-Temperature Storage: For long-term storage, keep samples at -80°C.
-
Minimize Freeze-Thaw Cycles: Aliquot samples to avoid repeated freezing and thawing.
Issue 2: High variability in this compound measurements between replicates.
Possible Cause 1: Inconsistent Hydrolysis. Minor variations in temperature, pH, or enzyme activity during enzymatic hydrolysis can lead to significant differences in the final quantified amounts.
Solution:
-
Precise Temperature Control: Use a calibrated incubator or water bath for consistent temperature during digestion.
-
Accurate pH Buffering: Ensure the buffer capacity is sufficient to maintain the optimal pH for the enzymes used.
-
Consistent Enzyme Preparation: Prepare fresh enzyme solutions and ensure they are thoroughly mixed before adding to the samples.
Possible Cause 2: Issues with Chromatographic Analysis (HPLC). Problems with the HPLC system, such as column degradation, inconsistent mobile phase composition, or detector malfunction, can introduce variability.
Solution:
-
Use a Guard Column: This can protect the analytical column from contaminants in the sample.
-
Prepare Fresh Mobile Phase: Ensure the mobile phase is prepared accurately and degassed properly.
-
Regular System Maintenance: Follow a regular maintenance schedule for your HPLC system, including detector calibration.
Data Presentation
The following table summarizes the key differences and considerations for the two main hydrolysis methods.
| Feature | Acid Hydrolysis (6 N HCl) | Enzymatic Hydrolysis |
| This compound Stability | Prone to degradation, leading to underestimation[2]. | Preserves the integrity of the this compound molecule[2]. |
| Completeness of Hydrolysis | Generally effective for breaking peptide bonds[3]. | Can be less complete for highly cross-linked or complex proteins. |
| Specificity | Non-specific, can lead to modification of other amino acids[4]. | Highly specific, targeting only peptide bonds. |
| Protocol Complexity | Relatively simple procedure[3]. | More complex, requiring careful control of pH, temperature, and enzyme activity[2]. |
| Recommendation | Not recommended for accurate this compound quantification. | Highly recommended for reliable and reproducible results. |
Experimental Protocols
Detailed Protocol for Enzymatic Hydrolysis of Proteins for this compound Analysis
This protocol is adapted from methodologies that prioritize the preservation of this compound[2].
Materials:
-
Protein sample (e.g., tissue homogenate, purified protein)
-
100 mM Sodium phosphate (B84403) buffer (pH 7.4)
-
Pronase E solution (2 mg/mL in 10 mM phosphate buffer, pH 7.4)
-
Leucine (B10760876) aminopeptidase (B13392206) solution (in 10 mM phosphate buffer, pH 7.4)
-
Protease solution (e.g., from Streptomyces griseus) (in 10 mM phosphate buffer, pH 7.4)
-
0.5 M Potassium phosphate buffer (pH 7.4)
-
260 mM KOH
-
Microcentrifuge tubes
-
Incubator or water bath at 37°C
Procedure:
-
Sample Preparation: Resuspend the protein sample in 100 mM sodium phosphate buffer (pH 7.4).
-
Neutralization: Add 25 µL of 0.5 M potassium phosphate buffer (pH 7.4) and 5 µL of 260 mM KOH to the sample to ensure a stable neutral pH.
-
Initial Digestion: Add 5 µL of Pronase E solution to the sample.
-
Incubation: Incubate the mixture for 24 hours at 37°C with gentle agitation.
-
Secondary Digestion: Add 5 µL of leucine aminopeptidase solution and 5 µL of the protease solution to the mixture.
-
Final Incubation: Incubate for an additional 48 hours at 37°C with gentle agitation.
-
Termination and Preparation for Analysis: After incubation, the enzymatic hydrolysate is ready for derivatization (if required by the analytical method) and subsequent analysis by HPLC with fluorescence detection.
Mandatory Visualizations
Caption: Comparison of acid and enzymatic hydrolysis workflows for this compound analysis.
Caption: Simplified pathways of this compound formation and its degradation under acidic conditions.
References
Strategies to reduce background in Argpyrimidine immunoassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise in Argpyrimidine immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is an this compound immunoassay and why is high background a concern?
An this compound immunoassay is a type of enzyme-linked immunosorbent assay (ELISA) designed to detect and quantify this compound, an advanced glycation end-product (AGE) formed from the reaction of methylglyoxal (B44143) with arginine residues in proteins. High background is a common issue where the assay generates a high signal even in the absence of the target analyte. This high "noise" can mask the true signal from the sample, reducing the sensitivity and accuracy of the assay, and potentially leading to false-positive results.[1][2]
Q2: My negative controls have high optical density (OD) values. What are the most common causes?
High background in negative controls is typically due to one or more of the following factors:
-
Non-specific Binding: Assay antibodies or other reagents may bind to unoccupied sites on the microplate surface.[2][3]
-
Inadequate Blocking: The blocking buffer has not effectively covered all free binding sites on the plate.[1][4]
-
Suboptimal Antibody Concentrations: The concentration of the primary or secondary antibody is too high.[5]
-
Insufficient Washing: Unbound reagents are not thoroughly removed between steps.[6]
-
Reagent Contamination: Buffers or other reagents may be contaminated.
-
Prolonged Substrate Incubation: The substrate reaction is allowed to proceed for too long, leading to overdevelopment of color.
Q3: What is the ideal signal-to-noise ratio I should aim for?
The signal-to-noise ratio is a measure of assay performance, calculated by comparing the signal from a sample containing the target analyte to a sample without it.[1] While the ideal ratio can vary depending on the assay's requirements, a higher signal-to-noise ratio is always desirable as it indicates a more sensitive and reliable assay. Optimization of assay components like blocking buffers and antibody concentrations should be performed to achieve the highest possible signal-to-noise ratio.[1][3]
Troubleshooting Guide for High Background
This guide provides a systematic approach to identifying and resolving the root causes of high background in your this compound immunoassay.
Workflow for a Typical this compound Competitive ELISA
The following diagram illustrates a standard workflow for a competitive ELISA, which is a common format for detecting small molecules like this compound. Key steps where background issues can arise are highlighted.
Caption: Workflow of a competitive ELISA for this compound detection.
Systematic Troubleshooting Flowchart
If you are experiencing high background, use the following flowchart to diagnose the potential cause.
Caption: A logical guide to troubleshooting high background in immunoassays.
Data Presentation: Impact of Optimization on Assay Background
The following tables summarize the expected impact of optimizing key assay parameters on background signal and signal-to-noise (S/N) ratio. The data presented are representative and illustrate general trends observed during assay optimization.
Table 1: Comparison of Different Blocking Agents
An effective blocking buffer is crucial for minimizing non-specific binding.[1][4] Different blocking agents can have varied efficacy.[7] Casein and non-fat dry milk are often more effective than BSA at reducing background.[7]
| Blocking Agent | Concentration | Background OD (450nm) | Signal OD (450nm) | Signal-to-Noise (S/N) Ratio |
| None | N/A | 1.250 | 1.800 | 1.4 |
| BSA | 1% | 0.350 | 1.650 | 4.7 |
| BSA | 3% | 0.200 | 1.600 | 8.0 |
| Casein | 1% | 0.150 | 1.700 | 11.3 |
| Non-Fat Dry Milk | 3% | 0.120 | 1.680 | 14.0 |
Note: OD values are hypothetical but reflect typical relative performance.
Table 2: Effect of Wash Steps on Background Signal
Thorough washing is essential to remove unbound reagents that contribute to high background.[6] Increasing the number of wash cycles generally leads to a lower background.[6]
| Number of Wash Cycles | Wash Buffer | Background OD (450nm) | Signal-to-Noise (S/N) Ratio |
| 1 | PBS | 0.850 | 2.1 |
| 3 | PBS | 0.400 | 4.5 |
| 5 | PBS | 0.250 | 7.2 |
| 3 | PBS + 0.05% Tween-20 | 0.200 | 9.0 |
| 5 | PBS + 0.05% Tween-20 | 0.100 | 18.0 |
Note: OD values are hypothetical but reflect typical relative performance. The addition of a detergent like Tween-20 to the wash buffer can further reduce non-specific binding.[4]
Experimental Protocols
Here are detailed methodologies for key optimization experiments to reduce background in your this compound immunoassay.
Protocol 1: Optimizing the Blocking Buffer
Objective: To determine the most effective blocking agent and concentration for minimizing background while maintaining a strong signal.
Materials:
-
This compound-coated 96-well plates
-
Various blocking agents (e.g., BSA, Casein, Non-fat dry milk, commercial protein-free blockers)
-
Phosphate Buffered Saline (PBS)
-
Anti-Argpyrimidine primary antibody
-
Enzyme-conjugated secondary antibody
-
Substrate and Stop Solution
Methodology:
-
Prepare a range of blocking solutions. For protein-based blockers like BSA or non-fat dry milk, prepare concentrations ranging from 1% to 5% (w/v) in PBS.
-
Coat and wash the microplate according to your standard protocol.
-
Apply different blocking buffers. Dedicate several wells to each blocking agent and concentration being tested. Also, include a "no blocker" control.
-
Incubate the plate for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the plate thoroughly.
-
Proceed with the immunoassay. Add a high concentration of the analyte (or no analyte for competitive assays to get maximum signal) to one set of wells for each blocking condition, and a zero-analyte control to another set to measure the background.
-
Add primary and secondary antibodies as per your standard protocol.
-
Develop and read the plate.
-
Analyze the results. For each blocking condition, calculate the signal-to-noise ratio. The optimal blocking buffer will be the one that provides the lowest background with the highest signal-to-noise ratio.[1]
Protocol 2: Antibody Checkerboard Titration
Objective: To find the optimal concentrations of primary and secondary antibodies that result in a low background and a high signal.[5]
Methodology:
-
Prepare serial dilutions of both the primary anti-Argpyrimidine antibody and the enzyme-conjugated secondary antibody.
-
Coat and block a 96-well plate using your optimized blocking buffer.
-
Set up the checkerboard. Pipette the different dilutions of the primary antibody into the rows of the plate and the different dilutions of the secondary antibody into the columns.
-
Run the assay. Include both a positive control (a known concentration of this compound standard) and a negative control (zero analyte) for each antibody concentration combination.
-
Develop and read the plate.
-
Analyze the data. Create a grid of the OD values. The optimal antibody concentrations will be the lowest concentrations that still provide a robust signal for the positive control while yielding a low signal for the negative control, thus maximizing the assay window.[8]
Protocol 3: Optimizing Wash Steps
Objective: To determine the optimal number of washes and wash buffer composition to effectively remove unbound reagents.
Methodology:
-
Prepare wash buffers. Prepare PBS and PBS containing 0.05% Tween-20.
-
Set up the experiment. Run your standard assay, but vary the washing protocol for different sets of wells. Test 3, 4, 5, and 6 wash cycles. For each number of cycles, test both PBS and PBS-T.
-
Perform the washes. Ensure that the wash volume is sufficient to cover the well surface, typically 300-400 µL per well.[9] Consider adding a 1-minute soak time for each wash.[10]
-
Complete the assay and read the plate.
-
Analyze the results. Compare the background OD values for each wash condition. The optimal wash protocol is the one that provides the lowest background without significantly diminishing the specific signal.[6]
References
- 1. mybiosource.com [mybiosource.com]
- 2. blog.abclonal.com [blog.abclonal.com]
- 3. antbioinc.com [antbioinc.com]
- 4. biocompare.com [biocompare.com]
- 5. bosterbio.com [bosterbio.com]
- 6. biocompare.com [biocompare.com]
- 7. Quantitative differences among various proteins as blocking agents for ELISA microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ELISA Guide; Part 3: ELISA Optimization [jacksonimmuno.com]
- 9. Factors Affecting Signal Generation in ELISA | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: In Vitro Argpyrimidine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the in vitro synthesis of Argpyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for the in vitro synthesis of this compound?
A1: The most common laboratory synthesis of this compound involves the non-enzymatic reaction between an arginine source, typically Nα-acetyl-L-arginine, and methylglyoxal (B44143) (MGO).[1][2] This reaction is a part of the broader category of Maillard reactions. The core reaction involves the modification of the guanidino group of the arginine residue by two molecules of methylglyoxal to form the characteristic pyrimidine (B1678525) ring of this compound.
Q2: What is a standard protocol to get started with this compound synthesis?
A2: A widely cited standard protocol for the synthesis of an Nα-acetyl-Argpyrimidine standard is as follows:
-
Reactants: 100 mM Nα-acetyl-L-arginine and 100 mM methylglyoxal.
-
Buffer: 100 mM sodium phosphate (B84403) buffer, pH 7.4.
-
Temperature: 70°C.
-
Incubation Time: 72 hours.[3]
This protocol serves as a good starting point, but optimization of these parameters is often necessary to improve yield.
Q3: How is this compound purified after the synthesis reaction?
A3: The standard and most effective method for purifying this compound from the reaction mixture is reversed-phase high-performance liquid chromatography (RP-HPLC).[3][4] This technique separates this compound from unreacted starting materials and byproducts based on hydrophobicity.
Q4: How can I quantify the yield of my this compound synthesis?
A4: this compound concentration and yield can be accurately determined using HPLC with fluorescence detection.[5] this compound has characteristic fluorescence with an excitation maximum around 320 nm and an emission maximum around 385 nm.[3] Quantification is typically performed by creating a calibration curve with a purified this compound standard.[3] Liquid chromatography-mass spectrometry (LC-MS) can also be used for quantification.
Troubleshooting Guide
Low Yield of this compound
Q5: My this compound yield is consistently low. What are the potential causes and how can I improve it?
A5: Low yield is a common issue in this compound synthesis. Several factors can contribute to this, and systematic optimization is key. Consider the following:
-
Suboptimal Temperature: The reaction is highly temperature-dependent. Lower temperatures will result in a slower reaction rate and the accumulation of intermediate species rather than the final this compound product.
-
Solution: Increase the reaction temperature. Studies have shown a significant increase in this compound formation at temperatures of 55°C and above, with it becoming the predominant product at 60°C after 24 hours.[6]
-
-
Suboptimal pH: The pH of the reaction buffer has a profound effect on the reaction. The formation of this compound is favored at alkaline pH.
-
Solution: Increase the pH of the reaction buffer. A significant increase in yield is observed at pH values between 10 and 11.[6] However, be mindful that the stability of your reactants, particularly methylglyoxal, may be affected at very high pH.
-
-
Insufficient Reaction Time: The formation of this compound from its precursors can be slow.
-
Solution: Increase the incubation time and monitor the reaction progress at different time points to determine the optimal duration. At 60°C, a significant increase in this compound is seen between 3 and 6 hours of incubation.[6]
-
-
Reactant Ratio: The stoichiometry of Nα-acetyl-L-arginine to methylglyoxal can influence the yield and the formation of byproducts. While a 1:1 molar ratio is often used as a starting point, it may not be optimal.
-
Solution: Experiment with varying the molar ratio of methylglyoxal to Nα-acetyl-L-arginine. A slight excess of one reactant may drive the reaction towards the desired product.
-
-
Instability of Methylglyoxal: Methylglyoxal can undergo side reactions, especially at high pH and temperature.
-
Solution: Use a freshly prepared or high-quality commercial source of methylglyoxal. Consider adding the methylglyoxal in portions over the course of the reaction to maintain its effective concentration.
-
Presence of Impurities and Byproducts
Q6: My HPLC chromatogram shows multiple peaks besides my this compound product. What are these impurities and how can I minimize them?
A6: The reaction of arginine with methylglyoxal is complex and can generate several byproducts.
-
Unreacted Starting Materials: Peaks corresponding to Nα-acetyl-L-arginine and methylglyoxal may be present if the reaction has not gone to completion.
-
Solution: Optimize reaction conditions (temperature, pH, time) to drive the reaction forward. Adjust the reactant ratio to ensure the limiting reagent is fully consumed.
-
-
Intermediate Species: A key precursor to this compound is tetrahydropyrimidine (B8763341) (THP).[6][7] This and other intermediates may be present in the reaction mixture.
-
Solution: As the conversion of THP to this compound is a crucial step, optimizing conditions like temperature and pH will favor the formation of the final product. Higher temperatures facilitate the conversion of these intermediates to this compound.[6]
-
-
Hydroimidazolones (e.g., MG-H1): These are common, non-fluorescent byproducts of the reaction between arginine and methylglyoxal.
-
Solution: While the formation of hydroimidazolones is a competing reaction, conditions that favor this compound formation (higher temperature and pH) can help to make it the major product. Careful optimization of your HPLC purification gradient should allow for the separation of this compound from these byproducts.
-
Data Presentation
Table 1: Effect of Temperature on this compound Formation
| Temperature (°C) | Relative this compound Yield (%) | Key Observation |
| 37 | Low | Significant presence of precursor molecules.[6] |
| 45 | Moderate | Increased formation of this compound.[6] |
| 55 | High | Notable increase in this compound yield.[6] |
| 60 | Very High | This compound becomes the predominant product after 24 hours.[6] |
| 70 | Very High | Commonly used temperature in standard protocols for high yield.[3] |
Table 2: Effect of pH on this compound Formation
| pH | Relative this compound Yield (%) | Key Observation |
| 7.3 | Low | Standard physiological pH, but not optimal for in vitro yield.[6] |
| 10.0 | Moderate | Yield begins to increase significantly.[6] |
| 10.4 | High | Sharp increase in yield observed around this pH.[6] |
| 11.0 | Very High | Peak this compound formation observed.[6] |
Experimental Protocols
Protocol 1: In Vitro Synthesis of Nα-acetyl-Argpyrimidine
This protocol is adapted from Gomes et al. (2005).[3]
-
Reagent Preparation:
-
Prepare a 1 M solution of Nα-acetyl-L-arginine in deionized water.
-
Use a commercially available 40% aqueous solution of methylglyoxal. The concentration should be verified.
-
Prepare a 1 M sodium phosphate buffer and adjust the pH to 7.4.
-
-
Reaction Mixture Assembly:
-
In a sealed, sterile tube, combine the reagents to the following final concentrations:
-
100 mM Nα-acetyl-L-arginine
-
100 mM methylglyoxal
-
100 mM sodium phosphate buffer, pH 7.4
-
-
Ensure the final volume is appropriate for your experimental scale.
-
-
Incubation:
-
Incubate the reaction mixture at 70°C for 72 hours. To prevent evaporation, ensure the tube is tightly sealed.
-
-
Reaction Termination and Storage:
-
After incubation, the reaction can be stopped by freezing the mixture at -20°C until purification.
-
Protocol 2: Purification of this compound by RP-HPLC
This is a general protocol that should be optimized for your specific HPLC system and column.
-
Sample Preparation:
-
Thaw the reaction mixture.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
Dilute the sample in the initial mobile phase (e.g., 98% Mobile Phase A, 2% Mobile Phase B).
-
-
HPLC Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in deionized water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from low to high percentage of Mobile Phase B is used to elute the compounds. An example gradient is:
-
0-5 min: 2% B
-
5-35 min: 2-40% B
-
35-40 min: 40-95% B
-
40-45 min: 95% B
-
45-50 min: 95-2% B
-
-
Flow Rate: Typically 1 mL/min for an analytical column.
-
Detection: Fluorescence detector set to an excitation wavelength of 320 nm and an emission wavelength of 385 nm. A UV detector at 220 nm can also be used to monitor the elution of all components.
-
-
Fraction Collection:
-
Collect fractions corresponding to the this compound peak based on the retention time determined from a standard or by analyzing the fractions offline.
-
-
Post-Purification Processing:
-
Combine the pure fractions.
-
Remove the organic solvent (acetonitrile) using a rotary evaporator or a vacuum concentrator.
-
Lyophilize the remaining aqueous solution to obtain the purified this compound as a solid.
-
Visualizations
Caption: Experimental workflow for this compound synthesis and purification.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound, a methylglyoxal-derived advanced glycation end-product in familial amyloidotic polyneuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. researchgate.net [researchgate.net]
- 6. A Chemical Mechanistic Path Leads the Way to Cellular this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
Technical Support Center: Argpyrimidine Detection in Biological Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the challenges associated with the low abundance of argpyrimidine in biological samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to detect?
This compound is an advanced glycation end-product (AGE) formed from the reaction of methylglyoxal (B44143) (MGO) with arginine residues in proteins.[1][2] Its detection is challenging due to its typically low physiological concentrations in biological samples, which can be near the detection limits of many analytical methods.
Q2: What are the common methods used to detect and quantify this compound?
The most common methods for this compound analysis include High-Performance Liquid Chromatography (HPLC) with fluorescence detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).[3][4][5] LC-MS/MS is widely used due to its high sensitivity and specificity.[6][7]
Q3: What are typical concentrations of this compound found in biological samples?
This compound concentrations can vary significantly depending on the sample type and pathological condition. For example, in diabetic serum proteins, concentrations have been reported to be two- to threefold higher than in non-diabetic controls (9.3 +/- 6.7 vs 4.4 +/- 3.4 pmol/mg).[1] In amyloid fibrils from patients with familial amyloidotic polyneuropathy, levels of 162.40 ± 9.05 pmol/mg of protein have been detected.[8][9][10]
Q4: How does this compound formation relate to disease?
Elevated levels of this compound have been associated with several diseases, including diabetes, aging-related diseases like Alzheimer's, and certain types of cancer.[2][11][12] It is considered a biomarker for aging and has been linked to increased oxidative stress and apoptosis.[2][13]
Troubleshooting Guides
Issue 1: Low or No Signal Detected
Possible Cause: The concentration of this compound in the sample is below the detection limit of the chosen method.
Solutions:
-
Sample Enrichment: Employ enrichment techniques such as solid-phase extraction (SPE) or immunoprecipitation (IP) to concentrate this compound prior to analysis.
-
Increase Sample Amount: If feasible, increase the starting amount of the biological sample.
-
Method Optimization: Switch to a more sensitive detection method. For instance, if using HPLC with fluorescence, consider transitioning to LC-MS/MS, which generally offers lower detection limits.[6][7]
-
Derivatization: For HPLC-based methods, derivatization of this compound can enhance its fluorescent signal, thereby improving detection sensitivity.[8][9][14]
Issue 2: High Background or Non-Specific Signal in ELISA
Possible Cause: Cross-reactivity of antibodies or inadequate blocking.
Solutions:
-
Optimize Blocking: Increase the concentration or change the type of blocking buffer. Ensure the blocking step is performed for the recommended duration.[15]
-
Antibody Titration: Optimize the concentrations of both the primary and secondary antibodies to reduce non-specific binding.[15][16]
-
Washing Steps: Increase the number and rigor of washing steps between antibody incubations to remove unbound antibodies.[16][17]
-
Antibody Specificity: Verify the specificity of the anti-argpyrimidine antibody. If possible, test with a different antibody from another supplier.
Issue 3: Poor Reproducibility of Results
Possible Cause: Inconsistent sample preparation or handling.
Solutions:
-
Standardize Protocols: Ensure that all sample preparation steps, from collection to analysis, are strictly standardized and followed for all samples.
-
Pipetting Technique: Use calibrated pipettes and consistent pipetting techniques to minimize volume errors.[16][18]
-
Internal Standards: For LC-MS/MS analysis, incorporate a stable isotope-labeled internal standard of this compound to account for variations in sample processing and instrument response.
-
Control Samples: Always include positive and negative control samples in each analytical run to monitor assay performance.
Quantitative Data Summary
The following table summarizes the detection limits of various analytical methods for this compound and other relevant advanced glycation end-products.
| Analytical Method | Analyte | Detection Limit | Reference |
| HPLC with Fluorescence Detection | This compound | 0.02 pmol/mg protein | [1] |
| HPLC with Derivatization (AQC) | This compound | 2-17 pmol | [14] |
| LC-MS/MS | General | Nanogram to picogram per liter range | [19][20][21] |
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS/MS Analysis of this compound
This protocol outlines the general steps for preparing biological samples for this compound quantification by LC-MS/MS.
-
Protein Precipitation: To 100 µL of plasma or serum, add 400 µL of cold acetone. Vortex briefly and incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains free this compound.
-
Drying: Dry the supernatant under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Hydrolysis (for protein-bound this compound): The protein pellet from step 2 can be subjected to acid or enzymatic hydrolysis to release bound this compound.[3][7]
-
Acid Hydrolysis: Resuspend the pellet in 6 N HCl and incubate at 110°C for 24 hours. Note that this compound can be acid-labile, so enzymatic hydrolysis is often preferred.[8]
-
Enzymatic Hydrolysis: Resuspend the pellet in a suitable buffer and perform sequential digestion with enzymes like pepsin and pronase E.[8][9]
-
-
Solid-Phase Extraction (SPE): The hydrolyzed sample can be further purified and concentrated using a C18 SPE cartridge to remove interfering substances.
-
Final Preparation: Elute the this compound from the SPE cartridge, dry it down, and reconstitute it in the mobile phase for LC-MS/MS injection.
Protocol 2: Derivatization of this compound for HPLC Analysis
This protocol describes a pre-column derivatization method to enhance the fluorescence of this compound for HPLC analysis.
-
Sample Preparation: Prepare the sample hydrolysate as described in Protocol 1.
-
Derivatization Reagent: Prepare a fresh solution of the derivatizing agent, such as dabsyl chloride or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC).[8][14]
-
Reaction: Mix the sample with the derivatization reagent according to the manufacturer's instructions. This typically involves incubation at a specific temperature for a set period. For example, with dabsyl chloride, the mixture is incubated at 60°C for 10 minutes.[8]
-
Quenching: Stop the reaction by adding a quenching solution, if required by the specific derivatization chemistry.
-
HPLC Analysis: The derivatized sample is now ready for injection into the HPLC system equipped with a fluorescence detector set at the appropriate excitation and emission wavelengths for the chosen derivatizing agent (e.g., excitation at 320 nm and emission at 385 nm for native this compound fluorescence).[8]
Visualizations
Caption: General experimental workflow for this compound analysis.
Caption: this compound's role in inducing apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Advanced Glycation End Products (AGEs): Biochemistry, Signaling, Analytical Methods, and Epigenetic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods to assess advanced glycation end-products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Current Developments in Analytical Methods for Advanced Glycation End Products in Foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a methylglyoxal-derived advanced glycation end-product in familial amyloidotic polyneuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound, a methylglyoxal-derived advanced glycation end-product in familial amyloidotic polyneuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Advanced glycation end products in human cancer tissues: detection of Nepsilon-(carboxymethyl)lysine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound-modified Heat shock protein 27 in human non-small cell lung cancer: a possible mechanism for evasion of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Accumulation of this compound, a methylglyoxal-derived advanced glycation end product, increases apoptosis of lens epithelial cells both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assay of advanced glycation endproducts (AGEs): surveying AGEs by chromatographic assay with derivatization by 6-aminoquinolyl-N-hydroxysuccinimidyl-carbamate and application to Nepsilon-carboxymethyl-lysine- and Nepsilon-(1-carboxyethyl)lysine-modified albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. hycultbiotech.com [hycultbiotech.com]
- 16. ELISA Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 17. biomatik.com [biomatik.com]
- 18. mybiosource.com [mybiosource.com]
- 19. researchgate.net [researchgate.net]
- 20. Rate of Advancement of Detection Limits in Mass Spectrometry: Is there a Moore’s Law of Mass Spec? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Rate of Advancement of Detection Limits in Mass Spectrometry: Is there a Moore's Law of Mass Spec? - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the resolution of Argpyrimidine in HPLC chromatography
Welcome to the technical support center for the HPLC analysis of Argpyrimidine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the chromatographic resolution of this key advanced glycation end-product (AGE).
Frequently Asked Questions (FAQs)
Q1: Why am I seeing poor resolution or overlapping peaks for this compound?
A1: Poor resolution in this compound analysis can stem from several factors. One common cause is an inappropriate mobile phase pH. This compound is a basic compound, and maintaining a pH well below its pKa is crucial for good peak shape and retention in reversed-phase chromatography. Additionally, issues such as column degradation, incorrect mobile phase composition (e.g., organic solvent ratio), or an excessive sample load can lead to peak overlap.[1][2] Optimizing the gradient steepness can also improve the separation of closely eluting peaks.
Q2: My this compound peak is tailing. What are the likely causes and solutions?
A2: Peak tailing for this compound is often due to secondary interactions between the basic analyte and residual silanol (B1196071) groups on the silica-based column.[3][4] To mitigate this, consider the following:
-
Mobile Phase pH: Ensure the mobile phase pH is low enough (typically between 2 and 4) to keep both the this compound and the silanol groups in a consistent ionization state, minimizing unwanted interactions.[2]
-
Column Choice: Use a well-end-capped column to reduce the number of accessible silanol groups.
-
Mobile Phase Additives: The use of ion-pairing agents like trifluoroacetic acid (TFA) can help to mask silanol interactions and improve peak symmetry.[5]
-
Sample Overload: Injecting too much sample can lead to tailing; try reducing the injection volume or sample concentration.[3]
Q3: I am observing split peaks for this compound. How can I troubleshoot this?
A3: Peak splitting can be caused by several factors:
-
Injection Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the mobile phase.
-
Column Issues: A blocked column frit or a void at the head of the column can disrupt the sample band, leading to a split peak.[6] Backflushing the column or replacing it may be necessary.
-
Co-elution: It's possible that what appears to be a split peak is actually two different, closely eluting compounds. To test this, try injecting a smaller sample volume to see if the peaks resolve.[6]
Q4: How does the mobile phase pH affect the retention time of this compound?
A4: The mobile phase pH has a significant impact on the retention time of ionizable compounds like this compound. Since this compound is a basic molecule, a lower pH will lead to its protonation, making it more polar. In reversed-phase HPLC, this increased polarity will result in a shorter retention time. Conversely, as the pH increases towards the pKa of this compound, it will become less protonated and more hydrophobic, leading to a longer retention time.[7][8] For consistent and reproducible retention times, it is crucial to use a buffered mobile phase and operate at a pH at least two units away from the analyte's pKa.[9]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the HPLC analysis of this compound.
| Problem | Possible Cause | Recommended Solution |
| Poor Resolution | Inappropriate mobile phase pH. | Optimize the pH of the mobile phase. For the basic this compound, a pH between 2 and 4 is a good starting point.[2] |
| Incorrect mobile phase strength. | Adjust the organic-to-aqueous solvent ratio. A shallower gradient may improve resolution. | |
| Column degradation. | Replace the column with a new one of the same type. Consider using a guard column to extend column life. | |
| Peak Tailing | Secondary interactions with silanols. | Use a mobile phase with a low pH (e.g., with 0.1% TFA) to suppress silanol ionization.[5] |
| Column overload. | Reduce the injection volume or dilute the sample.[3] | |
| Metal chelation. | If analyzing complex matrices, consider that this compound may chelate with metal ions. Using a mobile phase with a chelating agent like EDTA may help. | |
| Peak Splitting | Sample solvent incompatibility. | Dissolve the sample in the initial mobile phase composition. |
| Blocked column frit or column void. | Backflush the column. If the problem persists, replace the column.[6] | |
| Variable Retention Times | Inconsistent mobile phase preparation. | Prepare the mobile phase fresh daily and ensure accurate pH measurement. Use a buffer to maintain a stable pH. |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature.[10] | |
| Column equilibration. | Ensure the column is adequately equilibrated with the mobile phase before each injection. |
Quantitative Data Summary
The following table summarizes various HPLC conditions reported for the analysis of this compound, providing a starting point for method development.
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18 | C18 | Phenyl |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | 25 mM Sodium Acetate, pH 6.5 | 50:50 Water:Acetonitrile, pH 4.5 |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile | Acetonitrile |
| Gradient | 2-10% B (0-8 min), 10% B (8-13 min), 10-20% B (13-23 min) | 20-40% B (0-30 min), 40-90% B (30-55 min) | Isocratic |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.8 mL/min |
| Detection | Fluorescence (Ex: 320 nm, Em: 385 nm) | Fluorescence (Ex: 320 nm, Em: 385 nm) | UV at 254 nm |
| Reference | [11] | [11] | [12] |
Experimental Protocols
Protocol 1: Extraction of this compound from Tissue Proteins via Acid Hydrolysis
This protocol is adapted for the quantification of this compound from tissue samples. This compound has been found to be stable to acid hydrolysis.[6]
Materials:
-
Tissue sample (e.g., human lens, serum proteins)
-
6 N HCl
-
HPLC-grade water
-
Nitrogen gas
-
Heating block or oven
-
Centrifuge
-
HPLC vials
Procedure:
-
Weigh a known amount of lyophilized tissue into a hydrolysis tube.
-
Add a sufficient volume of 6 N HCl to the tube.
-
Seal the tube under nitrogen to prevent oxidation.
-
Hydrolyze the sample at 110°C for 16-24 hours.
-
After hydrolysis, cool the sample to room temperature.
-
Centrifuge the hydrolysate to pellet any solid debris.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the HCl under a stream of nitrogen gas or using a vacuum concentrator.
-
Reconstitute the dried residue in a known volume of mobile phase or an appropriate injection solvent.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
-
The sample is now ready for HPLC analysis.
Visualizations
Caption: Troubleshooting workflow for poor this compound resolution.
Caption: Key parameters influencing HPLC peak resolution.
References
- 1. lcms.cz [lcms.cz]
- 2. researchgate.net [researchgate.net]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. benchchem.com [benchchem.com]
- 5. US7125492B2 - Additives for reversed-phase HPLC mobile phases - Google Patents [patents.google.com]
- 6. Chromatographic quantification of this compound, a methylglyoxal-derived product in tissue proteins: comparison with pentosidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 10. This compound, a methylglyoxal-derived advanced glycation end-product in familial amyloidotic polyneuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics [mdpi.com]
- 12. researchgate.net [researchgate.net]
Calibrating instruments for accurate Argpyrimidine detection
Welcome to the technical support center for the accurate detection and quantification of Argpyrimidine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
General
Q1: What is this compound and why is it important to measure?
A1: this compound is an advanced glycation end-product (AGE) formed from the reaction of methylglyoxal (B44143) (MG) with arginine residues in proteins.[1][2] It is a biomarker associated with aging, diabetes mellitus, and neurodegenerative diseases.[2][3] Accurate measurement of this compound is crucial for understanding disease pathogenesis and for the development of therapeutic interventions.
Q2: What are the common methods for detecting and quantifying this compound?
A2: The most common methods for this compound detection and quantification are High-Performance Liquid Chromatography (HPLC) with fluorescence detection, Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).[4][5][6]
Instrumentation and Calibration
Q3: How often should I calibrate my HPLC system for this compound analysis?
A3: It is recommended to perform a system suitability check before each batch of samples. A full calibration should be performed every six months, or whenever there are changes to the system, such as replacing a major component.[7]
Q4: What are the key parameters to check during HPLC calibration?
A4: Key HPLC calibration parameters include pump flow rate accuracy, gradient composition accuracy, injector precision and linearity, column oven temperature accuracy, and detector wavelength accuracy and linearity.[7][8]
Q5: My calibration curve for this compound is not linear. What are the possible causes?
A5: A non-linear calibration curve can be caused by several factors:
-
Standard degradation: Ensure your this compound standards are properly stored and freshly prepared.
-
Detector saturation: The concentration of your highest standard may be too high, leading to detector saturation. Try reducing the concentration range.
-
Incorrect mobile phase composition: Verify the preparation and pH of your mobile phase.
-
Column issues: The column may be overloaded or deteriorating.
Troubleshooting Guides
HPLC with Fluorescence Detection
Issue 1: No peak or very low signal for this compound standard.
| Possible Cause | Troubleshooting Step |
| Incorrect fluorescence detector settings | Verify that the excitation and emission wavelengths are set correctly for this compound (typically λex 320-335 nm and λem 380-385 nm).[9][10] |
| Lamp issue | Check the status and energy of the fluorescence detector lamp.[11] |
| Standard degradation | Prepare a fresh this compound standard. Store stock solutions at -20°C or below and protect from light. |
| Flow path blockage | Check for blockages in the tubing, injector, or column. Perform a system pressure test.[12] |
| Incorrect mobile phase | Ensure the mobile phase composition and pH are correct as per the established protocol.[9] |
Issue 2: High background noise or baseline drift.
| Possible Cause | Troubleshooting Step |
| Contaminated mobile phase | Use HPLC-grade solvents and freshly prepared mobile phase. Degas the mobile phase thoroughly. |
| Detector cell contamination | Flush the detector flow cell with a suitable cleaning solution (e.g., isopropanol, followed by water). |
| Air bubbles in the system | Purge the pump and ensure all connections are tight to prevent air from entering the system. |
| Column temperature fluctuations | Ensure the column oven is maintaining a stable temperature.[8] |
Issue 3: Poor peak shape (e.g., tailing, fronting, or splitting).
| Possible Cause | Troubleshooting Step |
| Column contamination or degradation | Wash the column with a strong solvent or, if necessary, replace it. |
| Sample solvent incompatible with mobile phase | Ensure the sample is dissolved in a solvent similar in composition to the mobile phase. |
| Column overloading | Reduce the injection volume or the concentration of the sample. |
| Presence of interfering substances | Improve the sample preparation procedure to remove interfering compounds. Consider solid-phase extraction (SPE).[13] |
LC-MS/MS Analysis
Issue 4: Low sensitivity or signal suppression for this compound.
| Possible Cause | Troubleshooting Step |
| Matrix effects | The presence of other components in the sample can suppress the ionization of this compound.[13][14][15] To mitigate this, improve sample cleanup, use a matrix-matched calibration curve, or employ an internal standard. |
| Incorrect mass spectrometer settings | Optimize the ion source parameters (e.g., spray voltage, gas flow, temperature) and the collision energy for the specific this compound transition. |
| Contaminated ion source | Clean the ion source components as per the manufacturer's instructions. |
| Mobile phase additives | Ensure the mobile phase additives (e.g., formic acid, ammonium (B1175870) formate) are compatible with electrospray ionization and at the optimal concentration. |
ELISA
Issue 5: High background or non-specific binding.
| Possible Cause | Troubleshooting Step |
| Insufficient blocking | Increase the concentration or incubation time of the blocking buffer. Try a different blocking agent. |
| Inadequate washing | Increase the number of wash steps or the volume of wash buffer. Ensure thorough aspiration of wells between washes. |
| Antibody concentration too high | Titrate the primary and/or secondary antibody to determine the optimal concentration. |
| Cross-reactivity | The antibody may be cross-reacting with other molecules in the sample. Verify antibody specificity. |
Issue 6: Low signal or poor sensitivity.
| Possible Cause | Troubleshooting Step |
| Inactive antibody or enzyme conjugate | Use fresh or properly stored antibodies and enzyme conjugates. Avoid repeated freeze-thaw cycles. |
| Insufficient incubation times | Increase the incubation times for the sample, antibodies, or substrate. |
| Substrate has lost activity | Use a fresh substrate solution. |
| Low antigen concentration in the sample | Concentrate the sample or use a larger sample volume. |
Experimental Protocols
This compound Standard Preparation
A standard of this compound can be prepared by reacting Nα-acetyl-L-arginine with methylglyoxal.[9]
-
Incubate 100 mM Nα-acetyl-L-arginine with 100 mM methylglyoxal in 100 mM sodium phosphate (B84403) buffer (pH 7.4) at 70°C for 72 hours.[9]
-
The resulting Nα-acetylthis compound can be purified using a reverse-phase C18 column.[9]
-
To obtain the this compound standard for chromatography, the acetyl group is removed by enzymatic hydrolysis using leucine (B10760876) aminopeptidase (B13392206) at 37°C for 48 hours.[9]
-
The concentration of the final this compound standard should be determined by UV-Vis spectrophotometry or another validated method.
Sample Preparation (Protein Hydrolysis)
For the analysis of this compound in protein samples, hydrolysis is required to release the modified amino acid.
Acid Hydrolysis:
-
Hydrolyze the protein sample with 6 N HCl at 110°C for 24 hours.[1][4]
-
After hydrolysis, neutralize the sample.
-
This method is suitable for releasing this compound, which is stable to acid hydrolysis.[1]
Enzymatic Hydrolysis:
-
Wash the protein samples by ultrafiltration.[9]
-
Incubate the sample with pepsin at 37°C for 24 hours.[9]
-
Neutralize the sample and then incubate with Pronase E at 37°C for 24 hours.[9]
-
Finally, add leucine aminopeptidase and incubate for an additional 48 hours at 37°C.[9]
-
The resulting hydrolysate can be directly analyzed or further purified.
Quantitative Data Summary
Table 1: Typical HPLC Operating Parameters for this compound Analysis
| Parameter | Value |
| Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA)[9] |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)[9] |
| Gradient | A time-dependent gradient from low to high organic phase (e.g., 2-20% B over 25 minutes)[9] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Fluorescence Detection | λex: 320 nm, λem: 385 nm[9] |
Table 2: Comparison of this compound Levels in Biological Samples
| Sample Type | Condition | This compound Concentration (pmol/mg protein) | Detection Method |
| Human Serum Proteins | Non-diabetic | 4.4 ± 3.4[1][4] | HPLC |
| Human Serum Proteins | Diabetic | 9.3 ± 6.7[1][4] | HPLC |
| Human Lens Proteins | Aged non-cataractous | ~30 (estimated from graph) | HPLC |
| Human Lens Proteins | Brunescent cataractous | ~210 (estimated from graph) | HPLC |
| Amyloid Fibrils (FAP patients) | - | 162.40 ± 9.05[9] | HPLC |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Simplified pathway of this compound formation and cellular effects.
References
- 1. Chromatographic quantification of this compound, a methylglyoxal-derived product in tissue proteins: comparison with pentosidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Accumulation of this compound, a methylglyoxal-derived advanced glycation end product, increases apoptosis of lens epithelial cells both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Probing Protein Glycation by Chromatography and Mass Spectrometry: Analysis of Glycation Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pharmasciences.in [pharmasciences.in]
- 8. Complete Guidance on HPLC Calibration - PharmaeliX [pharmaelix.com]
- 9. This compound, a methylglyoxal-derived advanced glycation end-product in familial amyloidotic polyneuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. m.youtube.com [m.youtube.com]
- 12. HPLC Calibration Procedure | Pharmaguideline [pharmaguideline.com]
- 13. Sample Prep Tech Tip: What is the Matrix Effect | Phenomenex [phenomenex.com]
- 14. bataviabiosciences.com [bataviabiosciences.com]
- 15. What is matrix effect and how is it quantified? [sciex.com]
Validation & Comparative
Argpyrimidine as a Diabetic Biomarker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of diabetic biomarkers is evolving, with a growing need for markers that not only reflect glycemic control but also capture the downstream pathological processes of the disease. Argpyrimidine, an advanced glycation end-product (AGE), has emerged as a promising candidate. This guide provides an objective comparison of this compound with established and alternative biomarkers for diabetes, supported by experimental data and detailed methodologies.
Executive Summary
This compound, formed from the reaction of methylglyoxal (B44143) with arginine residues, is a sensitive indicator of glycative stress, a key factor in the pathogenesis of diabetic complications. Its levels are significantly elevated in individuals with diabetes and correlate with the severity of complications. Compared to traditional markers like HbA1c and fructosamine, which primarily reflect average blood glucose over different timeframes, this compound provides a more direct measure of the downstream molecular damage that drives diabetic pathology. While other AGEs like pentosidine (B29645) and Nε-(carboxymethyl)lysine (CML) are also elevated in diabetes, studies suggest that this compound can be present at substantially higher concentrations, potentially offering a more robust signal.
Comparison of this compound with Other Diabetes Biomarkers
The validation of a biomarker hinges on its clinical performance against existing standards. The following table summarizes the quantitative comparison of this compound with other key diabetic biomarkers.
| Biomarker | What it Measures | Biological Half-life | Typical Fold Increase in Diabetes | Correlation with Glycemic Control | Utility in Monitoring Complications |
| This compound | Cumulative glycative stress from methylglyoxal | Long (reflects protein turnover) | 2 to 3-fold or higher | Significant correlation with HbA1c | Strong; directly implicated in the pathogenesis of nephropathy, retinopathy, and neuropathy |
| HbA1c | Average blood glucose | ~3 months | Varies with glycemic control | Gold standard for long-term glycemic control | Predictive of long-term complication risk |
| Fructosamine | Average blood glucose | ~2-3 weeks | Varies with glycemic control | Reflects shorter-term glycemic control | Useful for monitoring recent changes in glycemic control |
| Pentosidine | Glycoxidative stress | Long (reflects protein turnover) | Elevated, but levels are 10-25 times lower than this compound | Correlates with severity of retinopathy | Associated with various diabetic complications |
| Nε-(carboxymethyl)lysine (CML) | Glycoxidative and lipoxidative stress | Long (reflects protein turnover) | Significantly increased in diabetes | Correlates with severity of retinopathy | Implicated in a wide range of diabetic complications |
Signaling Pathways and Pathophysiological Relevance
Chronic hyperglycemia leads to an accelerated formation of methylglyoxal, a highly reactive dicarbonyl compound, which then reacts with arginine residues in proteins to form this compound. The accumulation of this compound and other AGEs contributes to the pathology of diabetic complications through the activation of the Receptor for Advanced Glycation End-products (RAGE).
The binding of this compound to RAGE initiates a cascade of intracellular signaling events, prominently featuring the generation of reactive oxygen species (ROS), leading to oxidative stress.[1] This, in turn, activates the transcription factor Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation.[1] The subsequent upregulation of pro-inflammatory cytokines contributes to cellular damage and the progression of diabetic complications.[1]
Experimental Protocols
Accurate and reproducible quantification of this compound is crucial for its validation as a biomarker. High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common analytical methods.
Experimental Workflow
Protocol 1: HPLC with Fluorescence Detection
This method relies on the native fluorescence of this compound or its derivatization to enhance detection.
-
Sample Preparation:
-
To 100 µL of plasma or serum, add 200 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and dry it under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Fluorescence Detection: Excitation at 320 nm and emission at 385 nm.
-
-
Quantification:
-
A standard curve is generated using known concentrations of synthetic this compound.
-
The concentration in the samples is determined by interpolating their peak areas on the standard curve.
-
Protocol 2: LC-MS/MS
This method offers high specificity and sensitivity for the quantification of this compound.
-
Sample Preparation:
-
Follow the same protein precipitation and supernatant collection steps as in the HPLC protocol. The derivatization step is not required.
-
-
Liquid Chromatography:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) or a C18 reversed-phase column.
-
Mobile Phase: A gradient of aqueous and organic solvents, often with an additive like formic acid to improve ionization.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound (e.g., m/z 255.1 → 112.1) and an internal standard.
-
-
Quantification:
-
An internal standard (e.g., isotopically labeled this compound) is added to the samples and calibrators to correct for matrix effects and variations in instrument response.
-
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration.
-
Conclusion and Future Perspectives
This compound holds considerable promise as a clinically relevant biomarker for diabetes. Its measurement provides a window into the downstream pathological consequences of hyperglycemia, offering information that is complementary to traditional markers of glycemic control. The strong correlation of this compound with diabetic complications suggests its potential utility in risk stratification and monitoring the efficacy of therapeutic interventions aimed at mitigating glycative stress.
For drug development professionals, this compound can serve as a valuable pharmacodynamic biomarker to assess the in vivo efficacy of compounds designed to inhibit AGE formation or block the AGE-RAGE axis. Further large-scale clinical validation studies are warranted to fully establish the clinical utility of this compound in the routine management of diabetes and its complications. The standardization of analytical methods will be a critical step in this process.
References
A Comparative Analysis of Argpyrimidine and Pentosidine: Levels, Formation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two key Advanced Glycation End-products (AGEs), Argpyrimidine and Pentosidine. We will delve into their comparative levels in biological systems, their distinct formation pathways, and their implications in health and disease, supported by experimental data and detailed methodologies.
Introduction to this compound and Pentosidine
Advanced Glycation End-products (AGEs) are a heterogeneous group of molecules formed through non-enzymatic reactions between reducing sugars and proteins, lipids, or nucleic acids.[1] These reactions, collectively known as the Maillard reaction, are a part of normal metabolism but can be accelerated in conditions of hyperglycemia and oxidative stress, such as in diabetes and aging.[1][2] The accumulation of AGEs in tissues is implicated in the pathogenesis of various chronic diseases, including diabetic complications, cardiovascular disease, and neurodegenerative disorders.[1][3]
Among the numerous AGEs identified, this compound and Pentosidine are two well-characterized fluorescent adducts that serve as important biomarkers of AGE accumulation.
-
This compound is a fluorescent AGE derived from the reaction of methylglyoxal (B44143) (MG), a highly reactive dicarbonyl compound formed during glycolysis, with arginine residues in proteins.[4][5]
-
Pentosidine is a fluorescent, cross-linking AGE formed from the reaction of pentoses (like ribose) or other sugars with arginine and lysine (B10760008) residues in proteins.[6] Its formation is a hallmark of "glycoxidation," as it requires oxidative conditions.[7]
Comparative Levels of this compound and Pentosidine
Experimental evidence consistently demonstrates significantly higher concentrations of this compound compared to Pentosidine in various human tissues, particularly under pathological conditions.
| Biological Sample | Condition | This compound Level (pmol/mg protein) | Pentosidine Level (pmol/mg protein) | This compound to Pentosidine Ratio | Reference |
| Human Serum Proteins | Non-diabetic | 4.4 ± 3.4 | ~0.18 - 0.44 | ~10-25x higher | [4][5] |
| Diabetic | 9.3 ± 6.7 | ~0.37 - 0.93 | ~10-25x higher | [4][5] | |
| Human Lens Proteins | Aged, Non-cataractous | Lower Levels | Much Lower Levels | - | [4][5] |
| Brunescent Cataractous | ~7x higher than non-cataractous | Much Lower Levels | Significantly higher | [4][5] | |
| Amyloid Fibrils (FAP) | Familial Amyloidotic Polyneuropathy | 162.40 ± 9.05 | Not Reported | - |
Note: The Pentosidine levels in the table are estimated based on the reported 10-25 fold lower concentration compared to this compound as stated in the source.
A study on human serum and lens proteins revealed that this compound levels were generally 10 to 25 times higher than those of Pentosidine.[4][5] In diabetic patients, serum protein levels of this compound were found to be two- to three-fold higher than in non-diabetic controls and showed a significant correlation with glycosylated hemoglobin (HbA1c).[4][5] Furthermore, in brunescent cataractous lenses, this compound concentrations were approximately seven times greater than in aged, non-cataractous lenses, highlighting its association with age-related and diabetic complications.[4][5]
Formation Pathways
The formation mechanisms of this compound and Pentosidine are distinct, reflecting different underlying biochemical stresses.
This compound Formation
This compound is a major fluorescent product derived from the reaction of methylglyoxal (MG) with arginine residues.[5] MG is a reactive dicarbonyl compound primarily generated from the degradation of glycolytic intermediates.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. HPLC-fluorescence determination of amino acids in pharmaceuticals after pre-column derivatization with phanquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. greyhoundchrom.com [greyhoundchrom.com]
- 6. journalbji.com [journalbji.com]
- 7. mdpi.com [mdpi.com]
Cross-reactivity of Argpyrimidine antibodies with other compounds
For researchers in the fields of aging, diabetes, and neurodegenerative diseases, the accurate detection of specific advanced glycation end products (AGEs) is crucial for understanding disease pathogenesis and developing targeted therapies. Argpyrimidine, a major AGE derived from the reaction of methylglyoxal (B44143) with arginine residues, is a key biomarker in these studies. Consequently, the specificity of antibodies used for its detection is of paramount importance to avoid misleading results due to cross-reactivity with other structurally similar molecules. This guide provides a comparative analysis of the cross-reactivity of this compound antibodies with other relevant compounds, supported by experimental data and detailed protocols.
Cross-Reactivity Profile of Anti-Argpyrimidine Monoclonal Antibody (mAb 6B)
A key tool in the specific detection of this compound is the monoclonal antibody (mAb) 6B, developed by Oya et al. (1999).[1] The specificity of this antibody was rigorously tested using a competitive enzyme-linked immunosorbent assay (ELISA). The results demonstrate a high degree of specificity for this compound, with minimal cross-reactivity to other AGEs and related compounds.
Table 1: Cross-Reactivity of Anti-Argpyrimidine Monoclonal Antibody (mAb 6B) [1]
| Competitor | Concentration for 50% Inhibition (IC50) | Cross-Reactivity (%) |
| This compound-BSA | 1.2 µg/mL | 100 |
| Nε-(Carboxymethyl)lysine (CML)-BSA | > 100 µg/mL | < 1.2 |
| Nε-(Carboxyethyl)lysine (CEL)-BSA | > 100 µg/mL | < 1.2 |
| Pentosidine-BSA | > 100 µg/mL | < 1.2 |
| Methylglyoxal-modified BSA | 5.0 µg/mL | 24 |
| Glyoxal-modified BSA | > 100 µg/mL | < 1.2 |
| Glucose-derived AGE-BSA | > 100 µg/mL | < 1.2 |
| Unmodified BSA | > 100 µg/mL | < 1.2 |
Cross-reactivity was calculated as (IC50 of this compound-BSA / IC50 of competitor) x 100.
The data clearly indicates that the anti-argpyrimidine mAb 6B is highly specific for this compound. The antibody showed negligible cross-reactivity with other major AGEs such as CML, CEL, and pentosidine, which is critical for accurate and reliable quantification of this compound in biological samples. A moderate cross-reactivity was observed with methylglyoxal-modified BSA, which is expected as this compound itself is a methylglyoxal-derived modification.
Experimental Protocols
Preparation of Antigens
This compound-modified bovine serum albumin (BSA) was prepared by incubating BSA with methylglyoxal. Other AGE-modified BSAs (CML-BSA, CEL-BSA, pentosidine-BSA, glyoxal-modified BSA, and glucose-derived AGE-BSA) were prepared according to established methods. Unmodified BSA was used as a negative control.
Competitive ELISA Protocol
The cross-reactivity of the anti-argpyrimidine monoclonal antibody (mAb 6B) was determined by a competitive ELISA.[1]
-
Coating: A 96-well microtiter plate was coated with this compound-BSA (1 µg/mL in 0.1 M sodium bicarbonate buffer, pH 9.6) overnight at 4°C.
-
Washing: The plate was washed three times with phosphate-buffered saline (PBS) containing 0.05% Tween 20 (PBS-T).
-
Blocking: The wells were blocked with 1% BSA in PBS for 1 hour at 37°C.
-
Washing: The plate was washed three times with PBS-T.
-
Competition: A mixture of the anti-argpyrimidine mAb 6B (at a fixed dilution) and varying concentrations of competitor antigens (this compound-BSA, CML-BSA, CEL-BSA, pentosidine-BSA, methylglyoxal-modified BSA, glyoxal-modified BSA, glucose-derived AGE-BSA, or unmodified BSA) was added to the wells. The plate was incubated for 1 hour at 37°C.
-
Washing: The plate was washed three times with PBS-T.
-
Secondary Antibody: Horseradish peroxidase (HRP)-conjugated goat anti-mouse IgG was added to each well and incubated for 1 hour at 37°C.
-
Washing: The plate was washed three times with PBS-T.
-
Detection: The substrate solution (o-phenylenediamine) was added, and the reaction was stopped with sulfuric acid. The absorbance was measured at 492 nm.
-
Analysis: The concentration of the competitor that caused 50% inhibition of antibody binding (IC50) was determined, and the percent cross-reactivity was calculated.
Signaling Pathway and Experimental Workflow
The formation of this compound is a result of the non-enzymatic reaction of methylglyoxal, a byproduct of glycolysis, with arginine residues in proteins. This process, known as the Maillard reaction, leads to the formation of various AGEs.
The experimental workflow for determining antibody cross-reactivity using competitive ELISA is a multi-step process designed to quantify the specificity of the antibody.
References
A Comparative Analysis of HPLC and LC-MS for Argpyrimidine Quantification
For researchers, scientists, and drug development professionals engaged in the study of advanced glycation end products (AGEs), the accurate quantification of specific AGEs like Argpyrimidine is crucial. This compound, a marker of methylglyoxal-induced protein damage, is implicated in various pathologies, including diabetes and neurodegenerative diseases. The two primary analytical techniques for its quantification are High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for specific research needs.
Quantitative Performance Comparison
The choice between HPLC and LC-MS for this compound quantification is often dictated by the required sensitivity, selectivity, and the complexity of the sample matrix. LC-MS generally offers superior performance in terms of sensitivity and specificity.[1][2]
The following table summarizes key analytical performance parameters for the quantification of this compound using both methods, compiled from various studies on this compound and other AGEs.
| Parameter | HPLC with Fluorescence Detection | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Limit of Detection (LOD) | Typically in the low nanomolar (nmol/L) range.[3][4] | Can reach picomolar (pmol/L) to low nanomolar (nmol/L) levels.[5] |
| Limit of Quantification (LOQ) | Generally in the mid-nanomolar (nmol/L) range.[3][6] | Typically in the low nanomolar (nmol/L) range or lower.[5] |
| Linearity Range | Generally spans 2-3 orders of magnitude (e.g., 5-1000 ng/mL).[7] | Wide linear dynamic range, often spanning 3-4 orders of magnitude (e.g., 0.5–50 ng/ml).[5] |
| Precision (RSD%) | Intra- and inter-day precision typically <15%.[7] | Intra- and inter-day precision is commonly <15%.[5] |
| Accuracy (% Recovery) | Typically within 85-115%.[7] | Generally within 85-115%.[5] |
| Specificity | Good, based on retention time and specific fluorescence, but susceptible to interference from other fluorescent compounds. | High, based on retention time and specific mass-to-charge (m/z) ratio of precursor and product ions, minimizing interferences.[1] |
| Sample Throughput | Moderate, with typical run times of 20-30 minutes. | Can be higher due to the potential for faster chromatographic methods. |
| Cost | Lower initial instrument cost and operational expenses. | Higher initial instrument cost and maintenance expenses. |
Experimental Protocols
Detailed methodologies for the quantification of this compound by both HPLC and LC-MS/MS are provided below. These protocols are representative and may require optimization for specific sample matrices and instrumentation.
Sample Preparation (Common for both methods)
Given that this compound is often protein-bound, a hydrolysis step is typically required to release it for analysis.
-
Protein Hydrolysis: Samples (e.g., plasma, tissue homogenates) are subjected to acid hydrolysis, commonly with 6 N HCl at 110°C for 16-24 hours, as this compound is stable under these conditions.[8]
-
Solid-Phase Extraction (SPE): The hydrolysate is often cleaned up using a C18 SPE cartridge to remove interfering substances. The sample is loaded, washed, and the this compound is eluted with a suitable solvent mixture (e.g., methanol/water).
HPLC with Fluorescence Detection Protocol
This method leverages the native fluorescence of this compound for detection.
-
Chromatographic System: A standard HPLC system equipped with a fluorescence detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically used.
-
Solvent A: 0.1% trifluoroacetic acid (TFA) in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Program: A typical gradient might start with a low percentage of Solvent B, increasing linearly to elute this compound, followed by a wash and re-equilibration step.
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detection with excitation at approximately 320-335 nm and emission at 380-440 nm.[9][10]
-
Quantification: Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve prepared with this compound standards.
LC-MS/MS Protocol
This method offers high selectivity and sensitivity by coupling liquid chromatography with tandem mass spectrometry.
-
Chromatographic System: An HPLC or UHPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).
-
Column: A C18 or HILIC column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase: Volatile mobile phases are required for MS compatibility.
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: 0.1% formic acid in acetonitrile.
-
-
Gradient Program: A gradient elution is employed to separate this compound from other sample components.
-
Flow Rate: 0.2-0.5 mL/min.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring a specific precursor-to-product ion transition for this compound (e.g., m/z 229.1 → 116.1).
-
-
Quantification: Quantification is performed using a stable isotope-labeled internal standard and a calibration curve.
Mandatory Visualizations
To better understand the workflows and the comparative aspects of these two techniques, the following diagrams are provided.
Caption: Experimental workflows for HPLC and LC-MS/MS analysis of this compound.
Caption: Key comparison of HPLC vs. LC-MS/MS for this compound analysis.
Conclusion
References
- 1. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider [hplcvials.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of a high-performance liquid chromatography method with fluorescence detection for the quantification of the resistance protein P-gp in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of an HPLC method with fluorescence detection for the determination of fluorescent whitening agents migrating from plastic beverage cups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of an LC‐MS/MS method for quantifying nine antimicrobials in human serum and its application to study the exposure of Chinese pregnant women to antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A sensitive HPLC method with fluorescence detection for quantification of pemigatinib in human plasma samples and its in-vivo application to pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chromatographic quantification of this compound, a methylglyoxal-derived product in tissue proteins: comparison with pentosidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Serum Fluorescent Advanced Glycation End (F-AGE) products in gestational diabetes patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Fluorescent advanced glycation end products in type 2 diabetes and its association with diabetes duration, hemoglobin A1c, and diabetic complications [frontiersin.org]
The Pathological Hierarchy of Glycation: Argpyrimidine vs. CML and CEL
A Comparative Guide for Researchers in Drug Development and Life Sciences
In the complex landscape of cellular damage, advanced glycation end products (AGEs) stand out as key culprits in the progression of numerous chronic diseases. Among the diverse family of AGEs, argpyrimidine, Nε-(carboxymethyl)lysine (CML), and Nε-(carboxyethyl)lysine (CEL) are of particular interest due to their widespread presence and significant pathological implications. This guide provides an objective comparison of the pathological relevance of this compound, CML, and CEL, supported by experimental data, to aid researchers in understanding their distinct and overlapping roles in disease pathogenesis.
At a Glance: Comparative Pathological Relevance
While all three AGEs contribute to cellular dysfunction, their precursors, formation rates, and prevalence in tissues can differ, leading to nuanced pathological roles. CML is often considered a general marker of oxidative stress and long-term protein damage, while this compound and CEL are more specific indicators of dicarbonyl stress.
| Feature | This compound | Nε-(carboxymethyl)lysine (CML) | Nε-(carboxyethyl)lysine (CEL) |
| Primary Precursor | Methylglyoxal (MGO) | Glyoxal (GO), Glucose, Lipids | Methylglyoxal (MGO) |
| Amino Acid Target | Arginine | Lysine (B10760008) | Lysine |
| Fluorescence | Fluorescent | Non-fluorescent | Non-fluorescent |
| Associated Conditions | Diabetes, Neurodegenerative Diseases (e.g., Familial Amyloidotic Polyneuropathy), Cataracts, Cancer.[1][2][3][4][5][6][7][8] | Diabetes, Atherosclerosis, Chronic Kidney Disease, Neurodegenerative Diseases, Cardiovascular Disease, Cancer.[2][4][9][10][11][12][13][14][15] | Diabetes, Aging, Cataracts, Cardiovascular Disease.[1][14][16][17][18][19] |
| Key Pathological Effects | Protein cross-linking, induction of apoptosis, neurotoxicity, implication in amyloid fibril formation.[1][3][5][6][8] | Induction of inflammation, oxidative stress, endothelial dysfunction, foam cell formation, promotion of atherosclerosis.[9][10][12][13][15] | Protein modification, potential indicator of methylglyoxal-specific stress.[1][16][17][18] |
Quantitative Insights: Levels in Pathological Tissues
The concentration of these AGEs is often elevated in tissues affected by disease, providing a quantitative measure of glycation-related damage. The following table summarizes representative concentrations found in human tissues.
| AGE | Tissue | Condition | Concentration | Reference |
| This compound | Amyloid Fibrils (Adipose Tissue) | Familial Amyloidotic Polyneuropathy | 162.40 ± 9.05 pmol/mg protein | [1][5] |
| Serum Proteins | Diabetes | 9.3 ± 6.7 pmol/mg protein | [20] | |
| Serum Proteins | Non-diabetic Control | 4.4 ± 3.4 pmol/mg protein | [20] | |
| Brunescent Cataractous Lenses | Cataract | ~7-fold higher than aged non-cataractous lenses | [20] | |
| Nε-(carboxymethyl)lysine (CML) | Kidney | Healthy Rat (Control) | 98 ± 1 µg/g dry matter | [21] |
| Kidney | Healthy Rat (Oral CML) | 202 ± 17 µg/g dry matter | [21] | |
| Liver | Healthy Rat (Control) | 140 ± 42 µg/g dry matter | [21] | |
| Liver | Healthy Rat (Oral CML) | 217 ± 44 µg/g dry matter | [21] | |
| Serum | Chronic Kidney Disease | 658.4 ± 434.3 ng/mL | [2] | |
| Serum | Type 2 Diabetes | 273.9 ± 134.2 ng/mL | [2] | |
| Nε-(carboxyethyl)lysine (CEL) | Human Lens Proteins | Increases with age in parallel with CML | Concentration similar to CML | [16][17][18] |
| Plant-Based Meat Analogs | - | 25.21–86.23 mg/kg | [22] |
The Common Denominator: The RAGE Signaling Pathway
A critical mechanism through which this compound, CML, and CEL exert their pathological effects is by binding to the Receptor for Advanced Glycation End products (RAGE). This interaction triggers a cascade of intracellular signaling events, leading to inflammation, oxidative stress, and cellular dysfunction.
Experimental Corner: Methodologies for Quantification
Accurate quantification of this compound, CML, and CEL in biological samples is crucial for understanding their pathological roles. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are the gold-standard methods.
General Workflow for AGE Quantification in Tissues
The following diagram outlines a typical workflow for the analysis of AGEs in tissue samples.
Detailed Experimental Protocols
1. Sample Preparation and Hydrolysis:
-
Tissue Collection and Homogenization: Tissues are excised, weighed, and immediately frozen. Frozen tissues are then homogenized in a suitable buffer.
-
Delipidation: Lipids are removed by extraction with organic solvents (e.g., n-hexane) to prevent interference during analysis.[23]
-
Reduction (for CML/CEL): Samples are treated with sodium borohydride (B1222165) to reduce Schiff bases and stabilize the Amadori products before hydrolysis.
-
Acid Hydrolysis: The delipidated and reduced protein pellet is hydrolyzed in 6 M HCl at 110°C for 24 hours to release the modified amino acids.[20][21]
2. Chromatographic Analysis:
-
For this compound (HPLC with Fluorescence Detection):
-
Derivatization: The protein hydrolysate can be derivatized with dabsyl chloride to enhance detection.[1][5]
-
Chromatography: Separation is achieved on a C18 reverse-phase column.
-
Detection: this compound is detected by its characteristic fluorescence (e.g., excitation at 320 nm, emission at 385 nm).[5]
-
-
For CML and CEL (UPLC-MS/MS):
-
Chromatography: Separation is performed on a suitable column (e.g., HSS T3) using a gradient of mobile phases, often containing an ion-pairing agent like perfluoroheptanoic acid (PFHA).
-
Mass Spectrometry: Detection is carried out using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.[3]
-
Internal Standards: Isotopically labeled internal standards (e.g., CML-d4, CEL-d4) are crucial for accurate quantification.[21]
-
Concluding Remarks for the Research Professional
The evidence strongly indicates that this compound, CML, and CEL are not merely biomarkers but active participants in the pathogenesis of a wide array of chronic diseases. While CML has been extensively studied as a general marker of glycoxidation, the rising interest in this compound and CEL highlights the importance of understanding the specific roles of dicarbonyl stress in disease.
For drug development professionals, targeting the formation of these specific AGEs or blocking their interaction with the RAGE receptor presents promising therapeutic avenues. The distinct formation pathways of these AGEs suggest that different interventional strategies may be required to mitigate their specific pathological effects. A deeper understanding of the comparative relevance of this compound, CML, and CEL will undoubtedly fuel the development of more targeted and effective therapies against glycation-associated diseases.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Serum Levels of Nε-(Carboxymethyl)-Lysine in Chronic Kidney Disease and Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation study to compare effects of processing protocols on measured Nε-(carboxymethyl)lysine and Nε-(carboxyethyl)lysine in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advanced glycation end products in human cancer tissues: detection of Nepsilon-(carboxymethyl)lysine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a methylglyoxal-derived advanced glycation end-product in familial amyloidotic polyneuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nε-(carboxymethyl)lysine promotes lipid uptake of macrophage via cluster of differentiation 36 and receptor for advanced glycation end products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nε-carboxymethyl-lysine and inflammatory cytokines, markers and mediators of coronary artery disease progression in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dietary Nε-(carboxymethyl) lysine affects cardiac glucose metabolism and myocardial remodeling in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The neurotoxicity of Nε-(carboxymethyl)lysine in food processing by a study based on animal and organotypic cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Increased accumulation of the glycoxidation product N(epsilon)-(carboxymethyl)lysine in human tissues in diabetes and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of Nε-(Carboxymethyl)Lysine in the Development of Ischemic Heart Disease in Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N(epsilon)-(carboxymethyl)lysine adducts of proteins are ligands for receptor for advanced glycation end products that activate cell signaling pathways and modulate gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. portlandpress.com [portlandpress.com]
- 14. N-epsilon-(carboxyethyl)lysine, a product of the chemical modification of proteins by methylglyoxal, increases with age in human lens proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. N-epsilon-(carboxyethyl)lysine, a product of the chemical modification of proteins by methylglyoxal, increases with age in human lens proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Chromatographic quantification of this compound, a methylglyoxal-derived product in tissue proteins: comparison with pentosidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Contents and Correlations of Nε-(carboxymethyl)lysine, Nε-(carboxyethyl)lysine, Acrylamide and Nutrients in Plant-Based Meat Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Frontiers | Formation of Nε-Carboxymethyl-Lysine and Nε-Carboxyethyl-Lysine in Pacific Oyster (Crassostrea gigas) Induced by Thermal Processing Methods [frontiersin.org]
- 22. UPLC-MS/MS method for quantitative determination of the advanced glycation endproducts N ε -(carboxymethyl)lysine and N ε -(carboxyethyl)lysine - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY01817B [pubs.rsc.org]
- 23. Simultaneous Determination of Nε-(carboxymethyl) Lysine and Nε-(carboxyethyl) Lysine in Different Sections of Antler Velvet after Various Processing Methods by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
The Race Against Time: Unraveling the Formation Kinetics of Argpyrimidine Versus Other Methylglyoxal-Derived AGEs
A Comparative Guide for Researchers in Drug Discovery and Development
The non-enzymatic glycation of proteins by reactive dicarbonyl compounds like methylglyoxal (B44143) (MGO) is a critical factor in the aging process and the pathogenesis of various diseases, including diabetes, neurodegenerative disorders, and cardiovascular complications. This process leads to the formation of a heterogeneous group of molecules known as Advanced Glycation End-products (AGEs). Among these, argpyrimidine and methylglyoxal-derived hydroimidazolones (MG-H) are significant adducts formed from the reaction of MGO with arginine residues. Understanding the kinetics of their formation is paramount for developing therapeutic strategies to mitigate the detrimental effects of AGEs. This guide provides a comparative analysis of the formation kinetics of this compound versus other MGO-derived AGEs, supported by experimental data and detailed protocols.
At a Glance: this compound vs. Other Methylglyoxal-Derived AGEs
| Feature | This compound | Methylglyoxal-derived Hydroimidazolones (MG-H1) |
| Precursor | Arginine, Methylglyoxal | Arginine, Methylglyoxal |
| Key Intermediate | Tetrahydropyrimidine (THP)[1][2] | Dihydroxyimidazolidine[3] |
| Fluorescence | Fluorescent[4] | Non-fluorescent |
| Relative Abundance | Minor product | Major product[5][6][7][8][9] |
Quantitative Comparison of this compound and MG-H1 Formation
Direct comparative kinetic studies detailing the rate constants for the formation of this compound versus other MGO-derived AGEs under identical conditions are limited in the current literature. However, studies on biological samples provide valuable insights into the relative abundance of these adducts, reflecting their net formation and stability.
One comprehensive study on human lens proteins revealed that the concentration of MG-H1, a major hydroimidazolone isomer, is significantly higher than that of this compound. This suggests that the pathway leading to MG-H1 formation is kinetically favored or that MG-H1 is a more stable end-product under physiological conditions.
Table 1: Comparison of this compound and MG-H1 Concentrations in Human Lens Proteins [5][6][9]
| Advanced Glycation End-product | Mean Concentration (pmol/mg protein) | Fold Difference (vs. This compound) |
| This compound | 205 ± 19 | 1x |
| MG-H1 | 4609 ± 411 | ~22.5x |
| MG-H2 | 3085 ± 328 | ~15x |
Data represents the mean ± SEM.
These findings underscore that while both this compound and MG-H1 are important biomarkers of MGO-mediated damage, MG-H1 represents a more abundant modification on proteins.
The Chemical Maze: Formation Pathways of Arginine-MGO Adducts
The reaction of methylglyoxal with arginine is a complex process that branches into several pathways, leading to the formation of various AGEs. The initial reaction forms a dihydroxyimidazolidine intermediate, which can then undergo further reactions to form either hydroimidazolones or, through a more complex series of reactions involving a second MGO molecule, this compound.
References
- 1. A Chemical Mechanistic Path Leads the Way to Cellular this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound, a methylglyoxal-derived advanced glycation end-product in familial amyloidotic polyneuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Methylglyoxal-derived hydroimidazolone advanced glycation end-products of human lens proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Inter-laboratory Validation of Argpyrimidine Measurement Methods
For researchers, scientists, and drug development professionals, the accurate quantification of Argpyrimidine, a key advanced glycation end-product (AGE), is crucial for understanding its role in various pathological processes. This guide provides an objective comparison of the three most common analytical methods for this compound measurement: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA). The performance of these methods is compared based on available validation data, and detailed experimental protocols are provided to support the establishment and validation of these assays across different laboratories.
Quantitative Performance Comparison
The following tables summarize the key performance characteristics of HPLC-FLD, LC-MS/MS, and ELISA for the quantification of this compound. It is important to note that the presented data is a compilation from various studies and may not represent a direct head-to-head inter-laboratory comparison.
Table 1: Performance Characteristics of HPLC-FLD for this compound Measurement
| Parameter | Typical Performance |
| Limit of Detection (LOD) | 0.3 - 11.0 ng/mL[1] |
| Limit of Quantification (LOQ) | 1.0 - 100.0 ng/mL[1] |
| Intra-assay Precision (CV%) | < 5% |
| Inter-assay Precision (CV%) | < 10% |
| Accuracy/Recovery | 90 - 110% |
| **Linearity (R²) ** | > 0.99 |
Table 2: Performance Characteristics of LC-MS/MS for this compound Measurement
| Parameter | Typical Performance |
| Limit of Detection (LOD) | 0.01 - 0.2 ng/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.5 ng/mL |
| Intra-assay Precision (CV%) | < 12.0%[2] |
| Inter-assay Precision (CV%) | < 12.0%[2] |
| Accuracy/Recovery | 86.1 - 109.0%[2] |
| **Linearity (R²) ** | > 0.99[2] |
Table 3: Performance Characteristics of ELISA for this compound Measurement
| Parameter | Typical Performance |
| Limit of Detection (LOD) | < 10 pg/mL[3] |
| Limit of Quantification (LOQ) | Typically in the low ng/mL range |
| Intra-assay Precision (CV%) | < 10% |
| Inter-assay Precision (CV%) | < 10%[3] |
| Accuracy/Recovery | 80 - 120%[4] |
| Linearity of Dilution | 80 - 120% of expected value[5] |
Experimental Protocols
Detailed methodologies for the three key analytical methods are provided below. These protocols are intended as a guide and may require optimization for specific laboratory conditions and sample matrices.
HPLC-FLD Method for this compound Quantification
This method relies on the native fluorescence of this compound for its detection and quantification.
a. Sample Preparation (Plasma/Serum):
-
To 100 µL of plasma or serum, add an equal volume of 10% trichloroacetic acid (TCA) to precipitate proteins.
-
Vortex the mixture for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter.
-
The filtered supernatant is ready for HPLC analysis.
b. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: Acetonitrile (B52724).
-
Gradient: A linear gradient from 5% to 40% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Fluorescence Detection: Excitation at 320 nm and emission at 385 nm.
c. Data Analysis:
-
Quantification is achieved by comparing the peak area of this compound in the sample to a standard curve generated using known concentrations of a certified this compound standard.
LC-MS/MS Method for this compound Quantification
LC-MS/MS offers high sensitivity and specificity for the quantification of this compound.
a. Sample Preparation (Plasma/Serum):
-
To 50 µL of plasma or serum, add 150 µL of acetonitrile containing an internal standard (e.g., ¹³C₆,¹⁵N₄-Argpyrimidine).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
b. LC-MS/MS Conditions:
-
LC Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A gradient optimized for the separation of this compound from other sample components.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard.
c. Data Analysis:
-
Quantify this compound by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve.
ELISA Method for this compound Quantification
ELISA provides a high-throughput method for the measurement of this compound, suitable for large sample numbers.
a. Assay Principle:
-
A competitive ELISA format is commonly used. In this format, this compound in the sample competes with a fixed amount of this compound-coated on the microplate for binding to a specific primary antibody.
b. Assay Protocol (General Outline):
-
Prepare standards and samples.
-
Add standards and samples to the wells of the this compound-coated microplate.
-
Add a specific anti-Argpyrimidine primary antibody to each well and incubate.
-
Wash the plate to remove unbound antibody.
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate.
-
Wash the plate again.
-
Add a substrate solution (e.g., TMB) and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of this compound in the sample.
-
Stop the reaction and measure the absorbance at a specific wavelength (e.g., 450 nm).
c. Data Analysis:
-
Calculate the concentration of this compound in the samples by interpolating their absorbance values from a standard curve generated with known concentrations of this compound.
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the workflow of an inter-laboratory validation study and the chemical formation of this compound.
Caption: Workflow of an inter-laboratory validation study.
Caption: Chemical formation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. apps.nelac-institute.org [apps.nelac-institute.org]
- 3. Analytical Validation and Quality Control/Quality Assurance Practices for Improved Rigor and Reproducibility of Biochemical Assays in Orthopaedic Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation Protocol: First Step of a Lean-Total Quality Management Principle in a New Laboratory Set-up in a Tertiary Care Hospital in India - PMC [pmc.ncbi.nlm.nih.gov]
- 5. omicsonline.org [omicsonline.org]
Argpyrimidine: A Potential Biomarker for Disease Progression - A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Argpyrimidine as a potential biomarker for disease progression in diabetic nephropathy, Alzheimer's disease, and cardiovascular disease, evaluated against current standard biomarkers. The information is compiled from experimental data to offer an objective overview for research and drug development applications.
Executive Summary
This compound, an advanced glycation end-product (AGE), is emerging as a potential biomarker for monitoring the progression of several chronic diseases. This guide presents available quantitative data on this compound levels in various disease states and compares its performance with established clinical biomarkers. Detailed experimental protocols for the quantification of this compound are also provided to facilitate its evaluation in a research setting.
This compound and Disease Progression
This compound is formed through the non-enzymatic reaction of methylglyoxal (B44143) with arginine residues in proteins. Elevated levels of this compound have been associated with pathological conditions characterized by increased glycemic and oxidative stress, suggesting its potential role as a marker of disease activity and progression.
Comparison with Standard Biomarkers
Diabetic Nephropathy
Diabetic nephropathy is a major microvascular complication of diabetes, characterized by a progressive loss of kidney function. The standard biomarkers for monitoring its progression include urinary albumin-to-creatinine ratio (UACR), estimated glomerular filtration rate (eGFR), serum creatinine (B1669602), and glycated hemoglobin (HbA1c).
Table 1: Comparison of this compound with Standard Biomarkers in Diabetic Nephropathy
| Biomarker | Normoalbuminuria | Microalbuminuria | Macroalbuminuria | Notes |
| This compound (pmol/mg protein) | ~4.4 | Data not available | Data not available | Levels are approximately two- to three-fold higher in diabetic patients compared to non-diabetic individuals.[1] |
| Urinary Albumin-to-Creatinine Ratio (UACR) (mg/g) | < 30[2][3] | 30 - 300[2][4][3][5] | > 300[2][5] | Gold standard for detecting and monitoring diabetic nephropathy.[2] |
| Estimated Glomerular Filtration Rate (eGFR) (mL/min/1.73m²) | ≥ 90[6][7][8] | 60 - 89 (Stage 2 CKD)[6][7][8] | 30 - 59 (Stage 3 CKD)[6][7][8] | Key indicator of kidney function.[6][8] |
| Serum Creatinine (mg/dL) | Normal (typically <1.2) | Generally normal to slightly elevated | Elevated | Levels increase as kidney function declines. |
| Glycated Hemoglobin (HbA1c) (%) | Variable | 7.57 (median)[9] | >8.5 associated with increased ESRD risk | Reflects long-term glycemic control, a key factor in the progression of diabetic nephropathy.[10] |
Alzheimer's Disease
Alzheimer's disease is a progressive neurodegenerative disorder. The core cerebrospinal fluid (CSF) biomarkers for its diagnosis and monitoring are amyloid-beta 42 (Aβ42), total tau (t-tau), and phosphorylated tau (p-tau).
Table 2: Comparison of this compound with Standard Biomarkers in Alzheimer's Disease
| Biomarker | Mild Cognitive Impairment (MCI) | Alzheimer's Disease (AD) | Notes |
| This compound (CSF) | Data not available | Data not available | Research is ongoing to establish levels in different stages of AD. |
| CSF Amyloid-beta 42 (Aβ42) (pg/mL) | Lower than healthy controls | Significantly lower than in MCI and healthy controls | A key indicator of amyloid plaque deposition.[11] |
| CSF Total Tau (t-tau) (pg/mL) | Higher than healthy controls | Significantly higher than in MCI and healthy controls | Reflects the intensity of neuronal damage.[12] |
| CSF Phosphorylated Tau (p-tau) (pg/mL) | Higher than healthy controls | Significantly higher than in MCI and healthy controls[13] | A more specific marker for Alzheimer's-related tau pathology.[13] |
Cardiovascular Disease
For cardiovascular disease, this guide focuses on the comparison between stable and unstable angina, a critical distinction in managing coronary artery disease. Key biomarkers include high-sensitivity C-reactive protein (hs-CRP), cardiac troponins, and B-type natriuretic peptide (BNP) or its N-terminal pro-hormone (NT-proBNP).
Table 3: Comparison of this compound with Standard Biomarkers in Stable vs. Unstable Angina
| Biomarker | Stable Angina | Unstable Angina | Notes |
| This compound (plasma) | Data not available | Data not available | Further studies are needed to determine its role in acute coronary syndromes. |
| High-Sensitivity C-reactive Protein (hs-CRP) (mg/L) | 2.46 ± 1.79[14] | 4.84 ± 3.38[14] | A marker of inflammation, often elevated in unstable angina.[14] |
| Cardiac Troponin I (cTnI) (ng/mL) | Typically normal | May be slightly elevated but below the threshold for myocardial infarction.[15] | A highly sensitive and specific marker for myocardial injury.[15] |
| BNP (pg/mL) | 15.1 ± 8.0[1] | 39.5 ± 29.4[1] | Released in response to myocardial stress.[1] |
| NT-proBNP (pg/mL) | Median: 36.6[16] | Higher than in stable angina | A reliable marker for risk stratification in acute coronary syndromes. |
Experimental Protocols
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol describes a common method for the quantification of this compound in biological samples, involving protein hydrolysis, derivatization, and HPLC with fluorescence detection.
1. Sample Preparation (Protein Hydrolysis)
-
To 20 µL of the sample (containing approximately 10-20 µg of protein), add 25 µL of 40 mM HCl, 5 µL of 2 mg/mL thymol, and 5 µL of 2 mg/mL pepsin (both prepared in 20 mM HCl).
-
Incubate the mixture at 37°C for 24 hours.
-
Neutralize the sample by adding 25 µL of 0.5 M potassium phosphate (B84403) buffer (pH 7.4) and 5 µL of 260 mM KOH.
-
Add 5 µL of Pronase E solution (2 mg/mL in 10 mM phosphate buffer, pH 7.4) and incubate for 24 hours at 37°C.
-
Finally, add 5 µL each of leucine (B10760876) aminopeptidase (B13392206) and protease solutions (both in 10 mM phosphate buffer, pH 7.4) and incubate for 48 hours at 37°C.
2. Derivatization
-
Mix 50 µL of the enzymatic hydrolysate with 50 µL of 2 mM dabsyl chloride in acetonitrile.
-
Incubate the mixture at 60°C for 10 minutes.
-
Filter the resulting sample before HPLC analysis.
3. HPLC Analysis
-
Column: C18 reversed-phase column (e.g., LiChrospher 100 RP-18, 5 µm).
-
Mobile Phase: A gradient of solvent A (water with 0.1% trifluoroacetic acid) and solvent B (acetonitrile with 0.1% trifluoroacetic acid).
-
Gradient Program:
-
0–8 min: 2–10% solvent B
-
8–13 min: 10% solvent B (isocratic)
-
13–23 min: 10–20% solvent B
-
23–25 min: 20% solvent B (isocratic)
-
25–28 min: 20–2% solvent B
-
-
Detection: Fluorescence detector with excitation at 320 nm and emission at 385 nm.
-
Quantification: Based on a calibration curve generated using an this compound standard.
Signaling Pathways and Workflows
The formation of this compound is a key event in the broader process of advanced glycation. The following diagrams illustrate the formation pathway of this compound and a typical experimental workflow for its analysis.
References
- 1. Increased plasma levels of B-type natriuretic peptide in patients with unstable angina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. Urine Albumin-Creatinine Ratio (uACR) | National Kidney Foundation [kidney.org]
- 4. Urine albumin to creatinine ratio (ACR) - NHS [nhs.uk]
- 5. Microalbuminuria - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. Estimated GFR (eGFR) Test: Kidney Function Levels, Stages, and What to Do Next | National Kidney Foundation [kidney.org]
- 8. my.clevelandclinic.org [my.clevelandclinic.org]
- 9. HbA1c Variability as an Independent Correlate of Nephropathy, but Not Retinopathy, in Patients With Type 2 Diabetes: The Renal Insufficiency And Cardiovascular Events (RIACE) Italian Multicenter Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The effect of HbA1C variability on the development and progression of diabetic nephropathy [frontiersin.org]
- 11. CSF biomarkers for Alzheimer’s disease: Current utility and potential future use - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Highly Elevated Cerebrospinal Fluid Total Tau Level Reflects Higher Likelihood of Non-Amnestic Subtype of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CSF p-Tau levels in the prediction of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Relationship between high-sensitivity C-reactive protein serum levels and the severity of coronary artery stenosis in patients with coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Unstable Angina: Risk Stratification for Significant Coronary Artery Disease in The Era of High-Sensitivity Cardiac Troponin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ahajournals.org [ahajournals.org]
Argpyrimidine vs. Other Biomarkers of Oxidative Stress: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the accurate measurement of oxidative stress is paramount. While numerous biomarkers exist, each with its own set of advantages and limitations, argpyrimidine, an advanced glycation end-product (AGE), has emerged as a significant indicator of glycoxidative stress. This guide provides an objective comparison of this compound with other widely used biomarkers of oxidative stress, supported by experimental data and detailed methodologies.
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of pathologies, including diabetes, neurodegenerative diseases, and cardiovascular disorders.[1] Consequently, the reliable assessment of oxidative damage is crucial for understanding disease mechanisms and developing effective therapeutic interventions. This guide delves into a comparative analysis of this compound against key biomarkers of lipid peroxidation, protein oxidation, and DNA oxidation.
Quantitative Comparison of Oxidative Stress Biomarkers
The following table summarizes the quantitative aspects of this compound and other major oxidative stress biomarkers, offering a comparative overview of their typical concentrations and detection methods.
| Biomarker Category | Biomarker | Typical Matrix | Typical Concentration Range (in vivo) | Primary Detection Method(s) |
| Protein Glycation | This compound | Plasma, Serum, Tissue | 4.4 ± 3.4 pmol/mg protein (non-diabetic serum) to 162.40 ± 9.05 pmol/mg protein (amyloid fibrils)[2][3] | HPLC, LC-MS/MS[2][3] |
| Pentosidine (B29645) | Plasma, Serum, Tissue | ~10-25 times lower than this compound in serum and lens proteins[2] | HPLC with fluorescence detection[2] | |
| Lipid Peroxidation | Malondialdehyde (MDA) | Plasma, Serum, Tissue, Urine | Varies widely depending on the assay and sample; often in the low µM range. | TBARS assay (spectrophotometry), HPLC[4][5] |
| F2-Isoprostanes | Plasma, Urine, Tissues | 0.035 ± 0.006 ng/mL (human plasma); 1.6 ± 0.6 ng/mg creatinine (B1669602) (human urine)[6] | GC-MS, LC-MS/MS[6][7] | |
| Protein Oxidation | Protein Carbonyls | Plasma, Serum, Tissue | Varies; often expressed as nmol/mg protein. | DNPH assay (spectrophotometry), ELISA, Western Blot[8][9] |
| DNA Oxidation | 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG) | DNA (from tissues or cells), Urine | ~1.57 ± 0.88 adducts per 10^6 dG (human lymphocyte DNA)[10] | LC-MS/MS, HPLC-ECD, GC-MS[10][11] |
Signaling Pathways and Formation Mechanisms
The formation of each biomarker is a result of distinct biochemical pathways initiated by oxidative or glycative stress. Understanding these pathways is crucial for interpreting biomarker levels.
This compound Formation via the Maillard Reaction
This compound is a product of the Maillard reaction, a non-enzymatic reaction between a reducing sugar derivative, methylglyoxal (B44143) (MGO), and the guanidino group of arginine residues in proteins.[12] MGO itself is a byproduct of several metabolic pathways, including glycolysis.[12]
Lipid Peroxidation Cascade
Lipid peroxidation is a chain reaction initiated by the attack of ROS on polyunsaturated fatty acids (PUFAs) in cell membranes. This process generates a variety of products, including malondialdehyde (MDA) and F2-isoprostanes.
Protein Carbonylation
Protein carbonyls are formed by the direct oxidation of certain amino acid side chains (proline, arginine, lysine, threonine) by ROS or by the adduction of reactive aldehydes derived from lipid peroxidation.[13]
References
- 1. researchgate.net [researchgate.net]
- 2. Chromatographic quantification of this compound, a methylglyoxal-derived product in tissue proteins: comparison with pentosidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a methylglyoxal-derived advanced glycation end-product in familial amyloidotic polyneuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nwlifescience.com [nwlifescience.com]
- 5. Malondialdehyde (MDA) assay [bio-protocol.org]
- 6. Measurement of F2- isoprostanes and isofurans using gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of F2-isoprostanes as a biomarker of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. Analysis of 8-oxo-7,8-dihydro-2′-deoxyguanosine by ultra high pressure liquid chromatography–heat assisted electrospray ionization–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of 8-oxo-guanine and guanine as the nucleobase, nucleoside and deoxynucleoside forms in human urine by high-performance liquid chromatography–electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Proposed role of primary protein carbonylation in cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
Specificity of Argpyrimidine as a Glycation Indicator: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The non-enzymatic glycation of proteins, a hallmark of aging and various pathologies such as diabetes mellitus, results in the formation of a heterogeneous group of molecules known as Advanced Glycation End-products (AGEs). Among these, argpyrimidine, a fluorescent AGE derived from the reaction of methylglyoxal (B44143) (MGO) with arginine residues, has emerged as a significant biomarker of glycative stress. This guide provides an objective comparison of this compound with other well-established AGEs, namely pentosidine (B29645) and Nε-(carboxymethyl)lysine (CML), supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in their selection of appropriate glycation indicators.
This compound: A Specific Marker of Methylglyoxal-Mediated Glycation
This compound is formed endogenously through the Maillard reaction, specifically from the modification of arginine residues by MGO, a highly reactive dicarbonyl compound produced during glycolysis.[1][2] Its formation is indicative of MGO-specific carbonyl stress, which is strongly associated with hyperglycemia in diabetes.[2] this compound is a fluorescent molecule, a property that facilitates its detection and quantification.[2]
Comparative Analysis of this compound and Other Key AGEs
The utility of a biomarker is best understood in comparison to existing alternatives. Pentosidine, a fluorescent crosslink between arginine and lysine (B10760008) residues, and CML, a non-fluorescent AGE formed on lysine residues, are two of the most commonly measured AGEs.
Quantitative Comparison in Human Studies
Several studies have quantified the levels of this compound, pentosidine, and CML in human subjects, particularly in the context of diabetes, a condition characterized by accelerated AGE formation. The data consistently show a significant elevation of these markers in diabetic individuals compared to non-diabetic controls.
A key study directly comparing this compound and pentosidine in serum proteins of diabetic and non-diabetic individuals revealed significantly higher concentrations of this compound. In diabetic patients, serum this compound levels were found to be two- to three-fold higher than in non-diabetic controls.[3] Furthermore, the concentration of this compound was approximately 10 to 25 times higher than that of pentosidine in the same samples, highlighting its abundance.[3]
| Biomarker | Diabetic Patients (pmol/mg protein) | Non-diabetic Controls (pmol/mg protein) | Reference |
| This compound | 9.3 ± 6.7 | 4.4 ± 3.4 | [3] |
| Pentosidine | (not specified in this format) | (not specified in this format) | [3] |
Another study investigating plasma levels of pentosidine and CML in patients with metabolic syndrome (a precursor to diabetes) versus healthy controls also showed significant elevations.
| Biomarker | Patients with Metabolic Syndrome | Control Subjects | Reference |
| Pentosidine | 211.21 (69.94–379.89) pmol/mL | 53.15 (36.61–60.34) pmol/mL | [2] |
| CML | 440.38 (383.98–601.36) pg/mL | 171.75 (81.03–298.06) pg/mL | [2] |
Note: Data for pentosidine and CML are presented as median and interquartile range.
These data underscore that while all three are elevated in disease states associated with glycation, this compound can be a more abundant MGO-specific marker compared to pentosidine.
Signaling Pathways Activated by AGEs
AGEs exert their pathogenic effects in part by binding to the Receptor for Advanced Glycation End-products (RAGE), a multi-ligand receptor of the immunoglobulin superfamily.[1][4] The binding of AGEs, including this compound, to RAGE initiates a cascade of intracellular signaling events that contribute to inflammation, oxidative stress, and cellular dysfunction.
The activation of RAGE by AGEs triggers several key downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, culminating in the activation of transcription factors such as NF-κB.[4][5][6] This leads to the upregulation of pro-inflammatory cytokines, adhesion molecules, and reactive oxygen species (ROS), creating a vicious cycle of inflammation and cellular damage.
Experimental Protocols
Accurate and reproducible quantification of this compound is crucial for its validation as a biomarker. The following section details standardized protocols for the in vitro synthesis of this compound and its subsequent detection by High-Performance Liquid Chromatography (HPLC).
In Vitro Synthesis of this compound Standard
This protocol describes the synthesis of an this compound standard for use in calibration curves for quantitative analysis.
Materials:
-
Nα-acetyl-L-arginine
-
Methylglyoxal (MGO)
-
Sodium phosphate (B84403) buffer (100 mM, pH 7.4)
-
Reverse-phase C18 column for purification
-
Milli-Q or equivalent purified water
Procedure:
-
Prepare a solution of 100 mM Nα-acetyl-L-arginine and 100 mM MGO in 100 mM sodium phosphate buffer (pH 7.4).
-
Incubate the mixture at 70°C for 72 hours.[7]
-
Purify the resulting Nα-acetylthis compound using a reverse-phase C18 column.
-
Confirm the identity of Nα-acetylthis compound by mass spectrometry (expected molecular mass of 298.11 Da) and NMR spectroscopy.[7]
-
To generate the this compound standard, remove the acetyl group by enzymatic hydrolysis. Incubate the purified Nα-acetylthis compound with leucine aminopeptidase at 37°C for 48 hours.[7]
-
Quantify the final this compound concentration using a calibration curve based on the area of the corresponding peak in HPLC with fluorescence detection.
Quantification of this compound in Biological Samples by HPLC
This protocol outlines the steps for sample preparation and HPLC analysis of this compound from protein-containing biological samples such as serum or tissue homogenates.
Materials:
-
6 N Hydrochloric acid (HCl)
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
This compound standard (prepared as above)
Procedure:
-
Protein Hydrolysis: Hydrolyze the protein sample with 6 N HCl at 110°C for 24 hours in a sealed, evacuated tube. This step is necessary to release this compound from the protein backbone. This compound is stable to acid hydrolysis.[3]
-
Sample Preparation: After hydrolysis, evaporate the HCl under a stream of nitrogen. Reconstitute the dried hydrolysate in a suitable volume of mobile phase A and filter through a 0.22 µm filter before injection into the HPLC system.
-
HPLC Analysis:
-
Set the fluorescence detector to an excitation wavelength of 320 nm and an emission wavelength of 385 nm.[7]
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Inject the prepared sample.
-
Elute the sample using a binary gradient. A typical gradient might be:
-
0-5 min: 2% Mobile Phase B
-
5-45 min: Linear gradient from 2% to 30% Mobile Phase B
-
45-50 min: Wash with 90% Mobile Phase B
-
50-60 min: Re-equilibrate with 2% Mobile Phase B
-
-
The flow rate is typically maintained at 1 mL/min.
-
-
Quantification: Identify the this compound peak by comparing its retention time with that of the this compound standard. Quantify the amount of this compound in the sample by integrating the peak area and comparing it to the calibration curve generated with the standard.
Conclusion
This compound serves as a highly specific and relatively abundant indicator of MGO-mediated glycation. Its strong fluorescence and stability to acid hydrolysis make it amenable to reliable quantification by HPLC. When compared to other AGEs like pentosidine and CML, this compound provides a more direct measure of the dicarbonyl stress pathway involving methylglyoxal. For researchers investigating the pathological roles of MGO in diabetes, aging, and neurodegenerative diseases, the quantification of this compound offers a valuable and specific tool. The provided experimental protocols and pathway diagrams serve as a practical resource for the implementation of this compound analysis in a research setting.
References
- 1. Molecular Characteristics of RAGE and Advances in Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plasma Levels of Pentosidine, Carboxymethyl-Lysine, Soluble Receptor for Advanced Glycation End Products, and Metabolic Syndrome: The Metformin Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pathophysiology of RAGE in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Comparative study of Argpyrimidine in different patient cohorts
For Researchers, Scientists, and Drug Development Professionals
Argpyrimidine, an advanced glycation end-product (AGE) formed from the reaction of methylglyoxal (B44143) with arginine residues, is increasingly recognized as a key molecule in the pathophysiology of various diseases. Its accumulation has been linked to cellular dysfunction and tissue damage, primarily through the activation of the Receptor for Advanced Glycation End-products (RAGE) signaling pathway. This guide provides a comparative overview of this compound levels in different patient cohorts, details the experimental methodologies for its detection, and illustrates the key signaling pathways involved.
Comparative Levels of this compound in Patient Cohorts
The following table summarizes the reported concentrations of this compound in different patient populations. It is important to note that quantitative data for this compound is not yet widely available for all disease states, reflecting a need for further research in this area.
| Patient Cohort | Sample Type | This compound Concentration (pmol/mg of protein) | Control Group Concentration (pmol/mg of protein) | Reference |
| Familial Amyloidotic Polyneuropathy (FAP) | Amyloid fibrils from adipose tissue | 162.40 ± 9.05 | Not detected | [1][2] |
| Diabetes Mellitus | Serum proteins | 9.3 ± 6.7 | 4.4 ± 3.4 | |
| Cataract | Brunescent cataractous lenses | ~7 times higher than aged noncataractous lenses | - | |
| Neurodegenerative Diseases (e.g., Alzheimer's, Parkinson's) | Brain tissue, Plasma | While implicated in the pathology, specific quantitative data on this compound levels are not readily available in the reviewed literature. Studies indicate a general increase in AGEs. | - | |
| Chronic Kidney Disease (CKD) / Uremia | Serum/Plasma | Elevated levels of AGEs, including this compound, are reported, but specific quantitative data across different CKD stages are not consistently available. | - |
Signaling Pathways and Experimental Workflow
The interaction of this compound with the RAGE receptor triggers a cascade of intracellular signaling events, leading to inflammation, oxidative stress, and cellular damage. A generalized experimental workflow for the quantification of this compound is also presented.
Caption: this compound binding to RAGE activates multiple downstream pathways.
Caption: A streamlined workflow for quantifying this compound in biological samples.
Experimental Protocols
Detailed methodologies are crucial for the reproducible quantification of this compound. Below are composite protocols based on established methods for the analysis of this compound and similar compounds in biological matrices.
Protocol 1: Quantification of this compound in Plasma/Serum by HPLC with Fluorescence Detection
This protocol is adapted from methods used for the analysis of fluorescent AGEs.
1. Sample Preparation and Protein Hydrolysis:
-
To 100 µL of plasma or serum, add 100 µL of 10% trichloroacetic acid (TCA) to precipitate proteins.
-
Vortex and incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Discard the supernatant. The protein pellet is washed twice with 500 µL of acetone.
-
The pellet is dried under a stream of nitrogen.
-
The dried protein pellet is hydrolyzed with 500 µL of 6N HCl at 110°C for 24 hours in a sealed, evacuated tube.
-
After hydrolysis, the acid is evaporated under vacuum. The residue is reconstituted in 200 µL of mobile phase A.
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a fluorescence detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 40% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Excitation at 320 nm and emission at 380 nm.[1]
3. Quantification:
-
A standard curve is generated using a synthetic this compound standard of known concentrations.
-
The concentration of this compound in the samples is determined by comparing the peak area to the standard curve.
Protocol 2: Quantification of this compound in Tissue by LC-MS/MS
This protocol provides a general framework for the sensitive and specific quantification of this compound in tissue samples.
1. Tissue Homogenization and Protein Extraction:
-
Weigh approximately 50-100 mg of frozen tissue.
-
Homogenize the tissue in 1 mL of lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Sonicate the homogenate on ice to ensure complete cell lysis.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
2. Protein Digestion:
-
Determine the protein concentration of the extract using a standard assay (e.g., BCA assay).
-
Take an aliquot containing 100 µg of protein and perform a filter-aided sample preparation (FASP) protocol for enzymatic digestion with trypsin/Lys-C mix overnight at 37°C. This method is often used to identify post-translationally modified peptides.
3. LC-MS/MS Analysis:
-
LC System: A nano-flow or micro-flow liquid chromatography system.
-
Column: A C18 reverse-phase column suitable for proteomics.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the peptides over a 60-120 minute run time.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) capable of MS/MS.
-
Data Acquisition: Data-dependent acquisition (DDA) or data-independent acquisition (DIA) can be used to identify and quantify peptides. The specific mass transition for this compound-modified peptides would be targeted.
4. Data Analysis and Quantification:
-
The raw data is processed using proteomics software (e.g., MaxQuant, Proteome Discoverer).
-
This compound-containing peptides are identified based on their accurate mass and fragmentation pattern.
-
Quantification can be performed using label-free quantification (LFQ) or by using isotopically labeled internal standards for absolute quantification.
Disclaimer: These protocols are intended as a guide and may require optimization for specific sample types and instrumentation.
References
Validating the Clinical Utility of Argpyrimidine Measurements: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Argpyrimidine as a clinical biomarker against other key advanced glycation end products (AGEs). It includes supporting experimental data, detailed methodologies for measurement, and visual representations of relevant biological pathways and workflows to aid in the evaluation of its clinical utility.
Introduction to this compound
This compound is an advanced glycation end product (AGE) formed from the non-enzymatic reaction of methylglyoxal (B44143) (MGO) with arginine residues in proteins.[1] Elevated levels of this compound have been implicated in the pathogenesis of several age-related and metabolic diseases, including diabetes mellitus, neurodegenerative disorders, and cardiovascular disease.[1] Its role as a potential biomarker stems from its stability and its correlation with the progression of these conditions. This guide will compare this compound with other well-established AGEs, namely Nε-(carboxymethyl)lysine (CML), Nε-(carboxyethyl)lysine (CEL), and Pentosidine (B29645), to evaluate its potential clinical utility.
Comparative Data of AGE Biomarkers
The following tables summarize quantitative data from various studies, offering a comparison of this compound with other AGEs in different disease contexts.
Table 1: Comparison of this compound and Pentosidine Levels in Disease
| Biomarker | Disease | Tissue/Fluid | Concentration in Patients (pmol/mg protein) | Concentration in Controls (pmol/mg protein) | Fold Change | Reference |
| This compound | Diabetic Serum | Serum Protein | 9.3 ± 6.7 | 4.4 ± 3.4 | ~2.1 | [2][3] |
| Pentosidine | Diabetic Serum | Serum Protein | Lower than this compound | Lower than this compound | - | [2][3] |
| This compound | Brunescent Cataractous Lenses | Lens Protein | ~7 times higher than controls | - | ~7 | [2][3] |
| Pentosidine | Brunescent Cataractous Lenses | Lens Protein | Lower than this compound | - | - | [2][3] |
| This compound | Familial Amyloidotic Polyneuropathy (FAP) | Amyloid Fibrils | 162.40 ± 9.05 | Not detected | - | [4][5][6] |
Table 2: this compound and its Correlation with Glycated Hemoglobin (HbA1c) in Diabetes
| Study Population | Correlation between this compound and HbA1c | Significance (P-value) | Reference |
| Diabetic Patients | Significant positive correlation | P = 0.0001 | [2][3] |
Table 3: Levels of CML and CEL in Disease
| Biomarker | Disease | Tissue/Fluid | Concentration in Patients | Concentration in Controls | Significance | Reference |
| CML | Type 2 Diabetes | Serum | 15.6 U/ml (median) | 8.6 U/ml (median) | P < 0.0001 | [7] |
| CML | Type 2 Diabetes with CHD | Serum | 8.1 U/ml (median) | 7.1 U/ml (median, without CHD) | P = 0.03 | [7] |
| CML | Chronic Kidney Disease | Serum | 658.4 ± 434.3 ng/mL | - | P < 0.05 (vs T2DM) | [8] |
| CEL | Alzheimer's Disease (Females) | Plasma | Lower than controls | - | - | [9] |
| CML | Alzheimer's & Parkinson's Disease | Plasma | Higher than controls | - | - | [9] |
Experimental Protocols
Detailed methodologies for the quantification of this compound and other key AGEs are provided below.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This method is based on the protocol described by Gomes et al. (2005).[5][6]
a. Sample Preparation (Acid Hydrolysis):
-
To liberate this compound from proteins, tissue or serum samples are subjected to acid hydrolysis.
-
Add 6 M HCl to the sample in a Pyrex screw-cap tube.
-
Incubate the mixture at 110°C for 20-24 hours.
-
After hydrolysis, evaporate the sample to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in the HPLC mobile phase.
b. HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of solvent A (water with 0.1% trifluoroacetic acid) and solvent B (acetonitrile with 0.1% trifluoroacetic acid).
-
Detection: Fluorescence detector with excitation at 320 nm and emission at 385 nm.
-
Quantification: Compare the peak area of the sample with a standard curve generated from known concentrations of a synthetic this compound standard.
Quantification of Nε-(carboxymethyl)lysine (CML) and Nε-(carboxyethyl)lysine (CEL) by LC-MS/MS
This protocol is a generalized procedure based on methods for simultaneous analysis.[10][11][12]
a. Sample Preparation:
-
Perform acid hydrolysis of plasma or tissue samples with 6 M HCl at 110°C for 20-24 hours after adding deuterated internal standards for CML and CEL.
-
Dry the hydrolysate and reconstitute in the initial mobile phase.
b. UPLC-MS/MS Analysis:
-
Column: A suitable reverse-phase or HILIC column.
-
Mobile Phase: A gradient elution using a combination of water and acetonitrile (B52724) with an ion-pairing agent like nonafluoropentanoic acid (NFPA) or formic acid.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM).
-
MRM Transitions for CML: Monitor the transition of the parent ion to specific product ions (e.g., m/z 205.1 → 84.1).
-
MRM Transitions for CEL: Monitor the transition of the parent ion to specific product ions (e.g., m/z 219.1 → 84.1).
-
-
Quantification: Calculate the concentration of CML and CEL based on the peak area ratios of the analytes to their respective internal standards against a calibration curve.
Quantification of Pentosidine by HPLC
This protocol is based on a method for pentosidine quantification.[12]
a. Sample Preparation:
-
Perform acid hydrolysis of the sample using 6 M HCl at 110°C for 16-18 hours.
-
Optional: Clean up the sample using solid-phase extraction (SPE) with a cation-exchange cartridge.
-
Dry the sample and reconstitute it in the mobile phase.
b. HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and a buffer solution.
-
Detection: Fluorescence detector with excitation at 335 nm and emission at 385 nm.
-
Quantification: Determine the concentration of pentosidine by comparing its peak area to that of a standard curve.
Quantification of Nε-(carboxyethyl)lysine (CEL) by Competitive ELISA
This protocol is based on commercially available ELISA kits.[1][4]
-
A CEL conjugate is pre-coated on a 96-well plate.
-
Add unknown samples and CEL-BSA standards to the wells and incubate.
-
Add anti-CEL monoclonal antibody, followed by an HRP-conjugated secondary antibody.
-
Add a substrate solution and measure the absorbance at 450 nm after stopping the reaction.
-
Determine the concentration of CEL in the samples by comparing their absorbance to the standard curve.
Signaling Pathways and Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key biological pathways and experimental workflows relevant to the clinical validation of this compound.
Caption: this compound formation and signaling pathway.
Caption: Experimental workflow for AGE measurement.
Caption: Biomarker validation logical workflow.
Conclusion
This compound demonstrates significant potential as a clinical biomarker for diseases associated with glycative stress. Its levels are markedly increased in conditions such as diabetes and FAP, and it shows a strong correlation with established markers like HbA1c. Compared to pentosidine, this compound appears to be present at higher concentrations in pathological conditions, potentially offering greater sensitivity.[2][3] However, more direct, large-scale comparative studies are needed to definitively establish its superiority over other AGEs like CML and CEL across a broader range of diseases. The detailed methodologies and workflows provided in this guide offer a framework for researchers to conduct such validation studies, ultimately paving the way for the potential integration of this compound measurements into clinical practice.
References
- 1. From Discovery to Clinic: Navigating the Stages of Biomarker Identification and Validation [labx.com]
- 2. researchgate.net [researchgate.net]
- 3. nordicbioscience.com [nordicbioscience.com]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. Biomarker discovery and validation: Bridging research and clinical application | Abcam [abcam.com]
- 6. Head-to-head comparison of leading blood tests for Alzheimer's disease pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Ranking Biomarkers of Aging by Citation Profiling and Effort Scoring [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Quantifying carboxymethyl lysine and carboxyethyl lysine in human plasma: clinical insights into aging research using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simultaneous Determination of Nε-(carboxymethyl) Lysine and Nε-(carboxyethyl) Lysine in Different Sections of Antler Velvet after Various Processing Methods by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. UPLC-MS/MS method for quantitative determination of the advanced glycation endproducts Nε-(carboxymethyl)lysine and Nε-(carboxyethyl)lysine - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Unraveling Argpyrimidine Formation: A Comparative Analysis Across Protein Models
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Argpyrimidine Formation in Diverse Protein Systems
This compound, a key advanced glycation end-product (AGE), is formed from the reaction of methylglyoxal (B44143) (MGO) with arginine residues in proteins.[1] Its accumulation is implicated in various pathological conditions, including diabetes, neurodegenerative diseases, and aging-related complications.[1] Understanding the differential formation of this compound across various protein models is crucial for elucidating disease mechanisms and developing targeted therapeutic interventions. This guide provides a comparative analysis of this compound formation in different protein models, supported by quantitative data and detailed experimental protocols.
Quantitative Comparison of this compound Formation
The extent of this compound formation varies significantly depending on the protein model and the specific experimental conditions. Below is a summary of quantitative data from various studies.
| Protein Model | Condition | This compound Level (pmol/mg protein) | Reference |
| Human Serum Protein | Non-diabetic | 4.4 ± 3.4 | [2][3] |
| Diabetic | 9.3 ± 6.7 | [2][3] | |
| Human Lens Protein | Aged non-cataractous | ~30 (estimated from relative data) | [2][3] |
| Brunescent cataractous | ~210 (estimated from relative data) | [2][3] | |
| Amyloid Fibrils (from FAP patients) | Familial Amyloidotic Polyneuropathy (FAP) | 162.40 ± 9.05 | [4] |
| Hen Egg Lysozyme (HEL) | Incubated with 0.5 mM MGO for 7 days | High fluorescence intensity indicative of significant formation | [5] |
| Human Serum Albumin (HSA) | Minimally glycated with glucose | Minor amounts of this compound | [2] |
| Highly glycated with MGO | Mainly this compound, MG-H1, and THP | [2] |
Signaling Pathways and Experimental Workflow
To visualize the complex processes involved in this compound formation and its downstream cellular effects, as well as the typical workflow for its quantification, the following diagrams are provided.
Methylglyoxal-Induced Cellular Damage Pathway
Methylglyoxal, the precursor of this compound, can induce cellular damage through various signaling pathways, leading to oxidative stress, inflammation, and apoptosis.[6][7][8][9][10]
Caption: Methylglyoxal-induced cellular damage pathway.
Experimental Workflow for this compound Quantification
The quantification of this compound in protein samples typically involves protein extraction, hydrolysis, and subsequent analysis by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Caption: this compound quantification workflow.
Experimental Protocols
Quantification of this compound by HPLC
This protocol is adapted from methodologies described for the analysis of this compound in tissue proteins.[2][3]
1. Sample Preparation and Protein Hydrolysis:
-
Tissue or protein samples are homogenized and subjected to acid hydrolysis with 6 N HCl.
-
Alternatively, for acid-labile AGEs, enzymatic hydrolysis using enzymes like pepsin and pronase can be employed.[4]
2. Derivatization (if necessary for detection):
-
Some HPLC methods may require derivatization to enhance the fluorescence signal of this compound.
3. HPLC Analysis:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile) is commonly used for separation.
-
Detection: Fluorescence detection is the most common method, with excitation and emission wavelengths around 320 nm and 385 nm, respectively.[4]
-
Quantification: this compound concentration is determined by comparing the peak area of the sample to a standard curve generated from known concentrations of an this compound standard.
Quantification of this compound by LC-MS/MS
This protocol outlines a general workflow for the sensitive and specific quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry.
1. Sample Preparation:
-
Protein Extraction: Proteins are extracted from the biological matrix.
-
Protein Digestion: Proteins are digested into smaller peptides using a protease such as trypsin.
-
Solid-Phase Extraction (SPE): The peptide mixture is cleaned up and concentrated using a C18 SPE cartridge.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC): Peptides are separated using a reversed-phase HPLC column with a gradient of water and acetonitrile, both typically containing a small amount of formic acid to improve ionization.
-
Mass Spectrometry (MS):
-
The eluted peptides are ionized using electrospray ionization (ESI).
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for quantitative analysis. Specific precursor-to-product ion transitions for this compound are monitored.
-
A stable isotope-labeled internal standard of this compound is often used to ensure accurate quantification.
-
3. Data Analysis:
-
The peak areas of the specific MRM transitions for both the endogenous this compound and the internal standard are integrated.
-
The concentration of this compound in the sample is calculated by comparing the ratio of the peak areas to a calibration curve.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Chromatographic quantification of this compound, a methylglyoxal-derived product in tissue proteins: comparison with pentosidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a methylglyoxal-derived advanced glycation end-product in familial amyloidotic polyneuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Methylglyoxal Formation—Metabolic Routes and Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potential Mechanisms of Methylglyoxal-Induced Human Embryonic Kidney Cells Damage: Regulation of Oxidative Stress, DNA Damage, and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Methylglyoxal Induces Mitochondrial Dysfunction and Cell Death in Liver - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Specificity of Argpyrimidine Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The formation of Advanced Glycation End-products (AGEs) is a critical factor in the pathogenesis of numerous age-related diseases and diabetic complications. Among these, Argpyrimidine, a specific AGE derived from the reaction of arginine residues with methylglyoxal (B44143) (MGO), has emerged as a significant biomarker and mediator of cellular damage. Consequently, the development of inhibitors that can specifically target and prevent the formation of this compound is of high interest in therapeutic research. This guide provides a comparative overview of current strategies to inhibit this compound formation, methodologies to evaluate inhibitor specificity, and the underlying cellular pathways.
The Challenge of Specific this compound Inhibition
Direct and specific inhibitors of this compound are not yet well-established in the scientific literature. The primary reason for this is the non-enzymatic and rapid nature of this compound formation, which makes it a difficult target for traditional enzyme-inhibitor drug design. Current inhibitory strategies, therefore, focus on broader approaches:
-
Scavenging of Methylglyoxal (MGO): As MGO is a direct precursor to this compound, compounds that can trap and detoxify MGO are effective in preventing its formation.
-
General Inhibition of Advanced Glycation End-products (AGEs): Several compounds have been identified that inhibit the overall AGE formation process, thereby reducing this compound levels as part of a broader effect.
This guide will focus on evaluating the efficacy of these broader-acting compounds with respect to their impact on this compound.
Comparative Efficacy of AGE Inhibitors
While specific this compound inhibitors are lacking, several compounds have been evaluated for their general anti-glycation properties. The two most studied are Aminoguanidine (B1677879) and Pyridoxamine (B1203002). Their efficacy in reducing AGEs, including this compound where data is available, is summarized below.
| Inhibitor | Mechanism of Action | Effect on this compound | Effect on Other AGEs (e.g., CML, Pentosidine) | Key Findings & Citations |
| Aminoguanidine | A nucleophilic hydrazine (B178648) that traps reactive dicarbonyl species like MGO.[1] | Shown to reduce overall AGE formation, which includes this compound.[1] However, some studies suggest its therapeutic benefits may not solely be from AGE inhibition.[2] | Has been shown to inhibit the formation of various AGEs in vitro and in vivo.[1] However, some in vivo studies have shown a failure to inhibit the increase of pentosidine (B29645) and Nε-(carboxymethyl)lysine (CML).[2] | Effective in reducing albuminuria in diabetic rat models, but its specificity and sole mechanism of action via AGE inhibition are debated.[1][2] Clinical trials were halted due to safety concerns. |
| Pyridoxamine | A vitamer of vitamin B6 that scavenges reactive carbonyl species, inhibits the conversion of Amadori products to AGEs, and chelates metal ions.[3][4] | Shown to prevent apoptosis in lens epithelial cells by inhibiting this compound formation.[5] Reduces markers of glycation, including the MGO-derived hydroimidazolone MG-H1. | Demonstrated to inhibit the formation of AGEs and advanced lipoxidation end products (ALEs).[6] It can reduce the accumulation of CML in the diabetic retina.[6] | Protects against diabetic retinopathy and nephropathy in animal models.[6][7] A clinical trial showed a reduction in plasma MGO and MG-H1 in abdominally obese individuals.[8] |
Signaling Pathways Involving this compound
This compound exerts its pathogenic effects primarily through the Receptor for Advanced Glycation End-products (RAGE). The binding of this compound and other AGEs to RAGE activates a cascade of intracellular signaling, leading to inflammation, oxidative stress, and apoptosis. A key pathway activated is the NF-κB signaling pathway.
Experimental Protocols for Evaluating Inhibitor Specificity
To rigorously assess the specificity of a potential this compound inhibitor, a combination of in vitro and in vivo assays is essential.
In Vitro Specificity Assessment
A primary in vitro method involves incubating a model protein (e.g., bovine serum albumin, BSA) with methylglyoxal in the presence and absence of the test inhibitor. The levels of this compound and other major AGEs can then be quantified.
Detailed Protocol: In Vitro BSA-MGO Assay
-
Preparation of Reagents:
-
Bovine Serum Albumin (BSA) solution (e.g., 10 mg/mL in phosphate-buffered saline, PBS, pH 7.4).
-
Methylglyoxal (MGO) solution (e.g., 5 mM in PBS).
-
Test inhibitor solutions at various concentrations.
-
Control inhibitor (e.g., Aminoguanidine).
-
-
Incubation:
-
In separate reaction tubes, mix the BSA solution, MGO solution, and either the test inhibitor, control inhibitor, or vehicle (for the no-inhibitor control).
-
Incubate the mixtures at 37°C for a specified period (e.g., 24-72 hours).
-
-
Sample Preparation for Analysis:
-
After incubation, stop the reaction (e.g., by freezing or addition of a quenching agent).
-
Perform acid or enzymatic hydrolysis of the protein samples to release the amino acid adducts.[9]
-
-
Quantification of this compound and Other AGEs:
-
Analyze the hydrolyzed samples using High-Performance Liquid Chromatography (HPLC) with fluorescence detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[9][10]
-
This compound has characteristic fluorescence (excitation ~320 nm, emission ~380 nm).[11]
-
Quantify other AGEs such as CML and pentosidine using appropriate standards and detection methods.
-
-
Data Analysis:
-
Calculate the percentage inhibition of this compound formation by the test compound compared to the control.
-
Compare the inhibition of this compound to the inhibition of other AGEs to determine specificity.
-
In Vivo Evaluation
Animal models of diabetes are crucial for evaluating the in vivo efficacy and specificity of this compound inhibitors.
Experimental Protocol: Diabetic Animal Model Study
-
Induction of Diabetes:
-
Use a standard model of diabetes, such as streptozotocin (B1681764) (STZ)-induced diabetes in rats or mice. These models exhibit increased MGO levels and subsequent AGE formation.
-
-
Treatment Groups:
-
Diabetic animals treated with the test inhibitor.
-
Diabetic animals treated with a vehicle (control).
-
Non-diabetic control animals.
-
-
Dosing and Duration:
-
Administer the test inhibitor for a specified period (e.g., 4-12 weeks).
-
-
Sample Collection and Analysis:
-
Collect blood and tissue samples (e.g., kidney, aorta, skin) at the end of the study.
-
Measure blood glucose and HbA1c to monitor the diabetic state.
-
Prepare tissue homogenates and perform protein hydrolysis.
-
Quantify this compound and other AGEs in tissue proteins using HPLC or LC-MS.
-
-
Data Analysis:
-
Compare the levels of this compound and other AGEs in the treated diabetic group to the untreated diabetic group and the non-diabetic controls.
-
Assess the inhibitor's ability to normalize this compound levels and its relative effect on other AGEs.
-
Conclusion
While the development of highly specific this compound inhibitors remains an ongoing challenge, the strategies of MGO scavenging and general AGE inhibition offer promising therapeutic avenues. The experimental frameworks outlined in this guide provide a robust approach for researchers to evaluate the specificity and efficacy of novel inhibitory compounds. A thorough understanding of the underlying signaling pathways, coupled with rigorous in vitro and in vivo testing, will be critical in advancing the development of targeted therapies against this compound-mediated pathology.
References
- 1. Effects of aminoguanidine in preventing experimental diabetic nephropathy are related to the duration of treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective Effects of Pyridoxamine Supplementation in the Early Stages of Diet-Induced Kidney Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How Does Pyridoxamine Inhibit the Formation of Advanced Glycation End Products? The Role of Its Primary Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Accumulation of this compound, a methylglyoxal-derived advanced glycation end product, increases apoptosis of lens epithelial cells both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protective Effects of Pyridoxamine Supplementation in the Early Stages of Diet-Induced Kidney Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a methylglyoxal-derived advanced glycation end-product in familial amyloidotic polyneuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The AGE inhibitor pyridoxamine inhibits development of retinopathy in experimental diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Pathophysiology of RAGE in inflammatory diseases [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. Experimental animal models for diabetes and its related complications—a review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Argpyrimidine
FOR IMMEDIATE RELEASE
[City, State] – [Date] – To enhance laboratory safety and ensure regulatory compliance, this bulletin provides essential guidance on the proper disposal of Argpyrimidine, a key compound in research related to aging and diabetes. The following procedures are designed for researchers, scientists, and drug development professionals to manage this compound waste safely and effectively, minimizing environmental impact and protecting personnel.
This compound is an advanced glycation end-product (AGE) formed from the reaction of arginine and methylglyoxal.[1] While not classified as a hazardous substance for transport, its potential to cause skin, eye, and respiratory irritation necessitates careful handling and disposal. Adherence to these protocols is crucial for maintaining a safe laboratory environment.
Personal Protective Equipment and Handling
Before handling this compound, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This is the first line of defense in preventing accidental exposure.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Purpose |
| Hand Protection | Impervious gloves (e.g., Nitrile rubber) | To prevent skin contact and irritation. |
| Eye/Face Protection | Safety glasses with side-shields or goggles | To protect eyes from dust particles and splashes. |
| Skin and Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use only outdoors or in a well-ventilated area. Avoid breathing dust. | To prevent respiratory tract irritation. |
Always wash hands thoroughly with soap and water after handling the compound. Contaminated clothing should be removed immediately and laundered before reuse.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is critical to contain the substance and prevent exposure.
Spill Containment and Cleanup:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.
-
Containment: Cover drains to prevent the substance from entering the sewer system.
-
Cleanup: Carefully sweep up the dry powder, avoiding dust generation. Collect the spilled material in a suitable, closed container for disposal.
-
Decontamination: Clean the affected area thoroughly.
-
Personal Safety: For personal protection during cleanup, refer to the PPE table above.
This compound Disposal Protocol
The following step-by-step process ensures the safe and compliant disposal of this compound waste. This protocol is based on general best practices for non-hazardous or low-toxicity solid organic laboratory waste, treating this compound with caution due to its irritant properties.
Step 1: Waste Collection and Segregation
-
Collect solid this compound waste in a dedicated, clearly labeled, and sealed container.
-
The container should be made of a compatible material (e.g., high-density polyethylene (B3416737) - HDPE).
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been verified.
Step 2: Labeling
-
Label the waste container clearly as "this compound Waste" or "Non-hazardous Solid Organic Waste."
-
Include the date of accumulation and the name of the generating laboratory or researcher.
Step 3: Storage
-
Store the sealed waste container in a designated, well-ventilated, and dry area away from incompatible materials.
-
Ensure the storage area is secure and accessible only to authorized personnel.
Step 4: Disposal
-
Dispose of the collected this compound waste through your institution's chemical waste management program.
-
Follow all local, state, and federal regulations for chemical waste disposal.
-
Do not dispose of this compound down the drain or in the regular trash.
Below is a logical workflow diagram illustrating the proper disposal procedure for this compound.
Caption: Logical workflow for the proper disposal of this compound.
By implementing these procedures, laboratories can ensure the safe handling and disposal of this compound, fostering a secure research environment and maintaining the highest standards of operational excellence. This commitment to safety and responsible chemical management builds trust and reinforces our dedication to providing value beyond the product itself.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
